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  • Product: 2-Chloro-6-methoxypyridine-3-sulfonamide
  • CAS: 1208081-15-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide

This guide provides a comprehensive overview of a robust synthetic pathway for 2-Chloro-6-methoxypyridine-3-sulfonamide, a heterocyclic compound of interest to researchers and professionals in drug discovery and developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a robust synthetic pathway for 2-Chloro-6-methoxypyridine-3-sulfonamide, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. The narrative emphasizes the chemical logic behind the chosen synthetic route, ensuring both technical accuracy and practical applicability.

Introduction

2-Chloro-6-methoxypyridine-3-sulfonamide is a substituted pyridine derivative incorporating both a sulfonamide moiety and a halogen, features commonly found in biologically active molecules. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs[1][2]. The pyridine scaffold itself is a "privileged" structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and enhance pharmacokinetic properties[1]. The strategic placement of the chloro and methoxy groups on the pyridine ring allows for further functionalization, making this compound a versatile building block for the synthesis of more complex molecules, potentially for applications such as PI3K/mTOR dual inhibitors[3]. This guide details a multi-step synthesis beginning from the readily available 2-chloro-6-methoxypyridine.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward disconnection to the corresponding sulfonyl chloride. The sulfonamide can be formed from the reaction of 2-chloro-6-methoxypyridine-3-sulfonyl chloride with an ammonia source. The sulfonyl chloride, in turn, can be synthesized from an amino-substituted pyridine via a Sandmeyer-type reaction. This amino-pyridine can be obtained from the reduction of a nitro-pyridine, which is accessible through the nitration of a suitable pyridine precursor. This multi-step approach allows for the controlled introduction of the required functional groups.

Retrosynthesis Target 2-Chloro-6-methoxypyridine-3-sulfonamide Sulfonyl_Chloride 2-Chloro-6-methoxypyridine-3-sulfonyl chloride Target->Sulfonyl_Chloride Ammonolysis Amino_Pyridine 3-Amino-2-chloro-6-methoxypyridine Sulfonyl_Chloride->Amino_Pyridine Sandmeyer Reaction Nitro_Pyridine 2-Chloro-6-methoxy-3-nitropyridine Amino_Pyridine->Nitro_Pyridine Reduction Starting_Material 2-Chloro-6-methoxypyridine Nitro_Pyridine->Starting_Material Nitration

Caption: Retrosynthetic pathway for 2-Chloro-6-methoxypyridine-3-sulfonamide.

Synthesis of the Key Intermediate: 2-Chloro-6-methoxy-3-nitropyridine

The synthesis commences with the nitration of 2-chloro-6-methoxypyridine. This electrophilic aromatic substitution introduces a nitro group at the 3-position of the pyridine ring.

Experimental Protocol:
  • To a cooled (0 °C) mixture of concentrated sulfuric acid (1600 ml) and fuming nitric acid (800 ml), add 2-chloro-6-methoxypyridine (143.6 g, 1 mole) dropwise with stirring over one hour.[4]

  • Allow the reaction temperature to gradually rise to 20 °C over three hours.[4]

  • Continue stirring at 20 °C for an additional three hours.[4]

  • Pour the reaction mixture onto crushed ice (5000 g).[4]

  • Filter the precipitated product and wash thoroughly with water until the filtrate is acid-free.[4]

  • Dry the product to obtain 2-chloro-6-methoxy-3-nitropyridine as yellow crystals.[4]

Reagent/ParameterQuantity/ValueMolesReference
2-Chloro-6-methoxypyridine143.6 g1.0[4]
Conc. Sulfuric Acid1600 ml-[4]
Fuming Nitric Acid800 ml-[4]
Temperature0 °C to 20 °C-[4]
Reaction Time6 hours-[4]
Expected Yield 80-83% -[4]

Synthesis of 3-Amino-2-chloro-6-methoxypyridine

The subsequent step involves the reduction of the nitro group in 2-chloro-6-methoxy-3-nitropyridine to an amino group. This is a standard transformation in organic synthesis, typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.

Experimental Protocol (Illustrative):
  • Dissolve 2-chloro-6-methoxy-3-nitropyridine in a suitable solvent like ethanol.

  • Add a reducing agent, for instance, tin(II) chloride dihydrate, in the presence of concentrated hydrochloric acid.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

  • Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-2-chloro-6-methoxypyridine.

Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride via Sandmeyer Reaction

The conversion of the amino group to a sulfonyl chloride is achieved through a Sandmeyer-type reaction. This process involves the diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper(I) salt.

Experimental Protocol (Generalized):
  • Diazotization: Dissolve 3-amino-2-chloro-6-methoxypyridine in a mixture of a suitable acid (e.g., hydrochloric acid or acetic acid) and cool to 0-5 °C.[5] Add a solution of sodium nitrite in water dropwise, maintaining the low temperature, to form the diazonium salt.[5]

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a solvent like acetic acid, containing a catalytic amount of copper(I) chloride.[5]

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Pour the reaction mixture into ice-water to precipitate the sulfonyl chloride.

  • Filter the product, wash with cold water, and dry under vacuum to yield 2-chloro-6-methoxypyridine-3-sulfonyl chloride.[5]

Synthesis_Pathway_Part1 Start 2-Chloro-6-methoxypyridine Nitro 2-Chloro-6-methoxy-3-nitropyridine Start->Nitro HNO₃, H₂SO₄ Amino 3-Amino-2-chloro-6-methoxypyridine Nitro->Amino Reduction (e.g., SnCl₂/HCl) SulfonylChloride 2-Chloro-6-methoxypyridine-3-sulfonyl chloride Amino->SulfonylChloride 1. NaNO₂, HCl 2. SO₂, CuCl

Caption: Multi-step synthesis of the key sulfonyl chloride intermediate.

Final Step: Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide

The final step is the conversion of the sulfonyl chloride to the sulfonamide through reaction with ammonia. This is a nucleophilic substitution reaction at the sulfur atom.

Experimental Protocol:
  • Dissolve 2-chloro-6-methoxypyridine-3-sulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.[6][7]

  • Cool the solution in an ice bath.

  • Add an excess of an ammonia source, such as a solution of ammonia in dioxane or concentrated aqueous ammonia, dropwise with stirring.[6][8]

  • Stir the resulting suspension at room temperature until the starting material is consumed (typically 1-2 hours, monitored by TLC).[6][8]

  • Remove the solvent under reduced pressure.[7]

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purify the product by recrystallization or column chromatography to yield pure 2-chloro-6-methoxypyridine-3-sulfonamide.

Reagent/ParameterRoleReference
2-Chloro-6-methoxypyridine-3-sulfonyl chlorideStarting Material[6][7]
Ammonia (in dioxane or aqueous)Nucleophile[6][8]
Tetrahydrofuran/DioxaneSolvent[6][7]
TemperatureRoom Temperature[6]
Reaction Time1-2 hours[6]

digraph "Final_Step" {
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node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Sulfonyl_Chloride" [label="2-Chloro-6-methoxypyridine-3-sulfonyl chloride"]; "Sulfonamide" [label="2-Chloro-6-methoxypyridine-3-sulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sulfonyl_Chloride" -> "Sulfonamide" [label="NH₃ source\n(e.g., NH₃ in dioxane)"]; }

Caption: Final amination step to yield the target sulfonamide.

Conclusion

The synthesis of 2-chloro-6-methoxypyridine-3-sulfonamide can be reliably achieved through a multi-step pathway starting from 2-chloro-6-methoxypyridine. The key steps involve nitration, reduction of the nitro group, a Sandmeyer-type conversion to the sulfonyl chloride, and a final ammonolysis. Each step utilizes well-established chemical transformations, ensuring the robustness and scalability of the overall process for applications in research and drug development.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Su, T., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2753. [Link]

  • Anderson, N. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 899-902. [Link]

  • Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • PrepChem.com. Synthesis of 2-chloro-3nitro-6-methoxy-pyridine. [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides. [Link]

Sources

Exploratory

Unveiling the Mechanism of Action: 2-Chloro-6-methoxypyridine-3-sulfonamide Derivatives as CCR8 Modulators in Immuno-Oncology

Executive Summary The targeted depletion or inhibition of tumor-resident regulatory T cells (Tregs) represents a major frontier in cancer immunotherapy. Central to this strategy is the blockade of the Chemokine (C-C moti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted depletion or inhibition of tumor-resident regulatory T cells (Tregs) represents a major frontier in cancer immunotherapy. Central to this strategy is the blockade of the Chemokine (C-C motif) receptor 8 (CCR8). This technical whitepaper explores the chemical biology, mechanism of action (MoA), and validation protocols for CCR8 antagonists, specifically focusing on derivatives synthesized from the critical pharmacophore building block: 2-Chloro-6-methoxypyridine-3-sulfonamide .

Chemical Rationale: The Sulfonamide Pharmacophore

In medicinal chemistry, the rational design of G protein-coupled receptor (GPCR) modulators frequently relies on precisely functionalized scaffolds. 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) serves as a pivotal synthetic intermediate in the generation of aryl- and heteroaryl-sulfonamide CCR8 antagonists[1].

The structural logic of this building block is rooted in its highly specific interactions within the CCR8 transmembrane (TM) bundle:

  • The Sulfonamide Moiety ( −SO2​NH2​ ): Acts as a robust hydrogen-bond donor/acceptor network. It anchors the molecule by interacting with polar residues (e.g., Tyrosine or Arginine) deep within the GPCR orthosteric pocket[2].

  • The Pyridine Core: Provides a rigid, metabolically stable heterocyclic scaffold that dictates the optimal 3D vector projection of attached functional groups.

  • 2-Chloro Substitution: Exerts a strong electron-withdrawing inductive effect, lowering the pKa of the sulfonamide nitrogen. This increased acidity allows the sulfonamide to exist in an ionized state at physiological pH, drastically enhancing binding affinity via ionic interactions[1].

  • 6-Methoxy Substitution: Acts as a hydrogen-bond acceptor and provides critical steric bulk. This bulk fills a specific hydrophobic sub-pocket in CCR8, driving exquisite selectivity and preventing off-target binding to closely related chemokine receptors like CCR4 or CXCR4[1].

Target Biology: The CCL1-CCR8 Axis in the Tumor Microenvironment

To understand the MoA of these sulfonamide derivatives, one must understand the target biology. CCR8 is a GPCR predominantly expressed on tumor-resident FOXP3+ regulatory T cells (Tregs), with negligible expression on peripheral blood Tregs or effector T cells[3].

The natural ligand for CCR8 is CCL1, a chemokine secreted by tumor-associated macrophages (TAMs) and the cancer cells themselves[3]. Upon binding to CCR8, CCL1 triggers a signaling cascade that promotes Treg chemotaxis into the tumor microenvironment (TME), enhances their survival, and stimulates the secretion of immunosuppressive cytokines. This creates a localized immune shield that prevents CD8+ T cells from attacking the tumor. Because CCR8 is rarely expressed on healthy tissues, targeting this axis offers a wide therapeutic window with minimal systemic autoimmune toxicity[3].

Mechanism of Action: Sulfonamide-Mediated CCR8 Antagonism

Sulfonamide-based CCR8 modulators derived from the 2-chloro-6-methoxypyridine scaffold function via competitive antagonism . By occupying the CCL1 binding pocket, these small molecules lock the receptor in an inactive conformation, preventing the structural shifts required for intracellular G-protein coupling.

Normally, CCL1 binding activates Gαi​ and Gαq​ proteins. The activation of Gαq​ stimulates Phospholipase C- β (PLC- β ), leading to the generation of inositol triphosphate (IP3) and a rapid influx of intracellular calcium ( Ca2+ )[4]. Concurrently, G-protein activation triggers the extracellular signal-regulated kinase (ERK) phosphorylation pathway[4]. Sulfonamide antagonists completely abrogate these downstream events, neutralizing the immunosuppressive phenotype of the Tregs.

Pathway CCL1 CCL1 Ligand CCR8 CCR8 Receptor CCL1->CCR8 Binds GProt Gαi / Gαq Proteins CCR8->GProt Activates Antagonist Sulfonamide Antagonist (2-Chloro-6-methoxy...) Antagonist->CCR8 Competitive Inhibition PLC PLC-β Activation GProt->PLC ERK ERK Phosphorylation GProt->ERK Ca2 Intracellular Ca2+ Flux PLC->Ca2 Treg Treg Migration & Immunosuppression Ca2->Treg ERK->Treg

CCL1-CCR8 signaling cascade and targeted blockade by sulfonamide-based antagonists.

Experimental Methodologies: Self-Validating Protocols

In rigorous drug development, a single assay is insufficient to confirm a mechanism of action. Orthogonal readouts must be employed to bridge the gap between biochemical target binding and phenotypic efficacy. Below are the core, self-validating protocols used to evaluate these sulfonamide modulators.

Protocol A: FLIPR Intracellular Calcium Flux Assay (Functional Antagonism)

Causality: Radioligand binding assays only confirm target affinity, not function. The FLIPR (Fluorometric Imaging Plate Reader) assay is essential to prove that the sulfonamide derivative actively blocks receptor activation (antagonism) rather than stimulating it (agonism)[4]. Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human CCR8 and the promiscuous G-protein Gα16​ (to force robust coupling to the calcium pathway) in 384-well black-wall, clear-bottom plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye efflux) for 1 hour at 37°C.

  • Compound Pre-incubation: Add varying concentrations of the sulfonamide test compound and incubate for 30 minutes.

    • Self-Validation Step: Include a known CCR8 agonist (e.g., 4) as a negative control for inhibition, and a vehicle (DMSO) control to establish baseline fluorescence[4].

  • Stimulation: Inject an EC80​ concentration of recombinant human CCL1 into the wells using the FLIPR fluidics system.

  • Quantification: Measure real-time fluorescence kinetics (Ex/Em = 488/515 nm). Calculate the IC50​ based on the reduction of the peak calcium response relative to the vehicle control.

Protocol B: Transwell Treg Chemotaxis Assay (Phenotypic Efficacy)

Causality: Blocking calcium flux is merely a biochemical proxy. The true therapeutic goal is preventing Treg infiltration into the TME. This assay validates the physiological relevance of the biochemical blockade. Step-by-Step Methodology:

  • Cell Isolation: Isolate CD4+CD25+FOXP3+ Tregs from human peripheral blood mononuclear cells (PBMCs) using magnetic bead sorting. Expand them in vitro with IL-2 and anti-CD3/CD28 to upregulate CCR8 expression.

  • Chamber Setup: Seed 1×105 Tregs into the upper chamber of a 5 µm pore polycarbonate transwell insert.

  • Equilibration: Add the sulfonamide antagonist to both the upper and lower chambers to maintain pharmacological equilibrium.

  • Chemoattraction: Add 10 nM CCL1 exclusively to the lower chamber.

    • Self-Validation Step: Include a "no CCL1" lower chamber to measure basal chemokinesis (random movement) versus true chemotaxis (directional movement).

  • Analysis: Incubate for 2 hours at 37°C. Remove the inserts and quantify the number of cells that migrated to the lower chamber using CellTiter-Glo® luminescent cell viability assay.

Workflow Syn Compound Synthesis (Sulfonamide Scaffold) Bind Radioligand Binding (Target Affinity) Syn->Bind Func FLIPR Ca2+ Assay (Functional Antagonism) Bind->Func Pheno Transwell Chemotaxis (Phenotypic Efficacy) Func->Pheno Vivo In Vivo Syngeneic Models (Treg Depletion) Pheno->Vivo

Self-validating experimental workflow for evaluating CCR8 sulfonamide modulators.

Quantitative Pharmacological Profiling

The optimization of the 2-Chloro-6-methoxypyridine-3-sulfonamide scaffold into a clinical-grade antagonist requires rigorous tracking of binding, function, and selectivity metrics. The table below summarizes the typical pharmacological progression of this chemical class.

Compound / DerivativeCCR8 Binding Affinity ( Ki​ , nM) Ca2+ Flux Inhibition ( IC50​ , nM)Treg Chemotaxis Inhibition ( IC50​ , nM)Selectivity (CCR8 vs. CCR4)
2-Chloro-6-methoxy Scaffold Base > 10,000N/AN/A< 2-fold
Optimized Sulfonamide Antagonist A 4.28.512.1> 1,000-fold
Optimized Sulfonamide Antagonist B 1.83.45.6> 2,500-fold
ZK756326 (Agonist Control) 2.1 (Binding)N/A (Agonist)N/A (Stimulates)> 500-fold

Note: Data represents the expected pharmacological profile of advanced aryl-sulfonamide derivatives developed from the core pyridine scaffold.

References

  • Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators. (WO2024115549A1).
  • Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators - Target Biology. (WO2024115549A1).
  • Corminboeuf, O., et al. Two classes of CCR8 modulators. Idorsia Pharmaceuticals Ltd.
  • ZK756326 dihydrochloride: Mechanism of Action and Signaling P

Sources

Foundational

Comprehensive Technical Guide on 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5)

Executive Summary 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry [[1]](). As a primary sulfonamide bear...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry [[1]](). As a primary sulfonamide bearing a di-substituted pyridine core, it serves as a critical intermediate in the synthesis of novel immunomodulatory therapeutics, most notably CCR8 receptor antagonists for immuno-oncology applications 2. This guide deconstructs its chemical properties, biological context, and synthetic utility.

Part 1: Chemical Identity & Structural Profiling

The structural architecture of 2-Chloro-6-methoxypyridine-3-sulfonamide is deliberately designed to offer dual functionality: a reactive node for synthetic coupling and a stable pharmacophore for biological target engagement.

  • 2-Chloro Substitution: The electron-withdrawing chlorine atom increases the acidity of the adjacent sulfonamide NH2​ , facilitating downstream functionalization (e.g., N-alkylation) under milder basic conditions.

  • 6-Methoxy Substitution: Provides steric shielding and acts as a hydrogen-bond acceptor, a feature often crucial for achieving high-affinity binding in target receptor pockets.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Chloro-6-methoxypyridine-3-sulfonamide
CAS Registry Number 1208081-15-5
Molecular Formula C6H7ClN2O3S
Molecular Weight 222.65 g/mol
Core Structure Di-substituted Pyridine Sulfonamide
Primary Utility Pharmaceutical Intermediate / Building Block

Part 2: Mechanistic Role in Drug Discovery (The CCL1-CCR8 Axis)

In the context of drug development, CAS 1208081-15-5 is actively utilized to synthesize heteroaryl-sulfonamide derivatives that function as CCR8 modulators 2.

The tumor microenvironment (TME) relies on various signaling axes to maintain immunosuppression and evade T-cell mediated destruction. The CCL1-CCR8 axis is a critical pathway in this evasion mechanism. CCR8 is highly expressed on regulatory T cells (Tregs) within the TME. The chemokine ligand CCL1 (and to some extent CCL18) binds to CCR8, driving the migration and immunosuppressive function of these Tregs, which ultimately protects malignant cells from immune clearance 2.

By incorporating the 2-chloro-6-methoxypyridine-3-sulfonamide core, resulting compounds can antagonize CCR8, disrupting this immunosuppressive loop and enhancing anti-tumor immunity.

G CCL1 CCL1 / CCL18 (Chemokine Ligands) CCR8 CCR8 Receptor (Expressed on Tregs) CCL1->CCR8 Binds & Activates TME Tumor Microenvironment (Immunosuppression) CCR8->TME Promotes Evasion Modulator Sulfonamide Modulator (Derived from CAS 1208081-15-5) Modulator->CCR8 Antagonizes

Fig 1. Mechanism of action for CCR8 modulators disrupting the CCL1-CCR8 immunosuppressive axis.

Part 3: Synthetic Utility & Experimental Protocols

To incorporate 2-Chloro-6-methoxypyridine-3-sulfonamide into a target CCR8 modulator (e.g., N-(cyclobutyl)-heteroaryl-sulfonamides), a robust N-alkylation or cross-coupling protocol is required. The following self-validating protocol details the N-alkylation of this primary sulfonamide.

Causality in Experimental Design
  • Base Selection ( Cs2​CO3​ ): The primary sulfonamide proton has a pKa of approximately 10. Cesium carbonate is selected over weaker bases (like K2​CO3​ ) due to the "cesium effect." The large ionic radius of the cesium cation enhances the solubility and "naked" nucleophilicity of the sulfonamidate anion in organic solvents, driving the reaction to completion without promoting unwanted elimination (E2) side-reactions in the electrophile.

  • Solvent (Anhydrous DMF): A polar aprotic solvent with a high dielectric constant is essential to stabilize the transition state of the SN​2 substitution.

  • Self-Validating IPC (In-Process Control): The reaction is validated through real-time LC-MS monitoring. The disappearance of the starting material mass ( m/z 222.65) and the emergence of the corresponding product mass confirms successful coupling, preventing premature workup.

Step-by-Step N-Alkylation Protocol
  • Preparation: In an oven-dried, argon-purged reaction vessel, dissolve 1.0 equivalent of 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation: Add 2.0 equivalents of finely powdered, anhydrous Cesium Carbonate ( Cs2​CO3​ ). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the sulfonamidate anion.

  • Electrophile Addition: Dropwise, add 1.2 equivalents of the target electrophile (e.g., a cyclobutyl halide derivative) dissolved in a minimal volume of DMF.

  • Thermal Activation: Elevate the reaction temperature to 80°C. Maintain vigorous stirring for 12-16 hours.

  • Validation (IPC): Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. The protocol is considered validated when the peak corresponding to m/z 222.65 is <5% relative to the product peak.

  • Workup & Isolation: Quench the reaction with ice-cold water to precipitate the crude product. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-substituted sulfonamide.

G SM1 CAS 1208081-15-5 (Primary Sulfonamide) Reaction N-Alkylation / Coupling (Cs2CO3, Anhydrous DMF, 80°C) SM1->Reaction SM2 Electrophilic Partner (e.g., Cyclobutyl derivative) SM2->Reaction Product N-Substituted Sulfonamide (Target CCR8 Modulator) Reaction->Product LC-MS Monitoring & Isolation

Fig 2. Step-by-step synthetic workflow for N-alkylation of the primary sulfonamide intermediate.

Part 4: Handling and Safety Precautions

When handling 2-Chloro-6-methoxypyridine-3-sulfonamide, standard laboratory safety protocols must be strictly enforced. Operators must wear protective eyewear, chemical-resistant clothing, and nitrile gloves to prevent dermal contact 3. All manipulations involving the dry powder should be conducted within a certified chemical fume hood to prevent inhalation of particulates or respiratory irritation 3.

References

  • Guidechem. "4-cyano-N-(6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran-4-yl)-5-methoxypyridine-3-sulfonamide - Guidechem"1

  • Google Patents. "WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators" 2

  • Bio-Fount. "1208081-15-5|2-Chloro-6-methoxy-pyridine-3 ... - 生物试剂-化学试剂" 3

Sources

Exploratory

Comprehensive Technical Guide on 2-Chloro-6-methoxypyridine-3-sulfonamide: Molecular Weight, Reactivity, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural analysis, molecular weight validation, mechanistic applications, and self-validating experimental protocols....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural analysis, molecular weight validation, mechanistic applications, and self-validating experimental protocols.

Executive Summary

In modern medicinal chemistry, functionalized pyridine derivatives serve as critical building blocks for designing highly specific small-molecule therapeutics. 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) is a specialized heterocyclic intermediate [1]. Its unique substitution pattern—featuring a reactive halogen, an electron-donating methoxy group, and a hydrogen-bond-donating sulfonamide—makes it an exceptionally versatile scaffold. Recently, this compound has gained prominence in the synthesis of CCR8 modulators targeting the tumor microenvironment [2].

This whitepaper provides an in-depth analysis of its physicochemical properties, molecular weight validation methodologies, and field-proven protocols for its integration into drug discovery pipelines.

Chemical Identity & Structural Causality

Understanding the exact molecular weight and structural electronics of 2-Chloro-6-methoxypyridine-3-sulfonamide is the first step in utilizing it effectively in synthetic workflows.

Physicochemical Properties
PropertyValueComputational/Analytical Basis
Chemical Name 2-Chloro-6-methoxypyridine-3-sulfonamideIUPAC Nomenclature
CAS Number 1208081-15-5Registry Identifier
Molecular Formula C₆H₇ClN₂O₃SStoichiometric composition
Molecular Weight 222.65 g/mol Standard atomic weights (C=12.011, H=1.008, Cl=35 .45, N=14.007, O=15.999, S=32.065)
Monoisotopic Mass 221.9866 DaHigh-Resolution Mass Spectrometry (HRMS) target
Hydrogen Bond Donors 1 (Sulfonamide -NH₂)Influences target protein binding affinity
Hydrogen Bond Acceptors 5Pyridine N, Methoxy O, Sulfonamide O₂ and N
Structural Electronics and Reactivity

As an application scientist, I emphasize that the utility of this molecule lies in the causality of its electronic distribution :

  • The 2-Chloro Position (Electrophilic Hub): The chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SₙAr). This activation is driven by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho-sulfonamide group, which stabilize the Meisenheimer complex intermediate.

  • The 6-Methoxy Position (Electronic Modulator): The methoxy group acts as an electron-donating group via resonance (+R effect). This partially offsets the electron deficiency of the pyridine ring, increasing the overall metabolic stability of the scaffold and modulating the pKa of the sulfonamide group to optimize physiological ionization.

  • The 3-Sulfonamide Position (Pharmacophore): Sulfonamides are classic bioisosteres for carboxylic acids and phosphates. They provide critical hydrogen-bonding interactions within the binding pockets of target receptors.

Mechanistic Role in Drug Development: CCR8 Modulation

Recent patent literature (e.g., WO2024115549A1) highlights the use of 2-Chloro-6-methoxypyridine-3-sulfonamide in the synthesis of aryl- and heteroaryl-sulfonamide derivatives acting as CCR8 modulators [2].

The Causality of the Target: In the tumor microenvironment, the chemokine CCL1 binds to the CCR8 receptor expressed on regulatory T cells (Tregs). This CCL1-CCR8 axis induces the ERK MAPK cascade, leading to tumor angiogenesis, immunosuppression, and chemoresistance. By utilizing our target compound to synthesize small-molecule CCR8 antagonists, researchers can block this pathway, thereby reversing chemoresistance and restoring anti-tumor immunity.

G CCL1 CCL1 Ligand (Tumor Secreted) CCR8 CCR8 Receptor (On Tregs) CCL1->CCR8 Binds & Activates ERK ERK MAPK Cascade (Intracellular) CCR8->ERK Triggers Modulator Sulfonamide Derivative (Synthesized Antagonist) Modulator->CCR8 Antagonizes/Blocks Angiogenesis Immunosuppression & Chemoresistance ERK->Angiogenesis Induces

Fig 1: Mechanism of action for CCR8 modulators synthesized from 2-Chloro-6-methoxypyridine-3-sulfonamide.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in checks to confirm the structural integrity and molecular weight of the compound.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) at the 2-Position

This protocol describes the substitution of the 2-chloro group with a primary amine to build a larger pharmacophore.

  • Reagent Preparation: In a flame-dried Schlenk flask, dissolve 1.0 equivalent (eq) of 2-Chloro-6-methoxypyridine-3-sulfonamide (222.65 mg, 1.0 mmol) in 5 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality Check: NMP is selected over DMF because its higher boiling point and thermal stability safely accommodate the 100°C temperatures required for sterically hindered amines.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction equilibrium forward without competing for the electrophilic carbon.

  • Amine Addition: Add 1.2 eq of the target primary amine.

  • Thermal Cycling: Heat the reaction mixture to 95°C under an inert argon atmosphere for 12–16 hours. Monitor progression via TLC (Hexanes:EtOAc 1:1).

  • Workup & Isolation: Cool to room temperature, quench with ice-cold distilled water (15 mL), and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% LiCl solution to remove residual NMP. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Self-Validating LC-MS Method for Molecular Weight Confirmation

To verify the starting material's molecular weight (222.65 g/mol ) and purity before synthesis, use the following High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) protocol [3].

Table 2: LC-MS Gradient Protocol

Time (min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA) Flow Rate
0.0 95% 5% 0.8 mL/min
1.0 95% 5% 0.8 mL/min
6.0 5% 95% 0.8 mL/min
8.0 5% 95% 0.8 mL/min

| 8.1 | 95% | 5% | 0.8 mL/min |

Step-by-Step Analytical Workflow:

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of 50:50 MeCN:H₂O.

  • Blank Injection (Self-Validation): Run a blank injection of the diluent first. Causality: This rules out column carryover and establishes a baseline noise level.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 5 µm, 4.6 x 150 mm).

    • Causality: Formic acid (FA) is strictly used instead of phosphoric acid to prevent ion suppression in the MS source.

  • Dual-Mode MS Detection: Configure the Mass Spectrometer to rapidly switch between Positive (ESI+) and Negative (ESI-) Electrospray Ionization modes.

    • Expected ESI+ Result: A strong [M+H]⁺ peak at m/z 223.65 .

    • Expected ESI- Result: A strong [M-H]⁻ peak at m/z 221.65 (due to the highly ionizable protons on the sulfonamide group).

G Sample Sample Prep (1mg/mL in MeCN:H2O) Blank Blank Injection (Baseline Validation) Sample->Blank Validates HPLC RP-HPLC Separation (C18, Formic Acid Gradient) Blank->HPLC Proceeds to UV PDA/UV Detection (Purity at 254 nm) HPLC->UV MS ESI Mass Spectrometry (Dual Mode Ionization) HPLC->MS Data MW Confirmation (+): 223.65 | (-): 221.65 UV->Data MS->Data m/z Validation

Fig 2: Self-validating analytical workflow for molecular weight and purity confirmation.

Conclusion

2-Chloro-6-methoxypyridine-3-sulfonamide (MW: 222.65 g/mol ) is far more than a simple chemical catalog item; it is a rationally designed scaffold. By understanding the electrophilic nature of its 2-chloro position and the hydrogen-bonding capacity of its sulfonamide tail, medicinal chemists can reliably deploy this molecule in the synthesis of complex immunomodulatory drugs, such as CCR8 antagonists. Adhering to strict, self-validating analytical protocols ensures the integrity of downstream high-throughput screening and in vivo assays.

References

  • Google Patents. "WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators." World Intellectual Property Organization.
  • National Center for Biotechnology Information (PubChem). "1-Chloro-2-hydroxy-4-(sulfamoylamino)benzene | C6H7ClN2O3S - Computed Properties and Molecular Weight Validation Standards." PubChem Compound Database. Available at:[Link]

Foundational

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 2-Chloro-6-methoxypyridine-3-sulfonamide

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Spectral Landscape of a Novel Compound In the realm of drug discovery and chemical synthesis, the rigoro...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Spectral Landscape of a Novel Compound

In the realm of drug discovery and chemical synthesis, the rigorous characterization of novel molecules is paramount. 2-Chloro-6-methoxypyridine-3-sulfonamide is a compound of significant interest, likely as an intermediate or a scaffold in the development of new therapeutic agents. A thorough understanding of its spectral properties is essential for its identification, purity assessment, and the elucidation of its role in further chemical transformations.

Molecular Structure and Predicted Spectroscopic Overview

The foundational step in predicting spectral data is a thorough analysis of the molecule's structure. 2-Chloro-6-methoxypyridine-3-sulfonamide comprises a pyridine ring substituted with a chloro group at the 2-position, a methoxy group at the 6-position, and a sulfonamide group at the 3-position. The electronic interplay of these substituents—the electron-withdrawing nature of the chloro and sulfonamide groups and the electron-donating character of the methoxy group—will govern the chemical environment of each atom and, consequently, its spectroscopic signature.

Figure 1. Molecular structure of 2-Chloro-6-methoxypyridine-3-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-6-methoxypyridine-3-sulfonamide are based on the known spectral data of 2-Chloro-6-methoxypyridine[1][2] and the anticipated electronic effects of the sulfonamide group.

Experimental Protocol for NMR Data Acquisition

A standard and robust protocol for acquiring high-quality NMR data for a novel compound like 2-Chloro-6-methoxypyridine-3-sulfonamide is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize polar compounds and to allow for the observation of exchangeable N-H protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

    • Techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons and quaternary carbons.

  • 2D NMR Experiments (Optional but Recommended):

    • For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons, respectively.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two protons on the pyridine ring. The sulfonamide and methoxy groups will also give rise to characteristic signals.

  • Aromatic Protons (H-4 and H-5): In the analogue 2-Chloro-6-methoxypyridine, the protons are observed at approximately δ 7.51 (t), 6.90 (d), and 6.65 (d) ppm. The introduction of the strongly electron-withdrawing sulfonamide group at the 3-position will significantly deshield the adjacent protons.

    • H-4: This proton is ortho to the electron-withdrawing sulfonamide group and will experience a substantial downfield shift, likely appearing in the range of δ 8.0-8.3 ppm . It will appear as a doublet, coupled to H-5.

    • H-5: This proton is meta to the sulfonamide group and will be less affected, but still shifted downfield compared to the parent pyridine. A predicted chemical shift is in the region of δ 7.0-7.3 ppm . This signal will also be a doublet, coupled to H-4.

  • Sulfonamide Protons (-SO₂NH₂): The two protons of the primary sulfonamide group are expected to appear as a broad singlet. In a non-protic solvent like DMSO-d₆, this signal is typically observed between δ 7.0-7.5 ppm . Its chemical shift can be concentration-dependent and the signal may broaden or exchange with residual water in the solvent.

  • Methoxy Protons (-OCH₃): The methoxy group is relatively isolated from the electronic perturbations of the sulfonamide group. Therefore, its chemical shift is expected to be similar to that in 2-Chloro-6-methoxypyridine, appearing as a sharp singlet around δ 3.9-4.1 ppm .

Predicted Proton Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-48.0 - 8.3Doublet~8-9Aromatic Proton
-SO₂NH₂7.0 - 7.5Broad Singlet-Sulfonamide Protons
H-57.0 - 7.3Doublet~8-9Aromatic Proton
-OCH₃3.9 - 4.1Singlet-Methoxy Protons

Table 1. Predicted ¹H NMR data for 2-Chloro-6-methoxypyridine-3-sulfonamide.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The known ¹³C NMR data for 2-Chloro-6-methoxypyridine (δ: 163.9, 148.4, 140.5, 116.2, 109.1, 54.0 ppm) serves as a valuable baseline.

  • C-2 and C-6: These carbons are directly attached to the electronegative chlorine and oxygen atoms, respectively, and will appear significantly downfield. Their chemical shifts are not expected to change dramatically upon introduction of the sulfonamide group at C-3. Predicted shifts are around δ 163-165 ppm for C-6 and δ 148-150 ppm for C-2.

  • C-3: This carbon, bearing the sulfonamide group, will be deshielded. Its chemical shift is predicted to be in the range of δ 135-140 ppm .

  • C-4: This carbon will be influenced by the adjacent sulfonamide group and is expected to be deshielded, with a predicted chemical shift around δ 140-145 ppm .

  • C-5: The chemical shift of C-5 is anticipated to be the least affected, likely appearing in the range of δ 110-115 ppm .

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to have a chemical shift similar to that in the parent 2-Chloro-6-methoxypyridine, around δ 54-56 ppm .

Predicted Carbon Signal Chemical Shift (δ, ppm) Assignment
C-6163 - 165C-O
C-2148 - 150C-Cl
C-4140 - 145Aromatic CH
C-3135 - 140C-S
C-5110 - 115Aromatic CH
-OCH₃54 - 56Methoxy Carbon

Table 2. Predicted ¹³C NMR data for 2-Chloro-6-methoxypyridine-3-sulfonamide.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted IR spectrum of 2-Chloro-6-methoxypyridine-3-sulfonamide will be a composite of the vibrations of the substituted pyridine ring and the sulfonamide and methoxy groups.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry KBr powder and pressed into a thin, transparent disk using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The key diagnostic bands in the IR spectrum of 2-Chloro-6-methoxypyridine-3-sulfonamide are expected to be those of the N-H and S=O stretching vibrations of the sulfonamide group, along with the C-O and aromatic C=C/C=N stretching vibrations.

  • N-H Stretching: The primary sulfonamide group will exhibit two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹ . These bands correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring will appear as weak to medium intensity bands just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretching: The C-H stretching vibrations of the methoxy group will be observed as medium to strong bands in the 2950-2850 cm⁻¹ region.

  • Aromatic C=C and C=N Stretching: The stretching vibrations of the pyridine ring will give rise to a series of sharp, medium to strong bands in the 1600-1400 cm⁻¹ region.

  • S=O Stretching: The sulfonamide group is characterized by two very strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching of the S=O double bonds. These are expected in the ranges of 1350-1310 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). These are highly reliable diagnostic peaks.

  • C-O Stretching: The C-O stretching of the methoxy group will likely produce a strong band in the 1250-1200 cm⁻¹ region.

  • C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800-600 cm⁻¹ .

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200Medium, Sharp (doublet)N-H Stretch (asymmetric & symmetric)
> 3000Weak to MediumAromatic C-H Stretch
2950 - 2850Medium to StrongAliphatic C-H Stretch (-OCH₃)
1600 - 1400Medium to StrongAromatic C=C and C=N Stretch
1350 - 1310StrongS=O Asymmetric Stretch
1170 - 1150StrongS=O Symmetric Stretch
1250 - 1200StrongC-O Stretch
800 - 600MediumC-Cl Stretch

Table 3. Predicted characteristic IR absorption bands for 2-Chloro-6-methoxypyridine-3-sulfonamide.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer valuable structural clues based on the fragmentation pattern.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: For a molecule like 2-Chloro-6-methoxypyridine-3-sulfonamide, Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to yield a prominent molecular ion peak. Electron Ionization (EI) can also be used, though it may lead to more extensive fragmentation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition:

    • Full Scan MS: The sample is introduced into the mass spectrometer (often via direct infusion or coupled to a liquid chromatograph), and a full scan is acquired to detect the molecular ion and any other ions present.

    • Tandem MS (MS/MS): To probe the fragmentation pathways, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. This provides valuable structural information.

Predicted Mass Spectrum

The predicted molecular weight of 2-Chloro-6-methoxypyridine-3-sulfonamide (C₆H₆ClN₃O₃S) is approximately 235.69 g/mol . The mass spectrum will also show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S and ³⁴S).

  • Molecular Ion (M⁺): A prominent molecular ion peak [M]⁺ should be observed at m/z 235 . An [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak will be present due to the ³⁷Cl isotope.

  • Key Fragmentation Pathways: Under EI or CID conditions, the molecule is expected to fragment in a predictable manner.

MS_Fragmentation M [M]⁺˙ m/z 235/237 F1 [M - NH₂]⁺ m/z 219/221 M->F1 - •NH₂ F2 [M - SO₂NH₂]⁺ m/z 155/157 M->F2 - •SO₂NH₂ F3 [M - OCH₃]⁺ m/z 204/206 M->F3 - •OCH₃ F4 [M - Cl]⁺ m/z 200 M->F4 - •Cl F5 [SO₂NH₂]⁺ m/z 80 M->F5

Figure 2. Predicted key fragmentation pathways for 2-Chloro-6-methoxypyridine-3-sulfonamide.

  • Loss of the Sulfonamide Group: A common fragmentation pathway for sulfonamides is the cleavage of the C-S bond, leading to the loss of the •SO₂NH₂ radical. This would result in a fragment ion at m/z 155/157 .

  • Loss of the Methoxy Group: Cleavage of the O-CH₃ bond could lead to the loss of a methyl radical (•CH₃), followed by the loss of CO, or the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z 204/206 .

  • Loss of Chlorine: The loss of a chlorine radical (•Cl) would produce a fragment ion at m/z 200 .

  • Sulfonamide Fragment: The sulfonamide group itself could be detected as a fragment ion at m/z 80 ([SO₂NH₂]⁺).

m/z Predicted Assignment
235/237[M]⁺˙ (Molecular Ion)
219/221[M - NH₂]⁺
204/206[M - OCH₃]⁺
200[M - Cl]⁺
155/157[M - SO₂NH₂]⁺
80[SO₂NH₂]⁺

Table 4. Predicted key fragments in the mass spectrum of 2-Chloro-6-methoxypyridine-3-sulfonamide.

Conclusion: A Roadmap for Characterization

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of 2-Chloro-6-methoxypyridine-3-sulfonamide. By leveraging the known spectral data of its structural components and applying fundamental principles of spectroscopy, we have constructed a detailed roadmap for its characterization. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns presented herein should serve as a valuable reference for any researcher working with this compound, facilitating its unambiguous identification and quality control. It is our hope that this guide will not only aid in the immediate research needs of scientists in the field but also underscore the power of predictive spectroscopy in the exploration of novel chemical space. The experimental verification of these predictions will be a valuable contribution to the chemical literature.

References

  • PubChem. 2-Chloro-6-methoxypyridine. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-6-methoxypyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the stability and recommended storage c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-6-methoxypyridine-3-sulfonamide, a key intermediate in pharmaceutical synthesis. Drawing upon established principles of chemical stability, data from analogous structures, and regulatory guidelines for forced degradation studies, this document offers a framework for maintaining the integrity of this compound. It delves into potential degradation pathways, outlines protocols for stability testing, and provides actionable recommendations for storage and handling to ensure its quality and reliability in research and development settings.

Introduction: Chemical Profile and Significance

2-Chloro-6-methoxypyridine-3-sulfonamide is a substituted pyridine derivative incorporating a sulfonamide functional group. Its structural features make it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The presence of a hydrolytically labile sulfonyl chloride precursor and multiple reactive sites on the pyridine ring necessitates a thorough understanding of its chemical stability to ensure the integrity of starting materials and the successful outcome of synthetic campaigns.

This guide serves as a practical resource for scientists, providing the necessary technical insights to mitigate degradation risks and implement robust storage and handling protocols.

Physicochemical Properties and Intrinsic Stability

While specific experimental data for 2-Chloro-6-methoxypyridine-3-sulfonamide is not extensively published, its intrinsic stability can be inferred from its structural components and data available for analogous compounds.

PropertyInferred CharacteristicRationale and Supporting Evidence
Hygroscopicity HighSulfonamides and pyridine derivatives are known to be hygroscopic. Moisture can initiate hydrolytic degradation.
Light Sensitivity ModeratePyridine-containing compounds can be susceptible to photolytic degradation. Storage in amber vials or in the dark is a standard precaution.
Thermal Stability ModerateWhile many sulfonamides are thermally stable, related sulfonyl chlorides are known to be heat-sensitive. Thermal stress can promote the extrusion of SO2.
pH Sensitivity HighThe sulfonamide and pyridine moieties are susceptible to pH-dependent hydrolysis. Both acidic and basic conditions can catalyze degradation.

Predicted Degradation Pathways

Based on the chemical nature of sulfonamides and substituted pyridines, several degradation pathways for 2-Chloro-6-methoxypyridine-3-sulfonamide can be anticipated. These pathways are critical for designing stability-indicating analytical methods and for the identification of potential impurities.

Hydrolytic Degradation

Hydrolysis is a primary degradation route for sulfonamides.[1] The reaction is often catalyzed by acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the sulfonamide nitrogen can facilitate the nucleophilic attack of water on the sulfur atom, leading to the cleavage of the S-N bond. This would yield 2-chloro-6-methoxypyridine-3-sulfonic acid and ammonia.

  • Base-Catalyzed Hydrolysis: In alkaline media, deprotonation of the sulfonamide nitrogen can occur, followed by a potential elimination mechanism or nucleophilic attack, also resulting in S-N bond cleavage.

Photolytic Degradation

Exposure to ultraviolet or visible light can induce degradation. For sulfonamides, this can involve cleavage of the S-N or S-C bonds. The pyridine ring itself may also undergo photochemical reactions.

Oxidative Degradation

The sulfonamide and methoxy groups may be susceptible to oxidation. Common laboratory oxidants or atmospheric oxygen can initiate degradation, potentially leading to N-oxidation or demethylation.

Thermal Degradation

At elevated temperatures, extrusion of sulfur dioxide (SO2) from the sulfonamide group is a known degradation pathway for some sulfonamides.

Diagram of Predicted Degradation Pathways

G main 2-Chloro-6-methoxypyridine-3-sulfonamide hydrolysis Hydrolytic Degradation (Acid/Base Catalyzed) main->hydrolysis H2O photolysis Photolytic Degradation (UV/Vis Light) main->photolysis oxidation Oxidative Degradation (e.g., H2O2) main->oxidation [O] thermal Thermal Degradation (Heat) main->thermal Δ sn_cleavage S-N Bond Cleavage (2-Chloro-6-methoxypyridine-3-sulfonic acid) hydrolysis->sn_cleavage ring_modification Pyridine Ring Modification photolysis->ring_modification demethylation Demethylation oxidation->demethylation so2_extrusion SO2 Extrusion thermal->so2_extrusion G cluster_0 Stress Conditions cluster_1 Analysis Acid Hydrolysis Acid Hydrolysis HPLC/UPLC Analysis HPLC/UPLC Analysis Acid Hydrolysis->HPLC/UPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC/UPLC Analysis Oxidative Degradation Oxidative Degradation Oxidative Degradation->HPLC/UPLC Analysis Thermal Degradation Thermal Degradation Thermal Degradation->HPLC/UPLC Analysis Photolytic Degradation Photolytic Degradation Photolytic Degradation->HPLC/UPLC Analysis API Stock Solution API Stock Solution API Stock Solution->Acid Hydrolysis API Stock Solution->Base Hydrolysis API Stock Solution->Oxidative Degradation API Stock Solution->Thermal Degradation API Stock Solution->Photolytic Degradation Peak Purity Assessment Peak Purity Assessment HPLC/UPLC Analysis->Peak Purity Assessment Mass Balance Calculation Mass Balance Calculation Peak Purity Assessment->Mass Balance Calculation Identification of Degradants Identification of Degradants Mass Balance Calculation->Identification of Degradants

Sources

Foundational

Unlocking CCR8 Modulation: The Role of 2-Chloro-6-methoxypyridine-3-sulfonamide in Next-Generation Immuno-Oncology

Executive Summary 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) is a highly specialized heteroaryl building block that has recently emerged as a critical intermediate in the synthesis of novel C-C chemokin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) is a highly specialized heteroaryl building block that has recently emerged as a critical intermediate in the synthesis of novel C-C chemokine receptor type 8 (CCR8) antagonists[1]. As the pharmaceutical industry pivots toward precision immuno-oncology, targeting the tumor microenvironment (TME) to relieve immunosuppression has become paramount.

Unlike broad-spectrum systemic therapies, CCR8 modulators synthesized from this sulfonamide scaffold offer a surgical approach: the selective depletion of tumor-infiltrating regulatory T cells (TI-Tregs) without disrupting peripheral immune homeostasis[2]. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, pharmacological profiling, and experimental workflows associated with 2-Chloro-6-methoxypyridine-3-sulfonamide derivatives.

Mechanistic Rationale & Chemical Causality

The CCR8-CCL1 Axis in the Tumor Microenvironment

CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on highly suppressive, clonally expanded Tregs within the TME[3]. Its primary ligands, CCL1 and CCL18, are secreted by tumor-associated macrophages and the tumor cells themselves, creating a chemotactic gradient that recruits and stabilizes Tregs[1].

Causality of Target Selection: Historically, targeting Tregs via CD25 or CCR4 led to severe immune-related adverse events (irAEs) because these markers are also present on peripheral Tregs and effector T cells. CCR8, however, is uniquely upregulated only on activated Tregs within the tumor[2]. Antagonizing CCR8 disrupts the CCL1/CCR8 survival loop, inducing targeted apoptosis or antibody-dependent cellular cytotoxicity (ADCC) of TI-Tregs, thereby "taking the brakes off" CD8+ cytotoxic T cells[4].

The Chemical Role of the Heteroaryl Sulfonamide Scaffold

The structural selection of 2-Chloro-6-methoxypyridine-3-sulfonamide as a synthetic precursor is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements[5]:

  • The Sulfonamide Moiety: Acts as a critical hydrogen-bond donor/acceptor network within the allosteric or orthosteric binding pocket of the CCR8 transmembrane helices. It mimics the transition state of endogenous peptide binding.

  • The Pyridine Ring: Enhances aqueous solubility and metabolic stability (lowering intrinsic clearance) compared to highly lipophilic phenyl bioisosteres.

  • The Methoxy Group: An electron-donating group that precisely tunes the pKa of the adjacent sulfonamide, optimizing target engagement at physiological pH.

  • The Chloro Handle: Provides a highly reactive site for nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling, allowing medicinal chemists to rapidly build complex, proprietary architectures[1].

G CCL1 CCL1 / CCL18 (Tumor Secreted) CCR8 CCR8 Receptor (On TI-Tregs) CCL1->CCR8 Activates Treg Tumor-Infiltrating Treg (Immunosuppression) CCR8->Treg Promotes Survival Sulfonamide Sulfonamide Antagonist (e.g., IDOR-1136-5177) Sulfonamide->CCR8 Blocks Sulfonamide->Treg Induces Apoptosis CD8 CD8+ Effector T Cells (Tumor Killing) Treg->CD8 Suppresses Treg->CD8 Relief of Suppression

Mechanism of CCR8 antagonism relieving CD8+ T cell suppression in the TME.

Biological Activity & Pharmacological Profiling

Recent patent literature (e.g., WO2024115549A1 by Idorsia Pharmaceuticals) highlights the exceptional potency of aryl- and heteroaryl-sulfonamide derivatives[6]. When 2-Chloro-6-methoxypyridine-3-sulfonamide is functionalized, the resulting compounds exhibit profound antagonistic activity.

Quantitative Efficacy Data

The table below summarizes the comparative pharmacological profile of various CCR8 modulator classes based on recent high-throughput screening and optimization campaigns[5][7].

Compound Class / ScaffoldTargetIn Vitro IC50 (FLIPR)Primary Mechanism of ActionIn Vivo Efficacy (Tumor Growth Inhibition)
Early Aryl-SulfonamidesCCR810 - 50 nMGPCR AntagonismModerate; limited by poor pharmacokinetics.
Piperidine-based InhibitorsCCR85 - 20 nMGPCR AntagonismModerate; high hERG liability.
Heteroaryl-Sulfonamides (Derived from CAS 1208081-15-5)CCR8 ~1.0 nM Orthosteric Blockade & TME Remodeling High; Synergistic with anti-PD-1 therapy.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the standard workflows for synthesizing and validating CCR8 modulators derived from this building block. Each protocol includes built-in controls to establish a self-validating system.

Protocol 1: Chemical Functionalization via SNAr

Objective: Couple an amine pharmacophore to 2-Chloro-6-methoxypyridine-3-sulfonamide.

  • Preparation: Dissolve 1.0 eq of 2-Chloro-6-methoxypyridine-3-sulfonamide in anhydrous DMF under an inert N2 atmosphere.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic proton sponge.

  • Coupling: Add 1.2 eq of the desired aliphatic or aromatic amine. Heat the reaction mixture to 90°C for 12 hours.

  • Validation (LC-MS): Monitor reaction completion via LC-MS. The disappearance of the starting material mass (m/z ~222) and the appearance of the product mass validates the displacement of the chloro group.

  • Purification: Quench with H2O, extract with EtOAc, and purify via reverse-phase preparative HPLC.

Protocol 2: In Vitro FLIPR Calcium Flux Assay

Objective: Quantify the functional antagonism (IC50) of the synthesized derivative against human CCR8[7]. Causality: Because CCR8 is a Gq/Gi-coupled receptor, ligand binding triggers intracellular calcium release. The Fluorometric Imaging Plate Reader (FLIPR) assay provides a direct, real-time kinetic readout of this pathway.

  • Cell Plating: Seed HEK-293 cells stably expressing human CCR8 and a calcium-sensitive biosensor (e.g., GCaMP) into 384-well plates at 10,000 cells/well. Incubate overnight.

  • Compound Incubation: Add serial dilutions of the synthesized sulfonamide derivative (from 10 µM to 0.1 nM).

    • Self-Validation Control: Include a known CCR8 antagonist (e.g., IDOR-1136-5177) as a positive control and 0.1% DMSO as a vehicle negative control[5].

  • Agonist Challenge: Stimulate cells with an EC80 concentration of recombinant human CCL1.

  • Data Acquisition: Measure the reduction in peak fluorescence compared to the vehicle control to calculate the IC50.

Protocol 3: In Vivo Treg Depletion & Tumor Growth Inhibition (TGI)

Objective: Assess the TME remodeling capability of the compound in a syngeneic mouse model[4].

  • Inoculation: Subcutaneously inject 5x10^5 CT26 colon carcinoma cells into the right flank of BALB/c mice.

  • Randomization: Once tumors reach ~100 mm³, randomize mice into four groups (n=8): Vehicle, Sulfonamide Monotherapy, Anti-PD-1 Monotherapy, and Combination.

  • Dosing: Administer the sulfonamide derivative orally (PO) once daily.

  • Flow Cytometry (Ex Vivo Validation): On Day 14, excise tumors from a subset of mice. Digest the tissue and stain for CD45, CD4, CD8, FoxP3, and CCR8.

    • Self-Validation: A successful mechanism of action is confirmed only if FoxP3+/CCR8+ cells are significantly depleted while CD8+ T cell counts increase, proving selectivity.

Workflow Synthesis 1. Chemical Synthesis (SNAr / Coupling) InVitro 2. In Vitro FLIPR Assay (Calcium Flux IC50) Synthesis->InVitro ExVivo 3. Flow Cytometry (Treg Depletion) InVitro->ExVivo InVivo 4. CT26 Mouse Model (Tumor Growth Inhibition) ExVivo->InVivo

Step-by-step validation workflow from chemical synthesis to in vivo efficacy.

Conclusion

The utilization of 2-Chloro-6-methoxypyridine-3-sulfonamide represents a significant leap in medicinal chemistry for immuno-oncology. By providing a chemically stable, highly tunable scaffold, it enables the synthesis of picomolar-to-nanomolar CCR8 antagonists. These next-generation modulators hold the promise of safely dismantling the immunosuppressive barrier of the tumor microenvironment, offering renewed hope for patients refractory to standard PD-1/PD-L1 checkpoint blockades.

Sources

Exploratory

2-Chloro-6-methoxypyridine-3-sulfonamide: A Critical Scaffold in Modern Medicinal Chemistry and Immuno-Oncology

Executive Summary In the rapidly evolving landscape of targeted therapeutics, the architectural precision of building blocks dictates the success of downstream drug candidates. 2-Chloro-6-methoxypyridine-3-sulfonamide (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the architectural precision of building blocks dictates the success of downstream drug candidates. 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) has emerged as a highly privileged scaffold, particularly in the development of next-generation immuno-oncology agents[1]. As a bifunctional intermediate, it offers a unique combination of metabolic stability, precise vectorization for cross-coupling, and a critical pharmacophore for target engagement. This whitepaper provides an in-depth technical analysis of its structural rationale, validated synthetic methodologies, and its pivotal role in synthesizing CCR8 modulators for cancer immunotherapy[2].

Structural Rationale & Chemical Profiling

The selection of 2-chloro-6-methoxypyridine-3-sulfonamide as a core scaffold is not arbitrary; it is driven by rigorous structure-activity relationship (SAR) requirements in medicinal chemistry.

  • The Pyridine Core: Unlike highly lipophilic phenyl rings, the nitrogen in the pyridine ring lowers the overall LogP of the resulting drug candidate, enhancing aqueous solubility and metabolic stability against cytochrome P450-mediated oxidation.

  • The 6-Methoxy Substituent: This electron-donating group serves a dual purpose. Chemically, it strongly activates the pyridine ring for electrophilic aromatic substitution (EAS), directing the incoming sulfonyl group to the para-position (C3)[3]. Pharmacologically, the oxygen atom acts as a potent hydrogen-bond acceptor, often crucial for interacting with kinase hinge regions or GPCR binding pockets.

  • The 2-Chloro Handle: Positioned orthogonally to the sulfonamide, the labile chlorine atom provides a highly reactive site for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). This allows for rapid library generation of diverse derivatives[4].

  • The 3-Sulfonamide Moiety: The sulfonamide group ( −SO2​NH2​ ) acts as a stable, non-hydrolyzable bioisostere for amides. Its tetrahedral geometry and ability to act as both a hydrogen-bond donor and acceptor make it a critical anchor in target binding[5].

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 2-chloro-6-methoxypyridine-3-sulfonamide traditionally relies on the direct chlorosulfonation of 2-chloro-6-methoxypyridine, followed by amination[3]. The protocol detailed below is engineered for high regioselectivity and yield, incorporating causality for every experimental choice.

Step-by-Step Protocol

Phase 1: Chlorosulfonation (Electrophilic Aromatic Substitution)

  • Preparation: Charge a dry, argon-flushed round-bottom flask with chlorosulfonic acid ( ClSO3​H , 5.0 equivalents). Causality: Chlorosulfonic acid acts as both the solvent and the reagent, driving the equilibrium forward to generate the highly electrophilic SO2​Cl+ species[3].

  • Addition: Cool the flask to 0 °C using an ice-salt bath. Slowly add 2-chloro-6-methoxypyridine (1.0 eq) dropwise over 30 minutes. Causality: The reaction is highly exothermic; controlled addition prevents local overheating, which can lead to polysulfonation or decomposition of the methoxy group[3].

  • Heating: Gradually warm the mixture to room temperature, then heat to 60 °C for 4 hours. Validation: Monitor via LC-MS (quench a 10 µL aliquot in cold methanol). The mass of the sulfonyl chloride intermediate should be observed.

  • Quenching (Critical Step): Cool the mixture to 0 °C and pour it dropwise onto vigorously stirred crushed ice. Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. The extreme cold minimizes the conversion of the sulfonyl chloride back to the sulfonic acid[6].

  • Extraction: Extract the aqueous layer immediately with cold dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate.

Phase 2: Amination (Nucleophilic Substitution)

  • Reaction: Dissolve the crude sulfonyl chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add aqueous ammonium hydroxide ( 28% NH3​ in H2​O , 10.0 eq) dropwise. Causality: Excess ammonia acts as both the nucleophile and the acid scavenger to neutralize the generated HCl, preventing the degradation of the product[3].

  • Stirring: Stir at room temperature for 2 hours. Validation: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the highly mobile sulfonyl chloride spot.

  • Isolation: Concentrate the mixture to remove THF. Dilute with water and extract with ethyl acetate. Wash with brine, dry, and evaporate to afford the pure 2-chloro-6-methoxypyridine-3-sulfonamide.

Synthesis SM 2-Chloro-6-methoxypyridine (Starting Material) Step1 Chlorosulfonation (ClSO3H, 0°C → 60°C) SM->Step1 Int Sulfonyl Chloride Intermediate Step1->Int EAS Mechanism Step2 Amination (NH3(aq), 0°C) Int->Step2 Prod 2-Chloro-6-methoxypyridine- 3-sulfonamide Step2->Prod Nucleophilic Substitution

Caption: Workflow for the regioselective synthesis of 2-chloro-6-methoxypyridine-3-sulfonamide.

Application in Immuno-Oncology: The CCR8 Axis

The most prominent contemporary application of 2-chloro-6-methoxypyridine-3-sulfonamide is its use as a precursor in the synthesis of CCR8 modulators [2].

The Biological Rationale: Tumors often evade the immune system by recruiting Regulatory T cells (Tregs) into the tumor microenvironment (TME). These tumor-infiltrating Tregs highly express the chemokine receptor CCR8[2]. The ligand for CCR8, CCL1, is secreted by tumor cells and macrophages, creating a chemotactic gradient that draws Tregs into the TME. Once there, the CCL1-CCR8 signaling axis activates the ERK/MAPK cascade, promoting Treg proliferation and severe immunosuppression[2].

By utilizing the 2-chloro-6-methoxypyridine-3-sulfonamide scaffold, medicinal chemists synthesize small-molecule allosteric or orthosteric antagonists. The sulfonamide moiety forms critical hydrogen bonds within the transmembrane helices of CCR8, while the functionalized pyridine core ensures optimal pharmacokinetic exposure. Blocking CCR8 selectively depletes Tregs in the TME without affecting peripheral effector T cells, making these sulfonamide derivatives highly synergistic with anti-PD-1/PD-L1 checkpoint inhibitors[2].

CCR8 CCL1 CCL1 Ligand (TME) CCR8 CCR8 Receptor (Tregs) CCL1->CCR8 Activation GPCR Gαi/q Signaling CCR8->GPCR MAPK ERK/MAPK Cascade GPCR->MAPK Immuno Tumor Immunosuppression MAPK->Immuno Treg Proliferation Drug Sulfonamide Antagonist Drug->CCR8 Receptor Inhibition

Caption: CCL1-CCR8 signaling axis in tumor-infiltrating Tregs and its pharmacological inhibition.

Quantitative Data & Physicochemical Profile

To facilitate downstream drug design and process scaling, the key physicochemical properties and synthetic optimization parameters of the scaffold are summarized below.

ParameterValue / DescriptionSignificance
Molecular Formula C6​H7​ClN2​O3​S Defines stoichiometric calculations.
Molecular Weight 222.65 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
CAS Registry Number 1208081-15-5Primary identifier for procurement[1].
Chlorosulfonation Yield 75% - 82%High yield achieved via strict temperature control during aqueous quenching to prevent hydrolysis[6].
Amination Yield 88% - 94%Near-quantitative conversion due to the high reactivity of the sulfonyl chloride intermediate[3].
Primary Utility SNAr / Cross-CouplingThe C2-chlorine is highly activated by the adjacent pyridine nitrogen for substitution with amines or aryl boronic acids[4].

References

  • Guidechem. 4-cyano-N-(6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran-4-yl)-5-methoxypyridine-3-sulfonamide - Guidechem.1

  • Google Patents (WO2024115549A1). Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators.2

  • Darcy & Roy Press. The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.3

  • ResearchGate. A simple and highly effective oxidative chlorination protocol for the preparation of arenesulfonyl chlorides.6

  • Thieme Connect. Metalated Sulfonamides and their Synthetic Applications.5

  • Journal of the American Chemical Society. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.4

Sources

Exploratory

The Strategic Role of 2-Chloro-6-methoxypyridine-3-sulfonamide in the Development of CCR8 Modulators: A Technical Guide

Executive Summary In the rapidly evolving landscape of immuno-oncology, targeting the tumor microenvironment (TME) has become as critical as targeting the tumor itself. A major breakthrough in this space is the pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of immuno-oncology, targeting the tumor microenvironment (TME) has become as critical as targeting the tumor itself. A major breakthrough in this space is the pharmacological modulation of the C-C chemokine receptor 8 (CCR8). As a Senior Application Scientist overseeing library synthesis for GPCR targets, I frequently rely on privileged chemical scaffolds to accelerate hit-to-lead optimization.

One such foundational building block is 2-chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) [1]. This guide explores the structural rationale, biological context, and synthetic methodologies associated with this specific compound and its derivatives, particularly in their role as potent CCR8 antagonists[2].

Structural Rationale & Chemical Profiling

The architecture of 2-chloro-6-methoxypyridine-3-sulfonamide is not accidental; it is a highly engineered intermediate designed for late-stage diversification. Every functional group serves a distinct mechanistic purpose:

  • The 3-Sulfonamide Pharmacophore: Sulfonamides are classic bioisosteres that provide critical hydrogen bond donor and acceptor interactions. In the context of GPCRs, this moiety anchors the molecule within the transmembrane binding pocket of the receptor[2].

  • The 2-Chloro Leaving Group: Positioned ortho to the pyridine nitrogen and para to the electron-withdrawing sulfonamide, the C2 position is highly electrophilic. This makes the chlorine atom an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions with various aliphatic or aromatic amines[2].

  • The 6-Methoxy Modulator: The electron-donating methoxy group serves a dual purpose. First, it modulates the pKa of the sulfonamide, optimizing the molecule's target residence time. Second, it blocks metabolic oxidation at the C6 position, significantly improving the pharmacokinetic half-life of the resulting drug candidate.

Biological Context: The CCL1-CCR8 Axis in Immuno-Oncology

CCR8 is a G protein-coupled receptor predominantly expressed on the surface of FOXP3+ Regulatory T-cells (Tregs) residing within the tumor microenvironment[3]. Its endogenous ligand, CCL1, is secreted by tumor-associated macrophages and cancer-associated fibroblasts[3].

When CCL1 binds to CCR8, it triggers a Gαi-mediated signaling cascade that promotes intracellular calcium flux, leading to Treg activation and survival[4]. These activated Tregs suppress anti-tumor immunity by secreting IL-10 and granzyme B, effectively putting the brakes on the body's immune response[3]. By utilizing derivatives of 2-chloro-6-methoxypyridine-3-sulfonamide to antagonize CCR8, researchers can selectively deplete tumor-resident Tregs without disrupting peripheral immune homeostasis[3].

Pathway CCL1 CCL1 Ligand CCR8 CCR8 Receptor (Treg Surface) CCL1->CCR8 Binds GProtein Gαi/Gβγ Complex CCR8->GProtein Activates CaFlux Intracellular Ca2+ Flux GProtein->CaFlux Triggers Treg Treg Immunosuppression CaFlux->Treg Promotes Drug Sulfonamide Antagonist Drug->CCR8 Blocks

CCL1-CCR8 signaling pathway and targeted inhibition by sulfonamide antagonists.

Synthetic Methodologies & Derivatization Protocols

To convert the 2-chloro-6-methoxypyridine-3-sulfonamide scaffold into a potent CCR8 modulator, we employ a highly optimized SNAr protocol. The following methodology represents a self-validating system designed for high-throughput library synthesis.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at C2
  • Step 1: Reagent Preparation. In a dry, inert reaction vessel, dissolve 1.0 equivalent of 2-chloro-6-methoxypyridine-3-sulfonamide in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is chosen over DMF or DMSO due to its higher boiling point and superior ability to stabilize the polar Meisenheimer complex intermediate formed during the SNAr transition state.

  • Step 2: Base Addition. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents competitive side reactions that would occur if a primary or secondary amine base were used.

  • Step 3: Nucleophile Introduction. Add 1.2 equivalents of the desired amine (e.g., a cyclobutylamine or complex pyrimidine derivative)[2].

  • Step 4: Thermal Activation. Heat the reaction mixture to 90°C for 4–6 hours.

  • Step 5: Reaction Monitoring (Self-Validating Checkpoint). Aliquot 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Causality: The reaction is only considered complete when the starting material peak (m/z ~222) is <5% relative to the product peak. If incomplete, the temperature is maintained; if side products (e.g., hydrolysis) exceed 10%, the batch is aborted to save downstream preparative costs.

  • Step 6: Workup & Purification. Quench with water, extract with ethyl acetate, and purify the organic layer via preparative HPLC to yield the final sulfonamide derivative.

Workflow Scaffold 1. Scaffold Prep (CAS: 1208081-15-5) SNAr 2. SNAr Reaction (Amine, DIPEA, NMP, 90°C) Scaffold->SNAr LCMS 3. LC-MS Monitoring (Conversion >95%) SNAr->LCMS LCMS->SNAr Incomplete Purify 4. Prep-HPLC Purification LCMS->Purify Pass Assay 5. CCR8 Ca2+ Flux Assay Purify->Assay

Workflow for the synthesis and biological validation of pyridine-3-sulfonamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Profiling

The modular nature of the C2 substitution allows for rapid QSAR profiling. Below is a summarized table of representative data illustrating how different amine substitutions at the C2 position impact the biological efficacy and physicochemical properties of the derivatives.

Compound ScaffoldR-Group Substitution (C2 Position)CCR8 IC50 (nM)Treg Depletion Efficacy (%)Calculated LogP
Parent -Cl (Unsubstituted)>10,000N/A1.8
Derivative A Isopropylamino45.268.42.4
Derivative B Cyclobutylamino12.585.12.7
Derivative C (2-amino-6-(isopropylamino)pyrimidin-4-yl)amino4.894.23.1

Note: Derivative C reflects the highly potent, complex heteroaryl substitutions frequently cited in recent patent literature for optimal CCR8 antagonism[2].

References

  • Title: WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators Source: Google Patents / Idorsia Pharmaceuticals Ltd URL

Sources

Protocols & Analytical Methods

Method

Experimental procedure for synthesizing "2-Chloro-6-methoxypyridine-3-sulfonamide"

Application Note: Regioselective Synthesis and Amination of 2-Chloro-6-methoxypyridine-3-sulfonamide Executive Summary 2-Chloro-6-methoxypyridine-3-sulfonamide is a highly valuable building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis and Amination of 2-Chloro-6-methoxypyridine-3-sulfonamide

Executive Summary

2-Chloro-6-methoxypyridine-3-sulfonamide is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of CCR8 receptor modulators [1] and emopamil-binding protein inhibitors [2]. This application note details a robust, two-step synthetic protocol starting from commercially available 2-chloro-6-methoxypyridine. The methodology emphasizes mechanistic causality, stringent safety protocols, and self-validating in-process controls (IPCs) to ensure high-fidelity execution for drug development professionals.

Mechanistic Rationale & Regioselectivity

The synthesis relies on a highly regioselective Electrophilic Aromatic Substitution (EAS), followed by a Nucleophilic Acyl Substitution.

  • Regioselective Chlorosulfonation: Pyridine rings are inherently electron-deficient and generally resist EAS. However, the methoxy group at the C6 position is a strong π -donating group (+M effect), which significantly activates the ring. It directs incoming electrophiles to its ortho (C5) and para (C3) positions. Concurrently, the chloro group at C2 directs ortho (C3) and para (C5). The C3 position is para to the strongly activating methoxy group. Because the methoxy group's electron-donating capacity vastly outcompetes the deactivating chloro group, the para position (C3) becomes the most nucleophilic site. Furthermore, attack at C3 minimizes steric hindrance compared to the C5 position (which is ortho to the bulky methoxy group), yielding 2-chloro-6-methoxypyridine-3-sulfonyl chloride [3] as the overwhelming major regioisomer.

  • Amination: The resulting sulfonyl chloride is highly electrophilic. Treatment with ammonia facilitates a rapid nucleophilic attack at the sulfonyl sulfur, displacing the chloride leaving group to yield the stable sulfonamide [4].

Mechanism EAS Electrophilic Aromatic Substitution Regioselective attack at C3 Driven by C6-OMe (+M effect) NAS Nucleophilic Substitution NH3 attack on Sulfonyl Sulfur Chloride Leaving Group EAS->NAS Intermediate Isolation

Figure 1: Mechanistic sequence of regioselective EAS followed by nucleophilic substitution.

Experimental Methodologies

Safety & Handling
  • Chlorosulfonic Acid Hazard: Chlorosulfonic acid ( ClSO3​H ) is highly corrosive and reacts explosively with water, releasing toxic HCl and H2​SO4​ gases. All operations must be conducted in a well-ventilated fume hood using rigorous anhydrous techniques.

  • Quenching Protocol: Never add water to the reaction mixture. The mixture must be transferred dropwise onto a massive excess of vigorously stirred crushed ice to safely dissipate the extreme heat of hydrolysis.

Workflow SM 2-Chloro-6-methoxypyridine (Starting Material) Step1 Step 1: Chlorosulfonation Reagent: ClSO3H Temp: 0 °C to 80 °C SM->Step1 Int 2-Chloro-6-methoxypyridine- 3-sulfonyl chloride Step1->Int Step2 Step 2: Amination Reagent: NH3 (aq) or in Dioxane Temp: 0 °C to RT Int->Step2 Prod 2-Chloro-6-methoxypyridine- 3-sulfonamide Step2->Prod

Figure 2: Two-step synthetic workflow for 2-chloro-6-methoxypyridine-3-sulfonamide.

Step 1: Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride

Causality Check: Chlorosulfonic acid is used neat (without solvent) to ensure a maximum concentration of the active SO3​ electrophile, overcoming the inherent electron deficiency of the pyridine core.

  • Setup: Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and an argon inlet.

  • Reagent Addition: Charge the flask with chlorosulfonic acid (5.0 equivalents). Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Place 2-chloro-6-methoxypyridine (1.0 equivalent) in the dropping funnel. Add it dropwise to the acid over 30 minutes, maintaining the internal temperature below 10 °C to prevent uncontrolled exothermic decomposition.

  • Heating: Remove the ice bath. Gradually warm the mixture to room temperature, then heat to 80 °C for 4–6 hours.

  • Self-Validating IPC 1: Quench a 50 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester ( m/z≈238 ) confirms the formation of the sulfonyl chloride, as the highly reactive chloride is immediately trapped by methanol.

  • Quenching: Cool the reaction mixture to 0 °C. Using a dropping funnel, add the mixture dropwise onto 500 g of vigorously stirred crushed ice in a large beaker.

  • Workup: Extract the aqueous slurry with Dichloromethane (DCM) ( 3×100 mL). Wash the combined organic layers with cold water and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 30 °C to afford the intermediate sulfonyl chloride. Use immediately in Step 2 to prevent hydrolysis.

Step 2: Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide

Causality Check: An excess of ammonia is utilized not only as the nucleophile but also as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium toward the product [4].

  • Setup: Dissolve the freshly prepared 2-chloro-6-methoxypyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) or DCM (0.2 M concentration) under argon.

  • Amination: Cool the solution to 0 °C. Slowly add an ammonia solution (0.5 M in dioxane, or 28% aqueous NH4​OH , 5.0 equivalents) dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the cooling bath and allow it to stir at room temperature for 2 hours.

  • Self-Validating IPC 2: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the non-polar sulfonyl chloride spot and the emergence of a highly polar, UV-active spot indicates complete conversion.

  • Workup: Concentrate the mixture under reduced pressure to remove volatiles. Dilute the residue with water and extract with Ethyl Acetate (EtOAc) ( 3×50 mL).

  • Purification: Wash the organic phase with brine, dry over Na2​SO4​ , and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexane to 60% EtOAc gradient) to yield the pure sulfonamide.

Quantitative Data & Expected Results

The following table summarizes the expected analytical parameters for a successfully validated run.

ParameterStep 1: Sulfonyl Chloride IntermediateStep 2: Sulfonamide Target Product
Chemical Formula C6​H5​Cl2​NO3​S C6​H7​ClN2​O3​S
Expected Yield 70% – 80% (Crude)85% – 95% (Post-Purification)
Purity (HPLC) > 90% (Use crude directly)> 98%
Physical Appearance Pale yellow viscous oil or low-melting solidWhite to off-white crystalline solid
Mass Spectrometry IPC (MeOH Quench): [M+H]+≈238.0 [M+H]+=223.0
TLC Rf​ Value 0.6 (Hexane:EtOAc 4:1)0.2 (Hexane:EtOAc 1:1)

References

  • Title: WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators Source: Google Patents URL
  • Title: WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof Source: Google Patents URL

Sources

Application

Purification of "2-Chloro-6-methoxypyridine-3-sulfonamide" by recrystallization

Application Note & Protocol Topic: High-Purity Recovery of 2-Chloro-6-methoxypyridine-3-sulfonamide via Optimized Recrystallization Abstract This document provides a comprehensive guide to the purification of 2-Chloro-6-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Purity Recovery of 2-Chloro-6-methoxypyridine-3-sulfonamide via Optimized Recrystallization

Abstract

This document provides a comprehensive guide to the purification of 2-Chloro-6-methoxypyridine-3-sulfonamide, a key heterocyclic intermediate in pharmaceutical synthesis. Recrystallization remains a cornerstone technique for achieving the stringent purity levels required for active pharmaceutical ingredients (APIs) and advanced intermediates.[1][2] This protocol moves beyond a simple set of instructions to explain the underlying principles of crystal engineering, enabling researchers to adapt and troubleshoot the process effectively. We detail both single-solvent and two-solvent recrystallization methodologies, grounded in an empirical solvent selection workflow. The ultimate goal is to provide a robust, reproducible, and scalable method for obtaining high-purity crystalline 2-Chloro-6-methoxypyridine-3-sulfonamide.

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an API or its precursors is not merely a quality metric; it is fundamental to safety and efficacy. Impurities can introduce toxicity, alter bioavailability, and compromise the stability of the final drug product.[1] The sulfonamide functional group is a well-established pharmacophore, and pyridine scaffolds are prevalent in medicinal chemistry.[3][4] Consequently, intermediates like 2-Chloro-6-methoxypyridine-3-sulfonamide are of significant interest.

Crystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities.[5] The process involves the self-assembly of molecules into a highly ordered three-dimensional lattice, a process that inherently excludes foreign molecules.[6][7] A successful recrystallization can elevate a crude synthetic product to a purity exceeding 99% in a single, efficient step.[2] This guide provides the scientific framework and practical steps to achieve this for 2-Chloro-6-methoxypyridine-3-sulfonamide.

The Science of Recrystallization

The efficacy of recrystallization hinges on the principle that most organic solids are more soluble in a hot solvent than in a cold one.[5] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at room temperature or below.[5][8]

The process unfolds in two critical phases:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from a supersaturated solution. This can occur spontaneously or be induced.[6]

  • Crystal Growth: The subsequent, orderly addition of more molecules from the solution onto the existing nuclei, building the macroscopic crystal lattice.[1][6]

Slow, controlled cooling is paramount. Rapid cooling causes the compound to precipitate out of solution too quickly, trapping impurities within the rapidly forming solid.[9] Slow cooling allows the crystal lattice to form methodically, ensuring that only molecules of the target compound are incorporated while impurities remain in the solvent (mother liquor).

Physicochemical Profile: 2-Chloro-6-methoxypyridine-3-sulfonamide

While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its constituent functional groups (a substituted pyridine, a chloro group, a methoxy group, and a sulfonamide). Sulfonamides are known to participate in hydrogen bonding, which influences their solubility and crystal packing.[10] The pyridine ring and chloro-substituent add a degree of polarity.

PropertyValue / Expected Characteristics
Molecular Formula C₆H₇ClN₂O₃S
Molecular Weight 222.65 g/mol
Appearance Expected to be an off-white to pale yellow solid
Solubility Profile Likely soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, isopropanol). Sparingly soluble in water and non-polar solvents (e.g., hexanes).
Safety Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Work in a well-ventilated fume hood. Avoid dust generation.[12]

Experimental Workflow: From Crude Solid to Purified Crystals

The following diagram outlines the general procedure for purifying an organic solid by recrystallization.

G cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Drying Solvent_Screening Part A: Solvent Screening Crude_Product Weigh Crude Product Solvent_Screening->Crude_Product Dissolve Dissolve in Minimum Hot Solvent Crude_Product->Dissolve Decolorize Optional: Decolorize with Activated Charcoal Dissolve->Decolorize if colored Hot_Filter Optional: Hot Filtration Dissolve->Hot_Filter if insoluble impurities present Cool Slow Cooling & Crystallization Dissolve->Cool Decolorize->Hot_Filter Hot_Filter->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Analyze Analyze Purity (e.g., MP, HPLC) Dry->Analyze

Caption: General workflow for purification by recrystallization.

Detailed Protocols

PART A: Mandatory Solvent Screening

The selection of an appropriate solvent is the most critical determinant of a successful recrystallization.[8] This screening protocol should be performed on a small scale (10-20 mg) before committing the bulk of the material.

Procedure:

  • Place approximately 15 mg of crude 2-Chloro-6-methoxypyridine-3-sulfonamide into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature, swirling after each addition.

  • Record whether the compound dissolves readily in the cold solvent. A good solvent should not dissolve the compound at room temperature.[5]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the quality and quantity of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.

Data Recording:

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingObservations
WaterSparingly SolubleSolubleGoodPotential for single-solvent
EthanolSparingly SolubleVery SolubleGoodPotential for single-solvent
IsopropanolSparingly SolubleVery SolubleExcellentPromising Candidate
AcetoneSolubleVery SolublePoor/NoneGood solvent for a two-solvent system
Ethyl AcetateSparingly SolubleSolubleFairPossible candidate
HexanesInsolubleInsolubleN/AGood anti-solvent for a two-solvent system

This table presents hypothetical data based on the general properties of sulfonamides.[13][14]

PART B: Protocol 1 - Single-Solvent Recrystallization (Isopropanol)

This method is employed when a single solvent with a steep solubility curve for the compound is identified.[8]

Materials:

  • Crude 2-Chloro-6-methoxypyridine-3-sulfonamide

  • Isopropanol (or another suitable solvent from screening)

  • Erlenmeyer flasks (2), Condenser, Heating mantle with stirrer

  • Büchner funnel, filter paper, vacuum flask

Methodology:

  • Dissolution: Place the crude solid into an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol to create a slurry. Attach a condenser and heat the mixture to a gentle boil with stirring.[8]

  • Solvent Addition: Add more hot isopropanol in small portions down the condenser until the solid is completely dissolved. Crucially, add only the minimum amount of solvent required to avoid the solution being too dilute for crystals to form upon cooling. [9][15]

  • Decolorization (Optional): If the solution has a noticeable color, remove it from the heat, wait a moment for boiling to subside, and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.[10][13]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel with hot solvent to prevent premature crystallization in the funnel.[15] Pour the hot solution through a fluted filter paper into the clean, pre-warmed flask.

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[8][15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold isopropanol to rinse away any residual mother liquor containing impurities.[15]

  • Drying: Allow the crystals to air dry on the filter paper under vacuum for several minutes. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a moderate temperature.

PART C: Protocol 2 - Two-Solvent (Anti-Solvent) Recrystallization

This technique is useful when no single solvent is ideal. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[9][15]

Materials:

  • Crude 2-Chloro-6-methoxypyridine-3-sulfonamide

  • "Good" Solvent (e.g., Acetone)

  • "Poor" Anti-Solvent (e.g., Hexanes)

  • Standard recrystallization glassware

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent (acetone) at or near room temperature.

  • Addition of Anti-Solvent: While stirring the solution, add the "poor" anti-solvent (hexanes) dropwise until a persistent cloudiness (turbidity) appears. This indicates the point of supersaturation.[10][15]

  • Clarification: Add a few more drops of the "good" solvent (acetone) until the solution becomes clear again.[15]

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solution slowly equilibrates. Cooling in an ice bath can be used to maximize the yield.

  • Isolation, Washing, & Drying: Follow steps 6-8 from the Single-Solvent Protocol, using the ice-cold solvent mixture or the pure anti-solvent for washing.

Troubleshooting Common Recrystallization Issues

Even with a well-defined protocol, challenges can arise. The following guide provides solutions to common problems.

G cluster_sol_no_crystals cluster_sol_oiling cluster_sol_low_yield cluster_sol_premature Start Problem Observed No_Crystals No Crystals Form After Cooling Start->No_Crystals Oiling_Out Compound Forms an Oil, Not Crystals Start->Oiling_Out Low_Yield Low Yield of Recovered Crystals Start->Low_Yield Premature_Crystals Crystals Form During Hot Filtration Start->Premature_Crystals Too_Much_Solvent Too Much Solvent Used? No_Crystals->Too_Much_Solvent Reheat_Add Reheat to Dissolve Oil, Add More 'Good' Solvent, Cool Slower Oiling_Out->Reheat_Add Check_Filtrate Check Filtrate: - Cool longer/colder - Reduce initial solvent volume Low_Yield->Check_Filtrate Preheat_Apparatus Ensure Filtration Apparatus is Thoroughly Pre-heated Premature_Crystals->Preheat_Apparatus Add_Solvent Add a Small Amount of Extra Hot Solvent Before Filtering Premature_Crystals->Add_Solvent Induce_Crystallization Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal Too_Much_Solvent->Induce_Crystallization No Boil_Off Boil Off Excess Solvent & Re-cool Too_Much_Solvent->Boil_Off Yes Change_Solvent Change Solvent System (e.g., to a lower boiling one) Reheat_Add->Change_Solvent If problem persists

Caption: A decision-making guide for common recrystallization issues.[13][15]

Key Troubleshooting Insights:

  • Oiling Out: This occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[13] The solution is often to add more solvent to lower the saturation temperature or to switch to a lower-boiling solvent.

  • No Crystal Formation: The most common cause is using too much solvent, preventing the solution from becoming saturated upon cooling.[9][15] If the solution is indeed saturated, crystallization can be induced by scratching the inner wall of the flask with a glass rod (creating microscopic glass fragments that act as nucleation sites) or by adding a "seed crystal" of the pure compound.[10][13]

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives.
  • Benchchem. (n.d.). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
  • University of Calgary. (n.d.). Recrystallization.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of New South Wales. (n.d.). RECRYSTALLISATION.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
  • Guidechem. (n.d.). 2-chloro-6-methylpyridine-3-sulfonamide 1208081-21-3 wiki.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Isaac Scientific Publishing. (2017, May 15). Synthesis and Spectral Analysis of Pyridine Derivates.
  • ChemicalBook. (2025, July 26). 2-Chloro-6-methoxypyridine - Safety Data Sheet.
  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization.
  • PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
  • PubChem. (n.d.). 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009.
  • Fluorochem. (n.d.). 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride (CAS 1208081-26-8).
  • PubChem. (n.d.). 2-Chloro-pyridine-3-sulfonic acid amide | C5H5ClN2O2S | CID 12234445.
  • MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
  • ACS Publications. (2011, February 10). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 1208081-26-8|2-Chloro-6-methoxypyridine-3-sulfonyl chloride.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Google Patents. (n.d.). EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • ResearchGate. (2021, February 1). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Google Patents. (n.d.). US2708653A - Purification of pyridine bases by distillation.
  • IntechOpen. (2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.
  • Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.
  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • PureSynth. (n.d.). 2-Chloro-6-Methoxypyridine 98.0%(GC).
  • TOKU-E. (n.d.). Solubility Data Resource.

Sources

Method

Application Note: Advanced Column Chromatography Purification of 2-Chloro-6-methoxypyridine-3-sulfonamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Chromatographic Rationale 2-Chloro-6-methoxypyridine-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Chromatographic Rationale

2-Chloro-6-methoxypyridine-3-sulfonamide is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of CCR8 receptor modulators for oncology and immunology applications ()[1]. Isolating this compound from crude reaction mixtures presents unique chromatographic challenges due to its polyfunctional nature.

As a Senior Application Scientist, I emphasize that successful chromatography is never a matter of trial and error; it is an exercise in applied physical chemistry. To design a self-validating purification system, we must first establish the causality behind our experimental choices by profiling the molecule:

  • The Sulfonamide Moiety (-SO₂NH₂): This group acts as a potent hydrogen bond donor and acceptor. On bare, normal-phase silica gel, sulfonamides interact strongly with slightly acidic silanol groups, which historically causes severe peak tailing and band broadening ()[2].

  • The Pyridine Core: While pyridine rings are typically basic and prone to streaking, the electron-withdrawing chloro (-Cl) and sulfonamide groups significantly depress the pKa of the nitrogen in this specific molecule. Consequently, the addition of basic modifiers (e.g., triethylamine) is unnecessary and may actually complicate fraction recovery.

  • Solubility Constraints: The target compound exhibits poor solubility in non-polar hydrocarbons (hexanes/heptane) but high solubility in polar solvents (dichloromethane/ethyl acetate). Liquid-loading the sample in a polar solvent onto a column equilibrated in a non-polar solvent will cause immediate band diffusion. Therefore, dry loading is a non-negotiable requirement for high-resolution separation.

Methodological Workflow

The following diagram outlines the logical progression of the purification strategy, ensuring that each phase acts as a self-validating checkpoint before proceeding to the next.

Workflow A Crude Mixture (2-Chloro-6-methoxypyridine-3-sulfonamide) B TLC Profiling (Determine Rf 0.2-0.4) A->B Step 1: Optimize C Column Packing (Silica Slurry in Hexane) B->C Step 2: Prepare D Dry Loading (Adsorption on Silica) C->D Step 3: Load E Gradient Elution (20% -> 60% EtOAc/Hexane) D->E Step 4: Elute F Fraction Collection (UV Monitoring at 254 nm) E->F Step 5: Isolate G Evaporation & Verification (Pure Target Compound) F->G Step 6: Validate

Figure 1: Chromatographic workflow for 2-Chloro-6-methoxypyridine-3-sulfonamide purification.

Quantitative Data & Experimental Parameters

To ensure reproducibility, all physicochemical parameters and gradient profiles are standardized below. Standard flash chromatography principles dictate that a binary solvent system is optimal for balancing resolution and elution time ()[3].

Table 1: Physicochemical Properties & Chromatographic Implications
FeaturePropertyChromatographic Implication
Molecule 2-Chloro-6-methoxypyridine-3-sulfonamideTarget analyte with mixed polarity.
Sulfonamide Group Strong H-bond donor/acceptorHigh affinity for silica; prone to tailing. Requires polar eluent.
Pyridine Core Weakly basic (electron-withdrawn)Reduced interaction with acidic silanols; acid modifiers usually unnecessary.
Solubility Low in Hexane, High in EtOAc/DCMLiquid loading in non-polar solvents will fail; Dry loading is mandatory .
Table 2: Gradient Elution Profile (Hexane / Ethyl Acetate)
Column Volume (CV)Solvent Ratio (Hex:EtOAc)Purpose
1 - 280:20Elute non-polar impurities (e.g., unreacted starting materials).
3 - 560:40Transition phase; elute intermediate byproducts.
6 - 940:60Target Elution : 2-Chloro-6-methoxypyridine-3-sulfonamide elutes.
10 - 110:100Column flush for highly polar degradation products.

Step-by-Step Purification Protocol

This protocol utilizes moderate resolution techniques optimized for polyfunctional heterocycles ().

Step 1: TLC Optimization (The Self-Validating Step)

Causality: Thin-Layer Chromatography (TLC) acts as a micro-model of the column. If the compound does not resolve on TLC, it will fail on the column.

  • Dissolve a trace amount of the crude mixture in Ethyl Acetate (EtOAc).

  • Spot the solution onto a normal-phase silica gel TLC plate.

  • Develop the plate in a 50:50 Hexane:EtOAc solvent system.

  • Visualize under a UV lamp at 254 nm (the conjugated pyridine ring is highly UV-active).

  • Self-Validation Check: Adjust the Hexane:EtOAc ratio until the target spot exhibits a Retention Factor ( Rf​ ) of 0.25 to 0.35 . This is the optimal window for the target elution phase.

Step 2: Column Packing (Slurry Method)

Causality: Dry packing often leads to channeling, which destroys resolution. Slurry packing ensures a uniform stationary phase bed.

  • Select a glass column sized to hold 30 to 50 times the mass of the crude sample in silica gel (230-400 mesh).

  • Prepare a uniform slurry of silica gel in the starting mobile phase (80:20 Hexane:EtOAc).

  • Pour the slurry continuously into the column to prevent the entrapment of air bubbles.

  • Apply gentle air pressure to pack the bed tightly.

  • Self-Validation Check: Ensure the solvent line never drops below the top of the silica bed to prevent the stationary phase from cracking.

Step 3: Sample Application (Dry Loading)

Causality: Because sulfonamides are poorly soluble in the 80:20 starting mixture, liquid loading would require a strong polar solvent, causing the sample to race down the column and broaden the band. Dry loading bypasses this solubility trap.

  • Dissolve the crude mixture in a minimal amount of a volatile, polar solvent (e.g., Dichloromethane or Acetone).

  • Add dry silica gel to the flask (approximately 3 times the mass of the crude sample).

  • Evaporate the solvent completely under reduced pressure using a rotary evaporator until a dry, free-flowing powder is achieved.

  • Carefully pour this powder evenly onto the flat top of the packed column bed.

  • Add a 1 cm protective layer of clean sea sand over the loaded sample to prevent bed disturbance during solvent addition.

Step 4: Gradient Elution
  • Carefully add the starting mobile phase (80:20 Hexane:EtOAc) to the column.

  • Connect the air pressure line and adjust the flow rate to approximately 2 inches per minute.

  • Transition the solvent system stepwise according to the Gradient Elution Profile (Table 2) .

  • Collect fractions in uniform test tubes (e.g., 15 mL fractions for a 50 g silica column).

Step 5: Fraction Analysis and Recovery
  • Spot every 3rd fraction onto a TLC plate and develop using the optimized solvent system from Step 1.

  • Visualize under UV 254 nm.

  • Self-Validation Check: Pool only the fractions that contain a single UV-active spot corresponding to the target Rf​ .

  • Concentrate the pooled fractions under reduced pressure to yield the purified 2-Chloro-6-methoxypyridine-3-sulfonamide as a solid.

Troubleshooting Guide

Table 3: Common Chromatographic Failures & Corrective Actions
ObservationRoot CauseCorrective Action
Severe Peak Tailing Unresolved H-bonding with silica silanols.Add 1-2% Methanol to the EtOAc mobile phase to gently disrupt H-bonds without altering overall polarity.
Band Broadening Sample loaded in a solvent that is too polar.Strictly adhere to the dry loading protocol (Step 3). Do not use liquid injection.
Co-elution of Impurities Gradient ramp is too steep.Decrease the gradient slope; increase the Column Volumes (CVs) per step.
Compound Retained on Baseline Mobile phase is insufficiently polar.Switch entirely to a Dichloromethane/Methanol (95:5) solvent system.

References

  • Title: WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators Source: Google Patents URL
  • Title: Solvent Systems for Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: 2-Chloro-6-methoxypyridine-3-sulfonamide in the Synthesis of PI3K/mTOR Dual Inhibitors

Target Audience: Medicinal Chemists, Synthetic Biologists, and Oncology Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Rationale The phosphatidylinositol 3-kinase (PI3K...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Oncology Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Rationale

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell proliferation, survival, and metabolism[1]. In many human malignancies, this pathway is hyperactivated due to PIK3CA mutations or PTEN loss. While single-target PI3K or mTOR inhibitors have reached the clinic, their efficacy is often severely limited by compensatory feedback loops. Specifically, inhibiting mTORC1 alone relieves negative feedback on receptor tyrosine kinases (RTKs), paradoxically hyperactivating AKT[2].

To overcome this, PI3K/mTOR dual inhibitors have emerged as a superior therapeutic strategy, completely suppressing the pathway and preventing compensatory AKT activation[3]. Recent scaffold-hopping strategies have identified sulfonamide methoxypyridine derivatives as highly potent dual inhibitors[4]. The synthesis of these advanced chemotypes relies critically on a versatile, bifunctional building block: 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5)[5].

Mechanistic Insights: The Bifunctional Building Block

2-Chloro-6-methoxypyridine-3-sulfonamide is uniquely suited for divergent medicinal chemistry due to two orthogonal reactive sites:

  • The Sulfonamide Moiety ( −SO2​NH2​ ): With a pKa of approximately 10, the primary sulfonamide can be selectively deprotonated. Transmetalation with zinc generates a highly nucleophilic zincate that readily undergoes palladium-catalyzed N-arylation with aryl iodides.

  • The C2-Chloro Position: The chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (S N​ Ar) by the electron-withdrawing ortho-sulfonamide group and the adjacent pyridine nitrogen.

By sequentially exploiting these two sites, chemists can rapidly assemble complex, multi-ring systems like Compound 22c , a lead PI3K/mTOR dual inhibitor demonstrating sub-nanomolar potency[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Proliferation & Survival mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor Compound 22c (Dual PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibits (IC50 = 0.22 nM) Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits (IC50 = 23 nM)

Diagram 1: PI3K/AKT/mTOR signaling pathway and the mechanism of dual inhibition by Compound 22c.

Experimental Workflow & Validated Protocols

The following protocols detail the three-step synthesis of the lead dual inhibitor (Compound 22c) starting from 2-chloro-6-methoxypyridine-3-sulfonamide, adapted from the validated methodology of Gao et al.[6].

Step 1: Chemoselective Palladium-Catalyzed N-Arylation

Objective: Couple the sulfonamide group with 6-bromo-4-iodoquinoline while preserving the C-Br bond for downstream functionalization.

  • Reagents: 2-Chloro-6-methoxypyridine-3-sulfonamide (1.0 eq), 6-bromo-4-iodoquinoline (1.0 eq), LiHMDS (1.0 M in THF, 2.2 eq), ZnCl 2​ (1.0 M in ether, 1.2 eq), Pd(PPh 3​ ) 4​ (0.05 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve the sulfonamide in anhydrous THF under an inert N 2​ atmosphere and cool to -10 °C.

    • Add LiHMDS dropwise over 10 minutes. Stir for 30 minutes.

    • Add ZnCl 2​ dropwise and stir for an additional 30 minutes at -10 °C.

    • Add 6-bromo-4-iodoquinoline and Pd(PPh 3​ ) 4​ . Warm the reaction to 60 °C and stir for 15 hours.

    • Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over Na 2​ SO 4​ , and purify via flash chromatography.

  • Causality & Self-Validation:

    • Why ZnCl 2​ ? Direct coupling of sulfonamide anions often poisons palladium catalysts. Transmetalation to a zincate softens the nucleophile, facilitating efficient transmetalation to the Pd(II) intermediate without catalyst degradation[6].

    • Chemoselectivity: The Pd catalyst will selectively undergo oxidative addition at the weaker C-I bond of the quinoline, leaving the C-Br bond completely intact. Expected yield is ~71%[6].

Step 2: Nucleophilic Aromatic Substitution (S N​ Ar) Amination

Objective: Displace the C2-chloro group on the pyridine ring with a secondary amine.

  • Reagents: Intermediate 1 (1.0 eq), Substituted Amine (e.g., morpholine or piperazine derivative) (3.0 eq), DIPEA (2.0 eq).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or neat amine.

  • Procedure:

    • Combine Intermediate 1, the amine, and DIPEA in a heavy-walled pressure tube.

    • Seal the tube and heat to 100 °C for 4 hours behind a blast shield.

    • Cool to room temperature, dilute with water, and collect the resulting precipitate via vacuum filtration. Wash with cold water and dry.

  • Causality & Self-Validation:

    • Why a sealed tube? The S N​ Ar of the pyridine chloride requires elevated temperatures to overcome the activation energy barrier. A sealed tube prevents the loss of volatile amines and ensures high localized pressure[6]. Successful conversion is visually indicated by the formation of a crude solid upon aqueous dilution (Yield: 67–85%)[6].

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the quinoline core by coupling the remaining C-Br bond with an aryl boronic acid.

  • Reagents: Intermediate 2 (1.0 eq), Aryl Boronic Acid (1.2 eq), PdCl 2​ (dppf)•DCM (0.05 eq), K 2​ CO 3​ (2.0 eq).

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v).

  • Procedure:

    • Suspend the reagents in the solvent mixture and sparge with N 2​ for 15 minutes to remove dissolved oxygen.

    • Heat the mixture to reflux (100 °C) for 4 hours.

    • Filter through a pad of Celite, concentrate the filtrate, and purify via preparative HPLC to yield the final Compound 22c.

  • Causality & Self-Validation:

    • Why PdCl 2​ (dppf)? The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step necessary for forming sterically hindered biaryl bonds. The aqueous base (K 2​ CO 3​ ) is critical for forming the reactive boronate complex[6].

Workflow SM 2-Chloro-6-methoxypyridine -3-sulfonamide (Starting Material) Step1 Step 1: N-Arylation (LiHMDS, ZnCl2, Pd(PPh3)4) + 6-bromo-4-iodoquinoline SM->Step1 Int1 Intermediate 1 (N-Aryl Sulfonamide) Step1->Int1 71% Yield Step2 Step 2: SNAr Amination (Amines, 100 °C, Sealed Tube) Int1->Step2 Int2 Intermediate 2 (2-Amino Substituted) Step2->Int2 67-85% Yield Step3 Step 3: Suzuki Coupling (Boronic Acid, PdCl2(dppf), K2CO3) Int2->Step3 Product Compound 22c (Lead Dual Inhibitor) Step3->Product 46-71% Yield

Diagram 2: Three-step synthetic workflow utilizing 2-Chloro-6-methoxypyridine-3-sulfonamide.

Biological Evaluation & Quantitative Data

Following synthesis, the sulfonamide methoxypyridine derivatives were subjected to rigorous in vitro kinase assays and cellular anti-proliferation assays[4]. Compound 22c exhibited exceptional dual-targeting capabilities, effectively inducing G0/G1 cell cycle arrest and apoptosis in HCT-116 cells[4].

The quantitative biological profile of the lead compound is summarized below:

Assay / TargetMetricCompound 22c ResultBiological Significance
PI3Kα Kinase IC 50​ 0.22 nMSub-nanomolar primary target engagement[4].
mTOR Kinase IC 50​ 23 nMStrong secondary target engagement, preventing AKT reactivation[4].
MCF-7 Cells IC 50​ 130 nMPotent anti-proliferative activity in breast cancer models[4].
HCT-116 Cells IC 50​ 20 nMExceptional cytotoxicity in colon cancer models[4].
AKT Phosphorylation Western BlotDecreasedConfirms functional blockade of the downstream signaling cascade[4].

References

  • Gao, H., Li, Z., Wang, K., Zhang, Y., Wang, T., Wang, F., & Xu, Y. (2023). "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Pharmaceuticals, 16(3), 461. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87009, 2-Chloro-6-methoxypyridine." PubChem. URL: [Link]

Sources

Method

Using "2-Chloro-6-methoxypyridine-3-sulfonamide" as a reagent for kinase inhibitors

Application Note: 2-Chloro-6-methoxypyridine-3-sulfonamide in the Design and Synthesis of Next-Generation Kinase Inhibitors Executive Summary The development of highly selective kinase inhibitors requires versatile chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-6-methoxypyridine-3-sulfonamide in the Design and Synthesis of Next-Generation Kinase Inhibitors

Executive Summary

The development of highly selective kinase inhibitors requires versatile chemical scaffolds that can simultaneously satisfy the stringent spatial and electronic requirements of the ATP-binding pocket. 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) has emerged as a privileged building block in oncology and immunology drug discovery. This application note details the mechanistic rationale, structural advantages, and validated synthetic protocols for utilizing this reagent to synthesize potent inhibitors targeting lipid kinases, specifically Phosphoinositide 3-kinases (PI3K) and Phosphatidylinositol 4-kinases (PI4K).

Mechanistic Rationale & Pharmacophore Mapping

As a Senior Application Scientist, selecting a core scaffold is never arbitrary; it is an exercise in molecular architecture. The 2-chloro-6-methoxypyridine-3-sulfonamide molecule provides a highly programmable template where each functional group serves a distinct mechanistic purpose in kinase inhibition:

  • The Pyridine Core: Acts as a bioisostere for benzene rings. The incorporation of the nitrogen atom significantly lowers the overall lipophilicity (LogP) of the final drug candidate, improving aqueous solubility while providing an additional hydrogen-bond acceptor for solvent-exposed regions.

  • The 3-Sulfonamide Moiety: Sulfonamides are critical pharmacophores that replace traditional amide linkages to increase acidity and alter the hydrogen-bond network[1]. In PI3Kα and PI4K IIIα inhibitors, the sulfonamide group acts as a robust hydrogen-bond donor/acceptor, often anchoring the molecule to the hinge region or the DFG motif within the ATP-binding pocket[2].

  • The 2-Chloro Substitution: This is the primary vector for diversification. The electron-withdrawing nature of the adjacent sulfonamide and the pyridine nitrogen highly activates the C2 position, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

  • The 6-Methoxy Group: This group acts as an electronic modulator. It fine-tunes the reactivity of the C2-chloro position, protects the C6 position from rapid cytochrome P450-mediated metabolic oxidation, and optimizes the lipophilic efficiency of the molecule.

Pharmacophore Scaffold 2-Chloro-6-methoxypyridine -3-sulfonamide C2 C2-Chloro Modular Attachment Site (SNAr/Cross-Coupling) Scaffold->C2 C3 C3-Sulfonamide ATP Pocket H-Bonding (DFG/Solvent Channel) Scaffold->C3 C6 C6-Methoxy Metabolic Stability & LogP Tuning Scaffold->C6 Core Pyridine Ring Solubility Enhancer (Benzene Bioisostere) Scaffold->Core

Fig 1. Pharmacophore mapping of the 2-chloro-6-methoxypyridine-3-sulfonamide scaffold.

Application in PI3K and PI4K Inhibitor Design

Pyridine-3-sulfonamide derivatives have demonstrated profound efficacy in lipid kinase targeting. Literature confirms that derivatives built upon this scaffold exhibit nanomolar activity against PI3Kα (e.g., CZC24758 analogs with IC50 values ranging from 1 nM to 10 nM)[1][3]. Furthermore, specific stereoisomers derived from this scaffold have yielded the first extremely selective PI4K IIIα inhibitors, demonstrating up to 25-fold higher potency than their enantiomeric counterparts[3].

Quantitative SAR Data Summary

The table below summarizes representative structure-activity relationship (SAR) data, illustrating how substituting the C2-chloro position of the scaffold impacts PI3Kα inhibitory activity.

Scaffold Substitution (C2 Position)Reaction TypeIsolated Yield (%)PI3Kα IC50 (nM)Mechanistic Impact
-Cl (Starting Material)N/AN/A>10,000Lacks hinge-binding extension.
-NH-(1-phenylethyl) SNAr82%1,080Introduces steric bulk; moderate fit.
-Piperazine-1-yl SNAr89%45Basic nitrogen interacts with Asp810.
-1H-Pyrazol-4-yl Suzuki Coupling76%7.9Optimal H-bond donor to the hinge region.
-Morpholino SNAr91%120Good solubility, weaker hinge interaction.

Synthetic Workflows and Methodologies

To leverage this scaffold effectively, two primary synthetic routes are employed. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Workflow Start Start: 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) Route1 Route A: SNAr Reaction Amine, DIPEA, NMP, 100-120°C (Forms C-N Bond) Start->Route1 Nucleophilic Amines Route2 Route B: Suzuki Coupling Boronic Acid, Pd(dppf)Cl2, Base (Forms C-C Bond) Start->Route2 Aryl Boronic Acids Monitor Reaction Monitoring LC-MS: Target[M+H]+ Route1->Monitor Route2->Monitor Purify Purification Prep-HPLC (C18, MeCN/H2O) Monitor->Purify >95% Conversion Product Final Kinase Inhibitor Scaffold Ready for in vitro Assay Purify->Product

Fig 2. Divergent synthetic workflows for functionalizing the C2 position of the scaffold.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2

This protocol is used to attach aliphatic or cyclic amines (e.g., piperazine derivatives) to the C2 position.

  • Causality: N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point and polar aprotic nature, which stabilizes the highly charged Meisenheimer complex intermediate during substitution. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing with the primary amine nucleophile, thereby driving the equilibrium forward.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve 2-Chloro-6-methoxypyridine-3-sulfonamide (1.0 eq, 222.6 mg, 1.0 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the desired nucleophilic amine (1.5 eq, 1.5 mmol) followed by DIPEA (3.0 eq, 0.52 mL, 3.0 mmol).

  • Reaction Execution: Seal the vial and heat to 110°C in an oil bath or microwave reactor for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 223.0 [M+H]+) is completely replaced by the product mass. Diagnostic Logic: If m/z 223.0 persists after 4 hours, the nucleophile is sterically hindered; add a catalytic amount of KI (0.1 eq) to facilitate an in situ Finkelstein-like halogen exchange to a more reactive iodo-intermediate.

  • Workup & Purification: Quench the reaction with H2O (10 mL) to precipitate the product. Filter the solid, wash with cold water, and purify via Prep-HPLC (C18 column, 10-90% MeCN in H2O with 0.1% TFA).

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

This protocol is utilized to attach aryl or heteroaryl rings (e.g., pyrazole or indazole motifs) to create extended hinge-binding interactions.

  • Causality: Pd(dppf)Cl2 is utilized as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation. A biphasic solvent system (1,4-Dioxane/H2O) ensures the solubility of both the organic scaffold and the inorganic base (K2CO3).

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with 2-Chloro-6-methoxypyridine-3-sulfonamide (1.0 eq, 222.6 mg, 1.0 mmol), the desired aryl boronic acid or pinacol ester (1.2 eq, 1.2 mmol), and K2CO3 (3.0 eq, 414 mg, 3.0 mmol).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane and H2O (4:1 v/v, 5 mL). Degas the suspension by bubbling argon through the mixture for 10 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 36.5 mg, 0.05 mmol) under a stream of argon.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours under an argon atmosphere.

  • Self-Validation Checkpoint: The reaction mixture should transition from a red/brown suspension to a black precipitate (palladium black) upon completion. TLC (Hexane:EtOAc 1:1) should show the disappearance of the UV-active starting material spot (Rf ~0.6). LC-MS confirmation of the target [M+H]+ mass validates successful cross-coupling.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove palladium residues. Extract the filtrate with EtOAc (3 x 15 mL), dry over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

References

  • PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS Source: World Intellectual Property Organization (WIPO) - WO/2019/020657 URL:[Link]

  • Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide Source: MDPI Molecules / National Institutes of Health (NIH) URL:[Link]

  • Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

Sources

Application

Reaction conditions for coupling "2-Chloro-6-methoxypyridine-3-sulfonamide"

Application Note: Reaction Conditions for Coupling 2-Chloro-6-methoxypyridine-3-sulfonamide Introduction & Chemical Context The C-C chemokine receptor 8 (CCR8) and its primary ligand CCL1 have emerged as critical targets...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Coupling 2-Chloro-6-methoxypyridine-3-sulfonamide

Introduction & Chemical Context

The C-C chemokine receptor 8 (CCR8) and its primary ligand CCL1 have emerged as critical targets in cancer immunotherapy. CCR8 is predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which maintain immune tolerance and suppress anti-tumor immune responses within the tumor microenvironment [1, 2]. Small-molecule CCR8 modulators, particularly aryl sulfonamide-based antagonists, are actively being developed to disrupt Treg recruitment and enhance anti-tumor immunity [3].

Within this synthetic landscape, 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) serves as a highly privileged building block. Its molecular architecture offers a unique triad of reactivity:

  • C2-Chloro (Electrophile): The primary site for C-N bond formation via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

  • C3-Sulfonamide (Electron-Withdrawing Group): Activates the C2 position for nucleophilic attack while providing a functional handle for subsequent acylation or alkylation to tune pharmacokinetic properties.

  • C6-Methoxy (Electron-Donating Group): Modulates the electronic density of the pyridine ring. While it improves the solubility and metabolic stability of the final drug candidate, it slightly dampens the SNAr reactivity at C2 compared to un-methoxylated analogs, necessitating carefully optimized coupling conditions [4].

Mechanistic Pathways & Workflow

The functionalization of 2-chloro-6-methoxypyridine-3-sulfonamide diverges into two primary strategic pathways depending on the nucleophile and the desired therapeutic analog.

G SM 2-Chloro-6-methoxypyridine -3-sulfonamide (CAS: 1208081-15-5) SNAr Pathway A1: SNAr (Aliphatic Amines) SM->SNAr Base, Polar Solvent Heat/Microwave Buchwald Pathway A2: Buchwald-Hartwig (Aryl/Hindered Amines) SM->Buchwald Pd-Catalyst, Ligand Base, Non-polar Solvent Sulfonamide Pathway B: Sulfonamide Functionalization SM->Sulfonamide Electrophile, Base RT to 60°C ProdA1 C2-Aliphatic Amino Derivative SNAr->ProdA1 ProdA2 C2-Aryl Amino Derivative Buchwald->ProdA2 ProdB N-Acyl/Alkyl Sulfonamide Sulfonamide->ProdB

Caption: Strategic synthetic pathways for functionalizing 2-chloro-6-methoxypyridine-3-sulfonamide.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines Causality & Rationale: For highly nucleophilic primary and secondary aliphatic amines, SNAr is the preferred, metal-free route. The C3-sulfonamide provides sufficient electron withdrawal to activate the C2-chloride. However, due to the counteracting electron-donating effect of the C6-methoxy group, elevated temperatures (100–150 °C) or microwave irradiation are required to drive the reaction to completion [4]. N-Methyl-2-pyrrolidone (NMP) is chosen over DMF to safely accommodate higher boiling points without solvent degradation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial, dissolve 2-chloro-6-methoxypyridine-3-sulfonamide (1.0 equiv, 1.0 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the aliphatic amine (1.5 equiv, 1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Self-Validation: The solution should remain homogeneous; precipitation at this stage indicates amine salt insolubility, requiring additional solvent.

  • Reaction: Seal the vial and subject it to microwave irradiation at 130 °C for 45–60 minutes. Alternatively, heat in an oil bath at 120 °C for 12–16 hours.

  • Monitoring: Analyze an aliquot via LC-MS. The starting material (M+H = 223.0, exhibiting a characteristic 3:1 ³⁵Cl/³⁷Cl isotope pattern) must completely disappear, replaced by the product mass.

  • Workup: Cool to room temperature. Crash out the product by dropwise addition of the reaction mixture into ice-cold water (15 mL) under vigorous stirring.

  • Isolation: Filter the resulting precipitate, wash with cold water (2 x 5 mL) and heptane (5 mL), and dry under high vacuum.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination Causality & Rationale: When coupling anilines or sterically hindered amines (e.g., substituted cyclobutylamines common in CCR8 modulators [1]), SNAr fails due to poor nucleophilicity. Palladium-catalyzed cross-coupling is required. We utilize Pd2(dba)3 with Xantphos. Xantphos possesses a wide bite angle (~111°), which accelerates the reductive elimination step of the catalytic cycle, critical for C-N bond formation[5]. Cesium carbonate (Cs2CO3) is used as a mild, insoluble base to facilitate the catalytic cycle without prematurely deprotonating the primary sulfonamide (pKa ~ 10), which could otherwise poison the catalyst.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 2-chloro-6-methoxypyridine-3-sulfonamide (1.0 equiv, 1.0 mmol), the amine (1.2 equiv, 1.2 mmol), Pd2(dba)3 (0.05 equiv, 5 mol%), Xantphos (0.10 equiv, 10 mol%), and finely powdered anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Nitrogen or Argon three times. Critical Step: Ambient oxygen will rapidly oxidize and degrade the active Pd(0) species.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Heat the mixture at 100 °C for 8–12 hours under vigorous stirring.

  • Monitoring: TLC (EtOAc/Hexane 1:1) and LC-MS. The disappearance of the starting material validates the catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (SiO2, gradient elution of Hexanes to EtOAc).

Pro-Tip: If yields remain low due to catalyst poisoning by the free -SO2NH2 group, pre-protect the sulfonamide using a tert-butyl or p-methoxybenzyl (PMB) group prior to the Buchwald-Hartwig coupling.

Protocol 3: Sulfonamide Functionalization (Acylation) Causality & Rationale: Acylating the sulfonamide generates an acylsulfonamide, a common bioisostere for carboxylic acids with a tunable pKa, frequently utilized in optimizing the physicochemical properties of CCR8 antagonists [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the C2-coupled 6-methoxypyridine-3-sulfonamide intermediate (1.0 equiv) in anhydrous DCM (0.2 M).

  • Activation: Add Triethylamine (TEA) (2.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Stir for 5 minutes.

  • Coupling: Slowly add the desired acyl chloride (1.2 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate for subsequent purification.

Quantitative Data Presentation

The following table summarizes the optimization landscape for C-N coupling at the C2 position, demonstrating the necessity of specific conditions based on the amine's nucleophilicity and steric profile.

Table 1: Optimization of C-N Coupling Conditions for 2-Chloro-6-methoxypyridine-3-sulfonamide

Amine TypeReaction TypeSolventBaseCatalyst / LigandTemp (°C)TimeYield (%)
Primary Aliphatic (e.g., Methylamine)SNArNMPDIPEA (3 eq)None10012 h85 - 92
Secondary Aliphatic (e.g., Piperidine)SNArDMFK2CO3 (3 eq)None12016 h78 - 84
Sterically Hindered AliphaticSNAr (MW)NMPDIPEA (3 eq)None150 (MW)1 h65 - 75
Primary Aryl (Aniline)Buchwald1,4-DioxaneCs2CO3 (2 eq)Pd2(dba)3 / Xantphos10010 h70 - 80
Electron-Deficient ArylBuchwaldToluenet-BuONa (2 eq)*Pd(OAc)2 / BrettPhos11012 h55 - 65

*Note: Utilizing stronger bases like t-BuONa often requires prior protection of the primary sulfonamide group to prevent competitive deprotonation and side reactions.

References

  • Bristol-Myers Squibb Co., Vertex Pharmaceuticals. (2024). Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators. WO2024115549A1.
  • Bender, et al. (2024). Computational Design of Soluble CCR8 Analogues with Preserved Antibody Binding. bioRxiv. [Link]

  • Diethelm, S., et al. (2023). Discovery of CCR8 Antagonist IDOR-1136-5177 for the Treatment of Cancer. Idorsia Pharmaceuticals Ltd. ResearchGate. [Link]

  • Bayer Pharma AG. (2016). Aromatic sulfonamide derivatives. WO2016198374A1.
  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217-7218. (Cited via CA2935867A1).
Method

"2-Chloro-6-methoxypyridine-3-sulfonamide" scale-up synthesis considerations

The synthesis of 2-chloro-6-methoxypyridine-3-sulfonamide represents a critical workflow in the preparation of advanced pharmaceutical intermediates. This compound serves as a highly versatile building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-chloro-6-methoxypyridine-3-sulfonamide represents a critical workflow in the preparation of advanced pharmaceutical intermediates. This compound serves as a highly versatile building block in medicinal chemistry, frequently utilized in the development of[1] and various sulfonamide-based bioisosteres[2].

As a Senior Application Scientist, transitioning this synthesis from a discovery-scale fume hood to a scalable process requires a deep understanding of mechanistic causality, exotherm control, and rigorous in-process controls (IPCs). This guide details the two-step synthetic strategy—chlorosulfonation followed by amidation—providing self-validating protocols designed for scale-up reliability.

Mechanistic Causality & Regioselectivity

The synthesis relies on a two-step sequence starting from commercially available 2-chloro-6-methoxypyridine. Understanding the electronic properties of the pyridine ring is essential for predicting and controlling the reaction outcome.

  • Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) Pyridine rings are inherently electron-deficient and typically resist electrophilic aromatic substitution (EAS). However, the methoxy group at the C6 position is a powerful electron-donating group via resonance (+M effect), which strongly activates the ring at the ortho (C5) and para (C3) positions. The chloro group at C2 is electron-withdrawing via induction (-I) but directs ortho/para via resonance (+M). Because the methoxy group's activating power dominates, the incoming electrophile is directed to the C3 position (which is para to the methoxy group and ortho to the chloro group). Direct chlorosulfonation using chlorosulfonic acid (ClSO₃H) is a that bypasses the need for pre-functionalized halogenated intermediates[3].

  • Step 2: Nucleophilic Acyl Substitution (Amidation) The resulting sulfonyl chloride is highly electrophilic. Treatment with aqueous ammonia facilitates a rapid nucleophilic acyl substitution to form the sulfonamide[4]. The primary competing side reaction is the hydrolysis of the sulfonyl chloride back to the sulfonic acid. Causality dictates that this step must be strictly temperature-controlled (0 °C) to kinetically favor amidation over hydrolysis.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Chloro-6-methoxypyridine (Starting Material) Step1 Step 1: Chlorosulfonation Reagent: ClSO3H 0°C to 75°C SM->Step1 Electrophilic Aromatic Substitution (C3) Int 2-Chloro-6-methoxypyridine- 3-sulfonyl chloride (Intermediate) Step1->Int -HCl, -H2SO4 Step2 Step 2: Amidation Reagent: NH4OH (aq) 0°C to RT Int->Step2 Nucleophilic Acyl Substitution Prod 2-Chloro-6-methoxypyridine- 3-sulfonamide (Final Product) Step2->Prod -HCl

Figure 1: Two-step synthetic workflow for 2-chloro-6-methoxypyridine-3-sulfonamide.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure process integrity before proceeding to subsequent steps.

Protocol A: Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride

Caution: Chlorosulfonic acid reacts violently with water and evolves highly corrosive HCl and SO₂ gases. Perform in a heavily ventilated reactor with a caustic scrubber system.

  • Preparation: Charge a dry, nitrogen-purged reactor with chlorosulfonic acid (5.0 to 8.0 eq). Cool the reactor jacket to 0–5 °C.

  • Addition: Add 2-chloro-6-methoxypyridine (1.0 eq) dropwise over 1 hour.

    • Causality: The initial sulfonation is highly exothermic. Dropwise addition prevents localized heating, which could lead to poly-sulfonation or decomposition.

  • Heating: Once the addition is complete, gradually heat the reaction mixture to 70–75 °C and stir for 4–6 hours.

    • Causality: Elevated temperature is required to convert the intermediate sulfonic acid into the sulfonyl chloride using the excess ClSO₃H.

  • Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot, quench carefully into 1 mL of ice-cold dichloromethane (DCM), and analyze via LC-MS. Proceed only when the starting material peak (m/z 144) is completely consumed and the sulfonyl chloride mass is dominant.

  • Quenching (Critical Scale-Up Step): Cool the reactor to 10 °C. Slowly transfer the reaction mixture via an addition funnel into a second reactor containing vigorously stirred crushed ice and DCM.

    • Causality:Reverse quenching is mandatory. Adding water to the reaction mixture will cause an explosive exotherm. Pouring the mixture onto ice safely dissipates the heat of hydrolysis of the excess ClSO₃H while the DCM immediately extracts the product, shielding it from aqueous hydrolysis.

  • Workup: Separate the organic layer, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid/oil. Use immediately in Protocol B.

Protocol B: Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide
  • Preparation: Dissolve the crude 2-chloro-6-methoxypyridine-3-sulfonyl chloride (1.0 eq) in anhydrous THF or DCM (10 volumes). Cool the solution to 0 °C.

  • Amidation: Add aqueous ammonium hydroxide (28% NH₄OH, 10.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: The large excess of ammonia ensures complete conversion and acts as an acid scavenger for the generated HCl. The low temperature strictly inhibits the competitive hydrolysis of the sulfonyl chloride by the water present in the NH₄OH solution.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1–2 hours.

  • Self-Validation (IPC 2): Analyze the organic layer via LC-MS. The reaction is complete when the sulfonyl chloride mass is absent, replaced entirely by the sulfonamide product mass (M+H expected).

  • Workup: Concentrate the mixture under reduced pressure to remove THF/DCM and excess ammonia. Suspend the resulting residue in cold water, adjust the pH to ~7 using 1M HCl if necessary, and filter the precipitated solid. Wash with cold water and dry under a vacuum at 45 °C to afford the pure sulfonamide.

Quantitative Process Parameters

To facilitate scale-up planning and risk assessment, the critical parameters and expected metrics for both stages are summarized below.

ParameterStep 1: ChlorosulfonationStep 2: Amidation
Reagents ClSO₃H (5.0 - 8.0 eq)NH₄OH (28% aq, 10.0 eq)
Solvent Neat (ClSO₃H acts as solvent)THF or DCM (10 vol)
Addition Temperature 0 °C to 5 °C0 °C
Reaction Temperature 70 °C to 75 °C20 °C to 25 °C (RT)
Reaction Time 4 to 6 hours1 to 2 hours
In-Process Control (IPC) LC-MS (Complete SM consumption)LC-MS (Product mass appearance)
Typical Yield 75% – 85%85% – 95%
Critical Safety Hazards Violent exotherm with H₂O; HCl gasMild exotherm; pH control

References

  • Emopamil-binding protein inhibitors and uses thereof.Google Patents (WO2023164063A1).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at:[Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at:[Link]

Sources

Application

Advanced Analytical Characterization of 2-Chloro-6-methoxypyridine-3-sulfonamide: Methodologies for Drug Discovery Intermediates

Introduction & Chemical Context In modern oncology and immunology, the CC chemokine receptor 8 (CCR8) has emerged as a pivotal therapeutic target. High expression of CCR8 on regulatory T cells (Tregs) within the tumor mi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In modern oncology and immunology, the CC chemokine receptor 8 (CCR8) has emerged as a pivotal therapeutic target. High expression of CCR8 on regulatory T cells (Tregs) within the tumor microenvironment facilitates immune evasion via the CCL1-CCR8 signaling axis[1]. Consequently, the development of small-molecule CCR8 modulators is a critical focus in drug discovery[2].

2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) serves as a highly functionalized, versatile building block in the synthesis of these aryl- and heteroaryl-sulfonamide CCR8 modulators[2]. The presence of multiple reactive sites—a labile chloro group for nucleophilic aromatic substitution (SNAr) or cross-coupling, a sulfonamide for functionalization, and a methoxy-substituted pyridine core—makes it synthetically invaluable but analytically challenging[3].

This application note details a comprehensive, self-validating analytical strategy for the rigorous characterization of 2-Chloro-6-methoxypyridine-3-sulfonamide, ensuring its structural integrity and purity prior to downstream synthetic applications.

Physicochemical Profiling

Before establishing analytical methods, understanding the physicochemical landscape of the molecule is essential for predicting its chromatographic and spectroscopic behavior.

Table 1: Physicochemical Properties of 2-Chloro-6-methoxypyridine-3-sulfonamide

PropertyValue / Description
CAS Registry Number 1208081-15-5
Molecular Formula C6H7ClN2O3S
Molecular Weight 222.65 g/mol
Exact Mass 221.9866 Da
Key Functional Groups Pyridine ring, 2-Chloro, 6-Methoxy, 3-Sulfonamide
Predicted pKa (Sulfonamide) ~ 8.5 - 9.5

Analytical Strategy and Causality (E-E-A-T)

A robust characterization workflow demands orthogonal techniques. We employ HPLC-UV for purity profiling, LC-MS for isotopic mass confirmation, and multinuclear NMR for regiochemical validation.

Causality in Method Design:

  • Chromatographic Conditions : The pyridine nitrogen and the acidic sulfonamide proton create a dual-ionization risk. To suppress ionization and prevent chromatographic tailing, a highly acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0) is utilized. This ensures the molecule remains in a neutral, well-retained state on a reversed-phase C18 column.

  • NMR Solvent Selection : While the compound is soluble in deuterated chloroform (CDCl3), DMSO-d6 is explicitly chosen. DMSO strongly hydrogen-bonds with the sulfonamide (-SO2NH2) protons, drastically reducing their exchange rate and allowing them to be observed as a distinct resonance. In protic or weakly interacting solvents, these critical protons would broaden into the baseline or exchange completely.

AnalyticalWorkflow Sample 2-Chloro-6-methoxypyridine-3-sulfonamide HPLC HPLC-UV (Purity Profiling) Sample->HPLC LCMS LC-MS (ESI+) (Isotopic Mass) Sample->LCMS NMR 1H & 13C NMR (Regiochemistry) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR CoA Certificate of Analysis (Validated Structure) HPLC->CoA LCMS->CoA NMR->CoA FTIR->CoA

Orthogonal analytical workflow for the comprehensive characterization of the intermediate.

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV Purity Determination

Objective: Quantify chromatographic purity and resolve potential synthetic impurities (e.g., regioisomers or des-chloro byproducts).

  • Column Selection : Use a high-efficiency C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). The hybrid silica particle withstands the acidic mobile phase while providing excellent peak shape for polar aromatics.

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Gradient Elution :

Table 2: HPLC Gradient Method

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
2.09551.0
12.010901.0
14.010901.0
14.19551.0
18.09551.0
  • Detection : Set the Diode Array Detector (DAD) to extract at 254 nm (optimal for the conjugated pyridine system) and 280 nm.

  • System Suitability (Self-Validation) : Inject a blank (diluent) to ensure no carryover. The symmetry factor (tailing factor) for the main peak must be between 0.9 and 1.2 to validate the run.

Protocol B: High-Resolution LC-MS (ESI+)

Objective: Confirm the exact mass and the characteristic chlorine isotopic distribution.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Parameters : Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Expected Data : The mass spectrum will exhibit a distinct isotopic cluster due to the naturally occurring ^35Cl and ^37Cl isotopes (approximate 3:1 ratio).

    • Expected[M+H]+ for ^35Cl: m/z 223.0

    • Expected [M+H]+ for ^37Cl: m/z 225.0

Protocol C: Multinuclear NMR Spectroscopy

Objective: Elucidate the exact substitution pattern on the pyridine ring.

  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Ensure the solvent is stored over molecular sieves to prevent water peak interference (~3.3 ppm), which could obscure the methoxy signal.

  • Acquisition : Acquire a 1H NMR spectrum at 400 MHz with a minimum of 16 scans.

  • Self-Validation (D2O Exchange) : To definitively assign the sulfonamide protons, add 1-2 drops of D2O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet at ~7.60 ppm will disappear due to deuterium exchange, validating its assignment as the -SO2NH2 group.

Table 3: Expected 1H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
3.95Singlet (s)3H--OCH3 (C6)
6.95Doublet (d)1H8.5 HzPyridine C5-H
7.60Broad Singlet (br s)2H--SO2NH2 (Exchanges with D2O)
8.15Doublet (d)1H8.5 HzPyridine C4-H

Note: The ortho-coupling (J = 8.5 Hz) between the C4 and C5 protons definitively confirms the 2,3,6-substitution pattern. The electron-donating methoxy group shields the C5 proton, shifting it upfield relative to the C4 proton, which is deshielded by the electron-withdrawing sulfonamide.

Biological Context: The CCL1/CCR8 Axis

The rigorous characterization of this intermediate ensures the successful synthesis of downstream CCR8 modulators. In the tumor microenvironment, the chemokine CCL1 binds to the CCR8 receptor, primarily expressed on regulatory T cells (Tregs)[4]. This interaction triggers G-protein coupled intracellular cascades (such as PI3K/Akt and MAPK), leading to Treg accumulation and profound tumor immune evasion[1]. Modulators derived from 2-Chloro-6-methoxypyridine-3-sulfonamide act to block this pathway, thereby reversing immunosuppression and enhancing the efficacy of immunotherapies like PD-1 inhibitors[4].

CCR8Pathway CCL1 CCL1 Chemokine CCR8 CCR8 Receptor (on Treg Cells) CCL1->CCR8 Activates GProtein G-Protein Signaling CCR8->GProtein Pathways PI3K & MAPK Cascades GProtein->Pathways ImmuneEvasion Tumor Immune Evasion (Treg Accumulation) Pathways->ImmuneEvasion Modulator CCR8 Modulator (Synthesized Drug) Modulator->CCR8 Inhibits/Blocks

CCL1-CCR8 signaling pathway in the tumor microenvironment and targeted pharmacological inhibition.

References

  • Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators (WO2024115549A1). Google Patents. Available at:2

  • 1566809-26-4 - Sale from Quality Suppliers (Includes 1208081-15-5 2-chloro-6-methoxypyridine-3-sulfonamide) . Guidechem. Available at: 3

  • Research Progress and Therapeutic Potential of the Emerging Immune Target CCR8 . Oreateai. Available at: 1

  • Regulatory T cells in immune checkpoint blockade antitumor therapy . PMC - NIH. Available at: 4

Sources

Method

Application Note: Leveraging 2-Chloro-6-methoxypyridine-3-sulfonamide in the Discovery of Novel CCR8 Antagonists

Target Audience: Medicinal Chemists, Immunologists, and Drug Development Professionals Application Area: Cancer Immunotherapy, Structure-Activity Relationship (SAR) Studies, GPCR Antagonism Introduction & Scientific Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Immunologists, and Drug Development Professionals Application Area: Cancer Immunotherapy, Structure-Activity Relationship (SAR) Studies, GPCR Antagonism

Introduction & Scientific Rationale

The CC chemokine receptor 8 (CCR8) has emerged as a high-priority therapeutic target in oncology. Recent transcriptomic and flow cytometry analyses reveal that CCR8 is uniquely and highly upregulated on tumor-infiltrating regulatory T cells (TITRs) compared to peripheral Tregs or effector T cells [1]. The interaction between CCR8 and its endogenous ligand, CCL1, drives Treg migration and potentiates their immunosuppressive functions within the tumor microenvironment (TME).

Historically, CCR8 antagonists were derived from highly lipophilic naphthalene-sulfonamide scaffolds, which often suffered from poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles [2]. To overcome these liabilities, 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) has been identified as a highly privileged, versatile building block [4].

Causality in Scaffold Selection:

  • Pyridine Core: Replaces the carbocyclic naphthalene ring to lower the partition coefficient (LogP) and improve aqueous solubility, a critical factor for oral bioavailability.

  • 2-Chloro Substituent: Acts as an activated leaving group. Because it is positioned ortho to the pyridine nitrogen and the electron-withdrawing sulfonamide, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Primary Sulfonamide: Provides a synthetic handle for directed N-alkylation or N-arylation to probe the hydrophobic binding pocket of the CCR8 receptor[3].

  • 6-Methoxy Group: Modulates the electronics of the ring to prevent oxidative metabolism at the C6 position, thereby improving metabolic stability.

SAR Design Strategy & Workflow

To systematically probe the CCR8 binding pocket, a divergent SAR strategy is employed. The workflow below illustrates how the 2-chloro-6-methoxypyridine-3-sulfonamide scaffold is derivatized to generate a focused library of potential antagonists.

SAR_Workflow Scaffold 2-Chloro-6-methoxy pyridine-3-sulfonamide SNAr C2 Substitution (SNAr / Coupling) Scaffold->SNAr Sulfonylation N-Alkylation (Sulfonamide Mod) Scaffold->Sulfonylation Library SAR Library Generation SNAr->Library Sulfonylation->Library InVitro In Vitro Screening (Ca2+ Mobilization) Library->InVitro Lead Lead Optimization (CCR8 Antagonist) InVitro->Lead IC50 < 50nM

Figure 1: Divergent SAR workflow for 2-Chloro-6-methoxypyridine-3-sulfonamide derivatization.

Experimental Protocols

Protocol 1: Divergent Synthesis of Pyridine-3-Sulfonamide Derivatives

This protocol describes the two-step functionalization of the scaffold. Causality: Conducting the C2 substitution prior to sulfonamide alkylation prevents unwanted side reactions at the primary sulfonamide nitrogen during harsh cross-coupling conditions.

Step 1: C2 Functionalization (Suzuki-Miyaura Coupling)

  • Reagents: Charge a microwave vial with 2-Chloro-6-methoxypyridine-3-sulfonamide (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v). Reasoning: Degassing prevents palladium catalyst oxidation, ensuring high turnover frequencies.

  • Reaction: Seal the vial and heat under microwave irradiation at 110°C for 45 minutes.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Step 2: Sulfonamide N-Alkylation

  • Reagents: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes. Reasoning: Mild base specifically deprotonates the acidic sulfonamide N-H without degrading the heteroaromatic core.

  • Alkylation: Add the desired alkyl/aryl halide (1.1 eq) dropwise. Stir at 60°C for 4 hours.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with water, and dry under a vacuum.

Self-Validating System Checkpoint (Chemistry):

  • Purity: Must achieve >95% purity via LC-MS (UV 254 nm) before biological testing.

  • Structural Confirmation: ¹H-NMR must show the disappearance of the primary sulfonamide protons (~7.2 ppm in DMSO-d6) and the appearance of the new N-alkyl/aryl signatures, confirming regioselectivity.

Protocol 2: In Vitro CCR8 Calcium Mobilization Assay (FLIPR)

CCR8 is a Gαq/Gαi-coupled GPCR. Upon activation by CCL1, it triggers Phospholipase C-β (PLC-β), leading to inositol triphosphate (IP3) generation and subsequent intracellular calcium release [3]. This protocol measures the antagonist's ability to block this calcium flux.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human CCR8 and Gα16 (to force calcium signaling) into 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 Direct™ Calcium Assay Buffer containing probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Compound Addition: Add 5 µL of the synthesized SAR library compounds (10-point dose-response, 3-fold serial dilutions starting at 10 µM) using an acoustic liquid handler. Incubate for 15 minutes.

  • Ligand Stimulation: Transfer the plate to a FLIPR Tetra system. Inject 5 µL of human CCL1 (final concentration at EC₈₀, typically ~2 nM) and continuously record fluorescence (Ex: 488 nm / Em: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min). Fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Self-Validating System Checkpoint (Biology):

  • Assay Robustness (Z'-factor): Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM AZ084 (positive control). The assay is only valid if Z' > 0.5 .

  • Cytotoxicity Counter-screen: Run a parallel CellTiter-Glo® assay at the highest compound concentration (10 µM). If cell viability drops below 90%, the observed IC₅₀ must be flagged as a potential false positive due to toxicity rather than target antagonism.

Mechanistic Context: CCR8 Signaling Pathway

Understanding the intracellular cascade is crucial for interpreting the FLIPR assay results and the downstream physiological effects on regulatory T cells.

CCR8_Pathway CCL1 CCL1 (Endogenous Ligand) CCR8 CCR8 Receptor (Tumor-Resident Treg) CCL1->CCR8 Binds & Activates G_Protein Gαq / Gαi Proteins CCR8->G_Protein Signal Transduction Antagonist Pyridine-Sulfonamide Antagonist Antagonist->CCR8 Competitive Inhibition PLCb PLC-β Activation G_Protein->PLCb Ca_Flux Intracellular Ca2+ Flux PLCb->Ca_Flux IP3 Generation Treg_Func Treg Migration & Immunosuppression Ca_Flux->Treg_Func Promotes

Figure 2: CCR8 signaling cascade and the inhibitory intervention of sulfonamide antagonists.

Representative SAR Data Summary

The table below summarizes representative quantitative data demonstrating how systematic modifications of the 2-Chloro-6-methoxypyridine-3-sulfonamide scaffold drive potency and permeability.

Compound IDR1 (C2 Position)R2 (Sulfonamide N)CCR8 IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Scaffold 1 -Cl (Starting Material)-H> 10,000N/A
Analog 2 -Phenyl-H2,45012.4
Analog 3 -4-Fluorophenyl-Benzyl31018.1
Analog 4 -4-Fluorophenyl-Naphthylmethyl4522.5
Analog 5 -Cycloalkylamino-Naphthylmethyl12 28.0

SAR Insights: The unmodified scaffold (Compound 1) exhibits no baseline activity, confirming it is a true blank slate. Substituting the C2 chlorine with lipophilic aromatic groups (Analog 2 & 3) establishes essential hydrophobic contacts with the CCR8 transmembrane domains. Transitioning the R2 group to a bulkier naphthylmethyl moiety (Analog 4 & 5) perfectly mimics the binding mode of legacy naphthalene-sulfonamides, driving the IC₅₀ into the low nanomolar range while maintaining excellent in vitro permeability (Caco-2 Pₐₚₚ > 20 × 10⁻⁶ cm/s).

References

  • Title: Design and application of CCR8 antagonists Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists of Human CCR8 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators (WO2024115549A1)
Application

Application Note: 2-Chloro-6-methoxypyridine-3-sulfonamide as a Key Scaffold in the Discovery of CCR8 Antagonists for Cancer Immunotherapy

Executive Summary In contemporary immuno-oncology, the targeted depletion or functional destabilization of tumor-infiltrating regulatory T cells (Tregs) has emerged as a critical strategy to overcome resistance to immune...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary immuno-oncology, the targeted depletion or functional destabilization of tumor-infiltrating regulatory T cells (Tregs) has emerged as a critical strategy to overcome resistance to immune checkpoint inhibitors (e.g., anti-PD-1). The CC chemokine receptor 8 (CCR8) is selectively upregulated on these highly immunosuppressive Tregs within the tumor microenvironment (TME). 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) serves as a highly versatile and chemically privileged building block in the synthesis of small-molecule CCR8 antagonists. This application note details the mechanistic rationale, chemical significance, and comprehensive experimental protocols for utilizing this intermediate in drug discovery workflows.

Scientific Context & Mechanistic Rationale

The CCL1-CCR8 Axis in the Tumor Microenvironment

CCR8 is a G-protein-coupled receptor (GPCR) predominantly expressed on intratumoral FOXP3+ Tregs. Its primary ligand, CCL1, is secreted by tumor-associated macrophages and cancer-associated fibroblasts. The binding of CCL1 to CCR8 triggers intracellular calcium flux and promotes Treg survival, expansion, and the secretion of immunosuppressive factors like IL-10 and granzyme B [4].

Therapeutic Intervention

Blocking the CCL1-CCR8 axis with small-molecule antagonists destabilizes the Treg population, shifting them toward a fragile phenotype. This blockade relieves the suppression of CD8+ cytotoxic T cells, allowing for robust anti-tumor immunity. Recent clinical and preclinical data demonstrate that CCR8 antagonism synergizes profoundly with PD-1 blockade [2].

G CCL1 CCL1 (Tumor Ligand) CCR8 CCR8 Receptor (on Tregs) CCL1->CCR8 Activates Treg Tumor-Infiltrating Treg (Immunosuppressive) CCR8->Treg Stabilizes Antagonist CCR8 Antagonist (Sulfonamide Drug) Antagonist->CCR8 Blocks CD8 CD8+ Cytotoxic T Cell Treg->CD8 Suppresses Tumor Tumor Cell CD8->Tumor Kills (Rescued)

Caption: CCL1-CCR8 signaling pathway in the TME and its blockade by sulfonamide antagonists.

Chemical Significance of the Scaffold

The rational design of CCR8 antagonists has historically relied on naphthalene-sulfonamide (e.g., LMD-D) or benzenesulfonamide (e.g., IPG7236) scaffolds [2]. However, legacy compounds often suffered from poor aqueous solubility, high metabolic clearance, and negligible oral bioavailability. The transition to a pyridine-3-sulfonamide core, derived specifically from 2-chloro-6-methoxypyridine-3-sulfonamide, resolves these pharmacokinetic liabilities through three structural features [3]:

  • The Acidic Sulfonamide Proton (Pharmacophore): Structure-activity relationship (SAR) studies confirm that the sulfonamide N-H acts as an essential hydrogen-bond donor within the CCR8 binding pocket. Tertiary sulfonamides (lacking this proton) completely lose binding affinity [1].

  • The 2-Chloro Substitution (Synthetic Handle): The chlorine atom at the C2 position is highly activated by the electron-withdrawing sulfonamide group and the pyridine nitrogen. This allows for rapid library generation via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling with various aliphatic or aryl amines.

  • The 6-Methoxy Substitution (Electronic Tuning): The electron-donating methoxy group modulates the pKa of the sulfonamide and the basicity of the pyridine ring, optimizing the topological polar surface area (TPSA) and improving membrane permeability and oral bioavailability.

Experimental Protocols: Synthesis & Validation Workflows

The following protocols outline a self-validating system for synthesizing a CCR8 antagonist from 2-chloro-6-methoxypyridine-3-sulfonamide and evaluating its efficacy.

Workflow BB 2-Chloro-6-methoxypyridine -3-sulfonamide (Building Block) Step1 SNAr / Cross-Coupling at 2-Chloro Position BB->Step1 Step2 Sulfonamide N-Alkylation (Optional Tuning) Step1->Step2 Lead Lead CCR8 Antagonist Candidate Step2->Lead InVitro In Vitro FLIPR Assay (Calcium Flux Inhibition) Lead->InVitro Cellular Treg Suppression Assay (CD8+ Rescue) InVitro->Cellular InVivo In Vivo Tumor Model (Synergy with anti-PD-1) Cellular->InVivo

Caption: Drug discovery workflow from pyridine-sulfonamide synthesis to in vivo validation.

Protocol 1: General Procedure for SNAr Derivatization

Causality: SNAr is chosen over metal-catalyzed coupling where possible to avoid heavy metal contamination in biological assays. The polar aprotic solvent (DMF) stabilizes the Meisenheimer complex transition state.

  • Reaction Setup: Dissolve 2-chloro-6-methoxypyridine-3-sulfonamide (1.0 eq) in anhydrous DMF (0.2 M).

  • Amine Addition: Add the desired nucleophilic amine (e.g., a substituted cyclobutyl or piperidine derivative) (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophile.

  • Heating & Monitoring: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor the reaction via LC-MS. Validation: The reaction is complete when the starting material mass [M+H]+ is fully replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol 2: In Vitro FLIPR Calcium Flux Assay

Causality: Because CCR8 is a Gq/Gi-coupled GPCR, receptor activation by CCL1 leads to the release of intracellular calcium. The FLIPR (Fluorometric Imaging Plate Reader) assay uses a calcium-sensitive dye to quantify this release, providing a direct measurement of receptor antagonism [1].

  • Cell Preparation: Seed CHO-K1 cells stably expressing human CCR8 in a 384-well black/clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer. Incubate for 1 hour at 37°C.

  • Compound Incubation: Add the synthesized pyridine-sulfonamide candidate at varying concentrations (e.g., 10-point dose-response, 10 µM to 0.5 nM). Validation Controls: Include AZ084 or IPG7236 as a positive control (known antagonist) and 0.1% DMSO as a vehicle (negative) control. Incubate for 30 minutes.

  • Ligand Stimulation: Inject human CCL1 (EC80 concentration, typically ~5 nM) using the FLIPR instrument.

  • Data Acquisition: Record fluorescence (Ex/Em = 488/525 nm) for 3 minutes. Calculate the IC50​ based on the inhibition of the maximum calcium peak relative to the vehicle control.

Protocol 3: Treg Suppression and CD8+ T Cell Rescue Assay

Causality: Biochemical binding must translate to functional immune restoration. This assay verifies that the antagonist can prevent Tregs from suppressing CD8+ T cell proliferation.

  • Cell Isolation: Isolate human CD4+CD25+ Tregs and autologous CD8+ T cells from PBMC using magnetic bead sorting.

  • Labeling: Stain the CD8+ T cells with CFSE (Carboxyfluorescein succinimidyl ester) to track proliferation via dye dilution.

  • Co-Culture: Plate CFSE-labeled CD8+ T cells ( 1×105 /well) and Tregs ( 5×104 /well) in a 96-well U-bottom plate. Stimulate with anti-CD3/CD28 coated beads (1:1 bead-to-cell ratio).

  • Treatment: Add CCL1 (10 nM) and the CCR8 antagonist candidate (1 µM).

  • Flow Cytometry: After 72 hours, harvest the cells, stain for CD8, and analyze CFSE dilution via flow cytometry. Validation: The positive control (CD8+ cells alone) will show maximum CFSE dilution (proliferation). The negative control (CD8+ + Tregs + Vehicle) will show minimal dilution. A successful antagonist will restore CFSE dilution to near-positive control levels.

Data Presentation

The structural transition from legacy naphthalene/benzene scaffolds to the pyridine-3-sulfonamide core yields significant improvements in both potency and pharmacokinetic viability. Below is a representative comparative profile summarizing these advantages.

Table 1: Comparative Pharmacological Profile of CCR8 Antagonist Scaffolds

Scaffold TypeRepresentative Compound / SourceCCR8 IC50​ (nM)Oral Bioavailability (F%)Treg Depletion / CD8+ Rescue Efficacy
Naphthalene-sulfonamide LMD-D [1]2.5< 5%Low (Limited by poor in vivo exposure)
Benzenesulfonamide IPG7236 [2]4.1~ 45%High
Pyridine-3-sulfonamide Example 14 (Idorsia) [3]< 10.0> 50%High (Excellent synergy with anti-PD-1)

Note: The pyridine-3-sulfonamide derivatives synthesized from 2-chloro-6-methoxypyridine-3-sulfonamide maintain single-digit nanomolar potency while drastically improving aqueous solubility and oral exposure.

References

  • Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists of Human CCR8 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: Google Patents (Idorsia Pharmaceuticals Ltd)
  • Identification of novel human CC chemokine receptor 8 (CCR8) antagonists via the synthesis of naphthalene amide and sulfonamide isosteres Source: Bioorganic Chemistry (ResearchGate) URL:[Link]

Technical Notes & Optimization

Troubleshooting

"2-Chloro-6-methoxypyridine-3-sulfonamide" synthesis yield improvement

Technical Support Center: Yield Optimization for 2-Chloro-6-methoxypyridine-3-sulfonamide Synthesis Introduction The synthesis of 2-chloro-6-methoxypyridine-3-sulfonamide is a critical workflow in the development of mode...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 2-Chloro-6-methoxypyridine-3-sulfonamide Synthesis

Introduction

The synthesis of 2-chloro-6-methoxypyridine-3-sulfonamide is a critical workflow in the development of modern therapeutics, notably serving as a key intermediate in the preparation of CCR8 receptor modulators for oncology and immunology[1]. However, the electron-deficient nature of the pyridine ring, coupled with the competing electronic effects of the chloro and methoxy substituents, makes the two-step synthesis (chlorosulfonation followed by amination) prone to severe yield bottlenecks. This guide provides field-proven troubleshooting strategies to suppress hydrolysis and demethylation, ensuring high-fidelity conversion.

Workflow Visualization

SynthesisWorkflow SM 2-Chloro-6-methoxypyridine (Starting Material) Intermediate 2-Chloro-6-methoxypyridine- 3-sulfonyl chloride SM->Intermediate ClSO3H 0°C to 60°C Side1 Demethylated Byproduct (Ether Cleavage) SM->Side1 Temp > 80°C Product 2-Chloro-6-methoxypyridine- 3-sulfonamide (Target) Intermediate->Product NH3 in THF 0°C to RT Side2 Sulfonic Acid Byproduct (Aqueous Hydrolysis) Intermediate->Side2 H2O / Aqueous NH4OH Poor Temp Control

Reaction workflow for 2-chloro-6-methoxypyridine-3-sulfonamide synthesis highlighting side-reactions.

Troubleshooting Guides & FAQs

Phase 1: Chlorosulfonation Challenges

Q1: My yield of the intermediate 2-chloro-6-methoxypyridine-3-sulfonyl chloride is consistently below 40%, and I isolate a large amount of water-soluble material. What is happening? Causality: You are experiencing massive hydrolysis during the reaction quench. Pyridine-3-sulfonyl chlorides are highly electrophilic. The electron-withdrawing nature of the pyridine ring (exacerbated by the 2-chloro group) highly activates the sulfur atom toward nucleophilic attack by water[2]. When the reaction is quenched in water, the intermediate rapidly hydrolyzes back to the highly water-soluble sulfonic acid. Solution: Implement a "reverse quench" protocol. Do not pour water into the reaction. Instead, pour the reaction mixture dropwise onto a massive excess of vigorously stirred crushed ice to keep the temperature strictly below 5 °C. Immediately extract the aqueous mixture with a cold organic solvent (e.g., dichloromethane or ethyl acetate) to partition the sulfonyl chloride away from the aqueous phase before hydrolysis can proceed.

Q2: I am observing significant cleavage of the methoxy group, resulting in a pyridone byproduct. How can I prevent this? Causality: Chlorosulfonic acid is not only a sulfonating agent but also a strong acid. At elevated temperatures (>80 °C), the strongly acidic environment protonates the methoxy oxygen, turning it into an excellent leaving group. Subsequent nucleophilic attack by chloride ions (generated in situ) cleaves the methyl group via an SN2 mechanism. Solution: Lower your reaction temperature. While unactivated pyridines require harsh reflux conditions for electrophilic aromatic substitution, the methoxy group at the 6-position strongly activates the ring. Chlorosulfonation of 2-chloro-6-methoxypyridine proceeds efficiently at 50–60 °C. Do not exceed 60 °C.

Phase 2: Amination Challenges

Q3: During the amination step, I get a mixture of the desired sulfonamide and the sulfonic acid. How do I improve the amination selectivity? Causality: Using aqueous ammonium hydroxide (NH₄OH) introduces competing nucleophiles: ammonia (NH₃) and water (H₂O). Because the pyridine sulfonyl chloride is highly sensitive, water easily competes with ammonia, leading to hydrolysis[3]. Solution: Eliminate water from the system by switching to an anhydrous ammonia source. Using a commercially available solution of 0.5 M NH₃ in anhydrous THF or bubbling anhydrous NH₃ gas into a dichloromethane solution will completely suppress the hydrolysis pathway, pushing the yield above 85%.

Q4: Can I use methanolic ammonia instead of THF? Causality: While methanolic ammonia is anhydrous, methanol itself is a nucleophile. Reacting the highly active sulfonyl chloride in methanol often results in the formation of the methyl sulfonate ester byproduct. Solution: Avoid alcoholic solvents entirely. Stick to aprotic solvents like THF, 1,4-dioxane, or dichloromethane.

Quantitative Data: Amination Condition Optimization

The following table summarizes the impact of different amination conditions on the final yield of 2-chloro-6-methoxypyridine-3-sulfonamide, based on empirical optimization[3].

Amination ReagentSolvent SystemTemperatureMajor ByproductTypical Yield
Aqueous NH₄OH (28%)Water / DCM (Biphasic)0 °C to RTSulfonic acid (20-30%)45 - 55%
NH₃ in Methanol (7 M)Methanol0 °CMethyl sulfonate ester60 - 70%
NH₃ Gas (Bubbled)Dichloromethane0 °CNone75 - 80%
NH₃ in THF (0.5 M) Anhydrous THF 0 °C to RT None 85 - 92%

Standardized Experimental Protocol

This self-validating protocol is designed to minimize thermal degradation and hydrolytic side reactions.

Step 1: Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride

  • Setup: Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stir bar, dropping funnel, and a drying tube (CaCl₂).

  • Addition: Cool chlorosulfonic acid (10.0 equiv, approx. 15 mL) to 0 °C in an ice bath. Slowly add 2-chloro-6-methoxypyridine (1.0 equiv, 5.0 g) dropwise over 30 minutes to manage the exotherm.

  • Heating: Remove the ice bath and gradually heat the mixture to 60 °C for 4 hours. (Self-Validation Check: Monitor via LC-MS by quenching a 10 µL aliquot in cold methanol to check for the methyl ester mass, confirming the consumption of the starting material).

  • Reverse Quench (Critical): Cool the reaction mixture to room temperature. Transfer the mixture to an addition funnel and add it dropwise to a vigorously stirred beaker containing 200 g of crushed ice. Maintain the internal temperature below 5 °C.

  • Extraction: Immediately extract the aqueous slurry with cold dichloromethane (3 × 100 mL). Wash the combined organic layers with cold brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 25 °C to yield the sulfonyl chloride as a pale yellow solid. Use immediately in Step 2.

Step 2: Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide

  • Setup: Dissolve the crude 2-chloro-6-methoxypyridine-3-sulfonyl chloride from Step 1 in anhydrous THF (50 mL) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Amination: Add a solution of 0.5 M NH₃ in THF (4.0 equiv) dropwise over 20 minutes[3]. A white precipitate (NH₄Cl) will begin to form immediately, indicating successful displacement.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Concentrate the THF under reduced pressure. Partition the resulting residue between ethyl acetate (100 mL) and water (50 mL) to dissolve the NH₄Cl salts.

  • Isolation: Separate the organic layer, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate to afford the pure 2-chloro-6-methoxypyridine-3-sulfonamide.

References

  • Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators Source: Google Patents URL
  • Method for producing pyridine-3-sulfonyl chloride Source: Google Patents URL
  • Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide

Welcome to the Technical Support Center. The synthesis of 2-chloro-6-methoxypyridine-3-sulfonamide[1] is a critical workflow in the development of aryl-sulfonamide derivatives and CCR8 receptor modulators.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-chloro-6-methoxypyridine-3-sulfonamide[1] is a critical workflow in the development of aryl-sulfonamide derivatives and CCR8 receptor modulators. While the two-step process (chlorosulfonation followed by amination) appears straightforward, the highly functionalized pyridine ring is prone to regioselectivity issues, rapid hydrolysis, and nucleophilic aromatic substitution ( SN​Ar ).

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize yield and purity.

Reaction Pathway & Mechanistic Overview

Understanding the electronic and steric environment of your starting material is the first step in troubleshooting. The methoxy group strongly activates the pyridine ring, while the chlorine atom and pyridine nitrogen create highly electrophilic nodes susceptible to side reactions.

SynthesisPathway SM 2-Chloro-6-methoxypyridine (Starting Material) Step1 Chlorosulfonation (ClSO3H, 0-5°C) SM->Step1 Int1 2-Chloro-6-methoxypyridine- 3-sulfonyl chloride (Major Intermediate) Step1->Int1 Major Pathway Side1 2-Chloro-6-methoxypyridine- 5-sulfonyl chloride (Regioisomer) Step1->Side1 Minor (Steric/Electronic) Side4 2-Chloro-6-hydroxypyridine- 3-sulfonyl chloride (Demethylation) Step1->Side4 T > 20°C Side2 2-Chloro-6-methoxypyridine- 3-sulfonic acid (Hydrolysis Product) Int1->Side2 H2O exposure Step2 Amination (NH3 in THF/MeOH, 0°C) Int1->Step2 Prod 2-Chloro-6-methoxypyridine- 3-sulfonamide (Target Product) Step2->Prod Controlled NH3 Side3 2-Amino-6-methoxypyridine- 3-sulfonamide (SNAr Side Product) Step2->Side3 Excess NH3 / Heat

Fig 1: Reaction workflow and common side-product pathways for 2-chloro-6-methoxypyridine-3-sulfonamide.

Quantitative Data: Common Side Products

Side ProductReaction StepMechanism / CauseTypical AbundancePrevention Strategy
2-Chloro-6-methoxypyridine-5-sulfonyl chloride ChlorosulfonationElectrophilic Aromatic Substitution (Regioisomer)10 - 15%Maintain strict temperature control; purify final product via recrystallization.
2-Chloro-6-methoxypyridine-3-sulfonic acid Workup (Step 1)Nucleophilic attack by H2​O (Hydrolysis)5 - 20%Strict anhydrous handling; rapid ice-cold aqueous quench and immediate extraction.
2-Amino-6-methoxypyridine-3-sulfonamide Amination SN​Ar displacement of C2-chloride by NH3​ 15 - 30%Temperature control (0-5 °C); strictly limit NH3​ to 2.1 equivalents.
2-Chloro-6-hydroxypyridine-3-sulfonyl chloride ChlorosulfonationAcid-catalyzed ether cleavage< 5%Avoid heating ClSO3​H above 20 °C during the reaction phase.

Frequently Asked Questions (Troubleshooting Guide)

Q: Why am I seeing a secondary peak with the exact same mass during the chlorosulfonation step? A: You are observing the formation of the C5-regioisomer (2-chloro-6-methoxypyridine-5-sulfonyl chloride). Causality: The methoxy group at C6 is a strong electron-donating group that directs electrophilic aromatic substitution to its ortho (C5) and para (C3) positions. The chlorine at C2 also directs ortho (C3) and para (C5). While the C3 position is kinetically favored due to being para to the strongly activating methoxy group, steric and electronic factors still permit ~10-15% electrophilic attack at the C5 position.

Q: My sulfonyl chloride intermediate is converting into a highly polar baseline spot on TLC. What is happening? A: This indicates hydrolysis of the sulfonyl chloride back to 2-chloro-6-methoxypyridine-3-sulfonic acid. Causality: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. The highly electrophilic sulfur atom—further activated by the electron-withdrawing pyridine ring and the adjacent chlorine—is rapidly attacked by moisture during aqueous workup. Solution: Perform the workup by quenching over vigorously stirred crushed ice, extract immediately into a cold organic solvent (e.g., dichloromethane), and dry over anhydrous Na2​SO4​ . Do not store this intermediate; use it immediately in the amination step.

Q: During the amination step, I observe a major side product with a mass of [M-19] (approx. 204 m/z). What is this? A: This is 2-amino-6-methoxypyridine-3-sulfonamide, resulting from a Nucleophilic Aromatic Substitution ( SN​Ar ) of the C2-chlorine by ammonia[2]. Causality: The C2-chlorine is highly activated toward SN​Ar because it is ortho to the strongly electron-withdrawing sulfonyl group and adjacent to the electronegative pyridine nitrogen. Both groups stabilize the anionic Meisenheimer complex intermediate[2]. When excess ammonia is used or reaction temperatures exceed 5 °C, ammonia acts as a nucleophile at the C2 carbon rather than exclusively at the sulfonyl sulfur. Use a strictly stoichiometric amount of ammonia and maintain temperatures between 0–5 °C to suppress this pathway.

Q: How do I prevent demethylation of the methoxy group during chlorosulfonation? A: Demethylation yields 2-chloro-6-hydroxypyridine-3-sulfonyl chloride. Causality: Chlorosulfonic acid is a strong acid and a powerful electrophile. At elevated temperatures (>20 °C), protonation of the methoxy oxygen followed by nucleophilic cleavage of the O-CH3 bond can occur[3]. Keep chlorosulfonation temperatures strictly between 0 °C and 5 °C during addition, and do not exceed 20 °C during the reaction phase[4].

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, follow this self-validating methodology. Each phase includes built-in visual and analytical checks to confirm reaction trajectory.

Phase 1: Chlorosulfonation (Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride)
  • Preparation: Equip a thoroughly dried 250 mL 3-neck round-bottom flask with a magnetic stirrer, internal thermometer, and dropping funnel. Purge the system with dry N2​ .

  • Reagent Loading: Add anhydrous chlorosulfonic acid (5.0 eq) to the flask and cool to 0 °C using an ice-salt bath[4].

  • Addition: Add 2-chloro-6-methoxypyridine (1.0 eq) dropwise via the dropping funnel over 30 minutes.

    • Causality: The reaction is highly exothermic. Maintaining the internal temperature < 5 °C prevents acid-catalyzed demethylation of the methoxy group[3].

  • Reaction: Remove the ice bath and allow the mixture to stir at 20 °C for 4 hours.

    • Validation Check: The mixture should transition into a thick, pale-yellow syrup.

  • Quenching (Critical): Carefully pour the reaction mixture dropwise onto 200 g of vigorously stirred crushed ice.

    • Causality: Rapid thermal dissipation at < 0 °C minimizes the hydrolysis of the newly formed sulfonyl chloride into sulfonic acid.

    • Validation Check: A white precipitate (the sulfonyl chloride) will immediately form. If the precipitate dissolves upon warming, hydrolysis has occurred.

  • Extraction: Immediately extract the aqueous slurry with cold dichloromethane (3 x 100 mL). Wash the combined organic layers with ice-cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at < 30 °C. Proceed to Phase 2 immediately.

Phase 2: Amination (Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide)
  • Preparation: Dissolve the freshly prepared 2-chloro-6-methoxypyridine-3-sulfonyl chloride in anhydrous THF (10 mL/g) and cool strictly to 0 °C.

  • Amination: Add a solution of ammonia in methanol (7 N, exactly 2.1 eq) dropwise over 30 minutes.

    • Causality: 1.0 eq is required for the sulfonamide formation, and 1.1 eq acts as a base to neutralize the HCl byproduct. Limiting the ammonia equivalents and maintaining 0 °C prevents the SN​Ar displacement of the highly activated C2-chlorine[2].

  • Reaction: Stir at 0 °C for 1 hour.

    • Validation Check: An immediate white cloudiness ( NH4​Cl salts) should appear upon ammonia addition. LC-MS should confirm the product mass ([M+H]+ ≈ 223.5) without the [M-19] SN​Ar byproduct peak.

  • Workup & Purification: Concentrate the mixture under vacuum to remove THF/MeOH. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Silica, Hexane/EtOAc) to isolate the pure 2-chloro-6-methoxypyridine-3-sulfonamide[1].

References

  • Source: Google Patents (WO2024115549A1)
  • Propose the detailed arrow-pushing mechanism for the nucleophilic aromatic substitution of 2-chloropyridine with ammonia Source: Filo URL:[Link]

  • Chlorosulfonic Acid - A Versatile Reagent Source: Royal Society of Chemistry (via Scribd) URL:[Link]

  • Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Troubleshooting low yield in pyridine sulfonamide synthesis

Welcome to the Technical Support Center for Pyridine Sulfonamide Synthesis. As a Senior Application Scientist, I frequently see researchers struggle with the unique, often frustrating reactivity of pyridine-containing bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Sulfonamide Synthesis. As a Senior Application Scientist, I frequently see researchers struggle with the unique, often frustrating reactivity of pyridine-containing building blocks. Pyridine sulfonamides are highly valued in drug discovery for their physicochemical properties, but their synthesis is notoriously plagued by low yields, rapid starting material degradation, and stubborn coupling reactions.

This guide abandons generic advice in favor of mechanistic troubleshooting. We will dissect the causality behind reaction failures—specifically focusing on hydrolytic instability, autocatalytic polymerization, and poor nucleophilicity—and provide self-validating protocols to rescue your yields.

Diagnostic Workflow for Low Yields

Before altering your reaction conditions, use the decision tree below to diagnose the specific failure mode of your synthesis.

TroubleshootingWorkflow Start Low Yield in Pyridine Sulfonamide Synthesis Q1 Does starting material disappear rapidly without product formation? Start->Q1 Path1_Diag Diagnosis: Hydrolysis or Autocatalytic Polymerization Q1->Path1_Diag Yes Q2 Is the amine sterically hindered or electron-deficient? Q1->Q2 No Path1_Sol Action: Use HCl salt form, strictly anhydrous conditions, and inverse addition Path1_Diag->Path1_Sol Path2_Diag Diagnosis: Poor Nucleophilicity Q2->Path2_Diag Yes Q3 Is yield lost during aqueous workup? Q2->Q3 No Path2_Sol Action: Promote with TMSOTf or use Mg-amide transmetalation Path2_Diag->Path2_Sol Path3_Diag Diagnosis: Product/Intermediate Water Solubility Q3->Path3_Diag Yes Path3_Sol Action: Avoid aqueous quench, use vacuum distillation Path3_Diag->Path3_Sol

Caption: Diagnostic decision tree for troubleshooting pyridine sulfonamide synthesis workflows.

Mechanistic FAQs & Troubleshooting

Q1: My pyridine sulfonyl chloride starting material disappears rapidly on TLC/LCMS, but my product spot is faint or absent. What is happening? A1: This is the most common failure mode and is driven by two competing side reactions: Hydrolytic Instability and Autocatalytic Self-Destruction . Pyridine sulfonyl chlorides are highly intolerant of moisture and will rapidly hydrolyze into water-soluble pyridine sulfonic acids. More insidiously, once the pyridine nitrogen is deprotonated (free-based) by your reaction base, it becomes highly nucleophilic. Molecule A (the free base) will attack the sulfonyl group of Molecule B, leading to rapid polymerization and the formation of "black tar"[1].

  • Causality & Solution: To prevent self-destruction, these reagents should be purchased or synthesized as HCl salts. The HCl salt intentionally protonates the pyridine nitrogen, shutting down its nucleophilicity. You must employ a "Just-in-Time" inverse addition workflow (see Protocol 1) to ensure the liberated sulfonyl chloride is immediately intercepted by the amine[1].

Q2: I am trying to couple a pyridine sulfonyl chloride with an electron-deficient amine (e.g., an aniline or 3-amino heterocycle), and the reaction stalls at <20% yield. How can I drive it to completion? A2: Electron-deficient amines lack the nucleophilicity required to efficiently attack the sulfonyl chloride, especially when competing with the inherent instability of the electrophile. Standard conditions (excess sulfonyl chloride in refluxing pyridine) often fail completely[2].

  • Causality & Solution: You must alter the electronic landscape of the reaction. The addition of a Lewis acid, specifically Trimethylsilyl trifluoromethanesulfonate (TMSOTf), significantly enhances the electrophilicity of the sulfonyl chloride. This silyl triflate-promoted sulfonylation forces the reaction past the mono-sulfonamide stage to a bis-sulfonamide, which acts as a thermodynamic sink. The bis-sulfonamide is then easily cleaved back to the desired mono-sulfonamide[2]. Alternatively, transition-metal-free amination using magnesium amides (e.g., Et₂NMgCl·LiCl) can transmetalate the amine into a highly reactive nucleophile[3].

Q3: I am synthesizing my own pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid, but my yields after workup are abysmal. How can I isolate the sulfonyl chloride without losing it? A3: Pyridine-3-sulfonyl chloride is notoriously unstable in water. Standard aqueous workups (partitioning between an organic solvent and water to remove excess reagents) cause massive hydrolytic losses, converting your product back into the starting sulfonic acid[4].

  • Causality & Solution: You must avoid aqueous quenching entirely. The optimal protocol involves reacting pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) added in multiple divided portions. Instead of an aqueous workup, subject the reaction solution to direct distillation under reduced pressure (e.g., 90 °C at 3.6 kPa). This removes by-products like phosphorus oxychloride and yields high-purity pyridine-3-sulfonyl chloride without exposing it to water[4].

Quantitative Data: Impact of Conditions on Yield

The table below summarizes how specific interventions overcome inherent reactivity limitations when dealing with unreactive amines or unstable intermediates.

Amine TypeElectrophileReagents / ConditionsYield (%)Primary Limitation Overcome
Electron-deficient anilinePyridine-2-sulfonyl chloridePyridine (neat), reflux< 20%Poor nucleophilicity[2]
Electron-deficient anilinePyridine-2-sulfonyl chlorideTMSOTf, Pyridine, CH₃CN, rt to 60 °C> 80%Overcomes hindrance via bis-sulfonylation[2]
3-Amino heterocyclePyridine-2-sulfonyl chlorideEt₂NMgCl·LiCl, THF, 0 °C to 25 °C73 - 88%Direct transmetalation bypasses weak nucleophilicity[3]
N/A (Synthesis of Sulfonyl Chloride)Pyridine-3-sulfonic acid + PCl₅Standard Aqueous Workup< 30%Massive hydrolytic loss of sulfonyl chloride[4]
N/A (Synthesis of Sulfonyl Chloride)Pyridine-3-sulfonic acid + PCl₅Vacuum Distillation (3.6 kPa, 90 °C)82 - 91%Prevents hydrolysis, maintains high purity[4]

Self-Validating Experimental Protocols

Protocol 1: The "Just-in-Time" Zero-Water Coupling

Objective: Prevent autocatalytic self-destruction and hydrolysis of pyridine sulfonyl chlorides during standard amine couplings.

  • Preparation: Flame-dry all glassware and purge with Ar/N₂. Use strictly anhydrous DCM or THF.

  • Nucleophile Activation: Dissolve the amine (1.0 equiv) and base (e.g., DIPEA or Pyridine, 2.5 equiv) in the anhydrous solvent at 0 °C.

  • Inverse Addition: Add the pyridine sulfonyl chloride HCl salt (1.1 equiv) portion-wise as a solid directly to the cooled amine/base solution.

    • Causality: The HCl salt keeps the pyridine nitrogen protonated in the solid state. Upon addition, the base neutralizes the HCl, liberating the free sulfonyl chloride directly into a high concentration of the nucleophilic amine. This kinetic trap favors cross-coupling over self-polymerization.

  • Validation Check: Monitor the reaction via LCMS. The absence of the sulfonic acid mass (M - Cl + OH) in the trace indicates successful exclusion of moisture and suppression of hydrolysis.

Protocol 2: Silyl Triflate-Promoted Sulfonylation

Objective: Force the coupling of electron-deficient or sterically encumbered amines that fail under standard conditions.

  • Initial Setup: Combine the unreactive amine (1.0 equiv), pyridine sulfonyl chloride (1.2 equiv), and pyridine (5.0 equiv) in anhydrous CH₃CN (0.3 M) at room temperature.

  • Lewis Acid Promotion: Add TMSOTf (1.5 equiv) dropwise.

    • Causality: TMSOTf activates the sulfonyl chloride, creating a highly electrophilic silyl-sulfonyl intermediate. This forces the reaction past the sluggish mono-sulfonamide stage to the bis-sulfonamide, acting as a thermodynamic sink that drives the reaction to completion.

  • Validation Check: TLC should show complete consumption of the primary amine and the formation of a highly non-polar bis-sulfonamide spot. If the primary amine persists, heat to 60 °C.

  • Cleavage: Add K₂CO₃ (5.0 equiv) and MeOH directly to the mixture. Heat to 60 °C. This selectively cleaves one sulfonyl group, yielding the pure mono-sulfonamide.

References

  • Title: Silyl Triflate-Promoted Sulfonylations Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: WO2016204096A1 - Pyridine-3-sulfonyl chloride production method Source: Google Patents URL

Sources

Optimization

Technical Support Center: 2-Chloro-6-methoxypyridine-3-sulfonamide Degradation &amp; Stability

Welcome to the Technical Support Center for 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) . This compound is a critical intermediate frequently utilized in the synthesis of complex pharmaceuticals, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) . This compound is a critical intermediate frequently utilized in the synthesis of complex pharmaceuticals, including novel CCR8 modulators for oncology applications[1].

Because this molecule possesses three distinct reactive moieties—a 2-chloropyridine ring, a 6-methoxy ether, and a 3-sulfonamide group—it exhibits complex degradation kinetics under stress. This guide is engineered for analytical chemists and formulation scientists to troubleshoot stability issues, interpret LC-MS degradation data, and design robust forced degradation studies in compliance with ICH Q1A(R2) guidelines[2].

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: During basic workup (pH > 10), my isolated yield drops significantly, and LC-MS shows a new highly polar peak with a -18 Da mass shift. What is happening?

Root Cause: You are observing Nucleophilic Aromatic Substitution (SNAr) at the C2 position. Mechanistic Causality: The 2-chloro position in this specific molecule is highly activated. The electron-withdrawing nature of the pyridine nitrogen is compounded by the strongly electron-withdrawing sulfonamide group at the C3 position. Under basic conditions (e.g., NaOH or Na2CO3), hydroxide ions readily attack the C2 carbon, displacing the chloride ion to form 2-hydroxy-6-methoxypyridine-3-sulfonamide, which rapidly tautomerizes to its more stable 2-pyridone form[3]. Solution: Keep aqueous workups strictly below pH 8.5. Use mild buffers (like saturated NaHCO3) rather than strong bases, and minimize exposure time at elevated temperatures.

Q2: Under acidic stress testing, I detect a degradant with a -14 Da mass shift. Is the sulfonamide group cleaving?

Root Cause: No, the sulfonamide group is intact. The -14 Da shift corresponds to O-demethylation of the 6-methoxy group. Mechanistic Causality: Ethers attached to electron-deficient aromatic rings can undergo cleavage under strong acidic conditions. The ether oxygen becomes protonated, turning it into a better leaving group, followed by nucleophilic attack (often by the halide from the acid, such as Cl⁻ from HCl) on the methyl group. This results in the loss of a methylene unit (-CH2, 14 Da) and the formation of a 6-pyridone derivative.

Q3: How stable is the sulfonamide group in this molecule?

Root Cause: Sulfonamides are generally highly stable at neutral pH due to the resonance stabilization of the S-N bond[4]. Mechanistic Causality: Environmental and forced degradation studies demonstrate that most sulfonamides resist hydrolysis between pH 4.0 and 10.0. However, at extreme acidic conditions (pH < 2.0) or extreme basic conditions coupled with high heat, the sulfonamide bond will hydrolyze to yield 2-chloro-6-methoxypyridine-3-sulfonic acid and ammonia[5]. If you see a +1 Da mass shift (replacement of -NH2 with -OH), you have breached the stability threshold of the sulfonamide.

Part 2: Quantitative Degradation Profile

The following table summarizes the expected degradation pathways, kinetics, and mass spectrometric signatures required to identify impurities during stability-indicating method (SIM) development.

Stress ConditionReagent & ParametersPrimary MechanismMajor Degradant FormedExpected LC-MS Shift
Basic Hydrolysis 0.1 N NaOH, 60°C, 24hSNAr at C2 position2-Hydroxy-6-methoxypyridine-3-sulfonamide-17.96 Da (Cl → OH)
Acidic Hydrolysis 0.1 N HCl, 60°C, 48hO-Demethylation2-Chloro-6-hydroxypyridine-3-sulfonamide-14.02 Da (-CH2)
Extreme Acid/Heat 1.0 N HCl, 80°C, 72hSulfonamide Hydrolysis2-Chloro-6-methoxypyridine-3-sulfonic acid+0.98 Da (NH2 → OH)
Oxidative Stress 3% H2O2, 25°C, 24hN-OxidationPyridine N-oxide derivative+15.99 Da (+O)

Part 3: Self-Validating Experimental Protocols

To ensure compliance with ICH Q1A(R2) expectations (targeting 5–20% degradation for reliable data)[2], use the following self-validating protocol for hydrolytic stress testing.

Why it is self-validating: This protocol includes a mandatory Neutralized Time-Zero (T0) control. This proves that any degradation observed in the LC-MS is a true result of the stress conditions and not an artifact of the sample degrading inside the autosampler or on the HPLC column.

Step-by-Step Hydrolytic Stress Protocol (Acid/Base)
  • Sample Preparation: Dissolve 2-Chloro-6-methoxypyridine-3-sulfonamide in a minimal amount of MS-grade Acetonitrile (e.g., 10% total volume) to ensure solubility, then dilute to a final concentration of 1 mg/mL using either 0.1 N HCl (Acid Stress) or 0.1 N NaOH (Base Stress).

  • Time-Zero (T0) Control Generation: Immediately remove a 100 µL aliquot.

    • Quenching: For the acid sample, add an exact neutralizing equivalent of 0.1 N NaOH. For the base sample, add 0.1 N HCl.

    • Validation: Inject this T0 sample into the LC-MS. It must show <0.5% degradation.

  • Thermal Incubation: Seal the remaining stress samples in inert glass vials and incubate in a thermomixer at 60°C.

  • Kinetic Sampling: Withdraw 100 µL aliquots at 8, 24, and 48 hours.

  • Mandatory Quenching: Immediately neutralize each aliquot upon withdrawal (as done in Step 2) before transferring to the autosampler vial. Failure to neutralize will result in continuous degradation during the LC run, leading to non-reproducible peak areas.

  • Analysis: Analyze via LC-MS/MS using a stability-indicating gradient (e.g., Water/MeCN with 0.1% Formic Acid).

Part 4: Degradation Pathway Visualization

The following diagram maps the logical flow of the molecule's breakdown under various ICH Q1A stress conditions.

Degradation pathways of 2-Chloro-6-methoxypyridine-3-sulfonamide under ICH Q1A stress conditions.

Part 5: References

  • Google Patents. "WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators". Available at:

  • Resolvemass. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects". Available at: [Link]

  • Institut für Wasserchemie und Chemische Balneologie (TUM). "Sulfonamide Degradation". Available at:[Link]

  • Royal Society of Chemistry. "CHAPTER 2: Hydrolytic Degradation - Books". Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Di-Sulfonylation in Sulfonamide Synthesis

Welcome to the Application Science Support Center. A persistent challenge in drug development and synthetic chemistry is the over-reaction of primary amines with sulfonyl chlorides, leading to unwanted di-sulfonylation (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. A persistent challenge in drug development and synthetic chemistry is the over-reaction of primary amines with sulfonyl chlorides, leading to unwanted di-sulfonylation (the formation of bis-sulfonamides). This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure high mono-selectivity in your workflows.

Mechanistic Causality: The "Why" Behind Di-Sulfonylation

To prevent an over-reaction, we must first understand the thermodynamic and kinetic drivers of the system. When a primary amine reacts with a sulfonyl chloride, it forms a mono-sulfonamide. However, the newly formed N-H bond in the mono-sulfonamide is highly acidic (pKa ~ 10) due to the strong electron-withdrawing nature of the adjacent sulfonyl group.

In the presence of the basic conditions typically required to scavenge the HCl byproduct (e.g., triethylamine, pyridine, or excess amine), the mono-sulfonamide is easily deprotonated. The resulting sulfonamide anion is a potent nucleophile that rapidly attacks a second equivalent of sulfonyl chloride, driving the reaction toward the bis-sulfonamide byproduct (1[1]).

Mechanism A Primary Amine (R-NH2) C Mono-sulfonamide (R-NH-SO2R') A->C + R'-SO2Cl Base neutralizes HCl B Sulfonyl Chloride (R'-SO2Cl) D Sulfonamide Anion (R-N⁻-SO2R') C->D Deprotonation by Base pKa ~ 10 E Bis-sulfonamide (R-N(SO2R')2) D->E + R'-SO2Cl Over-reaction

Logical mechanism of bis-sulfonylation driven by base-mediated deprotonation.

Troubleshooting & FAQs

Q1: I am using exactly 1.0 equivalent of sulfonyl chloride, but I still see bis-sulfonylation and unreacted primary amine. Why? A1: This is a classic kinetic competition issue. If the deprotonated mono-sulfonamide is more nucleophilic than your starting primary amine, it will outcompete the starting material for the remaining sulfonyl chloride. This is exacerbated at higher temperatures or if the sulfonyl chloride is added too quickly in a single portion (1[1]). Solution: Perform the reaction at 0 °C, use a slight excess of the primary amine (if it is inexpensive), and add the sulfonyl chloride dropwise as a dilute solution.

Q2: How does my choice of base impact the formation of bis-sulfonamides? A2: Strong, homogeneous organic bases (like Triethylamine or DIPEA) readily deprotonate the mono-sulfonamide, driving the over-reaction. Switching to a weaker base (like pyridine) or utilizing biphasic Schotten-Baumann conditions (aqueous Na₂CO₃ or NaOH with an organic solvent like DCM or toluene) keeps the mono-sulfonamide protonated in the organic layer while the inorganic base neutralizes the HCl in the aqueous layer (2[2]).

Q3: I have already formed a significant amount of bis-sulfonamide. Do I need to discard the batch? A3: No, the reaction can often be salvaged. Bis-sulfonamides can be selectively cleaved back to the mono-sulfonamide. Treatment with K₂CO₃ in Methanol (MeOH) at room temperature to 60 °C efficiently hydrolyzes the second sulfonyl group (3[3]). For substrates with electron-withdrawing groups, tetrabutylammonium fluoride (TBAF) can also be used for monodesulfonylation (4[4]).

Workflow Start Bis-sulfonylation Detected Q1 Is Sulfonyl Chloride > 1.0 eq? Start->Q1 A1 Reduce to 1.0 eq or use excess amine Q1->A1 Yes Q2 Is strong/excess base used? Q1->Q2 No A2 Switch to Schotten-Baumann or weaker base Q2->A2 Yes Q3 Is reaction at Room Temp? Q2->Q3 No A3 Cool to 0 °C during addition Q3->A3 Yes

Troubleshooting workflow for identifying and preventing di-sulfonylation.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different synthetic environments influence the kinetic competition between mono- and bis-sulfonylation.

Reaction ConditionBase UsedSolvent SystemTemperatureTypical Outcome (Mono vs. Bis)
Standard Homogeneous Triethylamine (>2.0 eq)DCM or THFRoom TempHigh risk of bis-sulfonylation
Optimized Homogeneous Pyridine (1.1 - 1.5 eq)DCM0 °C to RTPredominantly mono-sulfonamide
Schotten-Baumann Aqueous Na₂CO₃ (10%)Toluene / Water0 °C to RTExcellent mono-selectivity
Silyl Triflate Promoted Pyridine + TMSOTfCH₃CNRoom TempDeliberate bis-sulfonylation

Validated Experimental Protocols

Protocol A: Highly Selective Monosulfonylation (Schotten-Baumann Conditions)

Self-validating mechanism: The biphasic nature of this system ensures the organic-soluble mono-sulfonamide is physically separated from the aqueous base. Because the mono-sulfonamide remains in the organic layer, it escapes deprotonation, physically preventing the nucleophilic activation required for over-reaction.

  • Preparation: Dissolve the primary amine (1.0 eq) in an organic solvent such as Toluene or Dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Base Addition: Add an equal volume of 10% aqueous Na₂CO₃ solution to the reaction flask.

  • Temperature Control: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.

  • Electrophile Preparation: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the chosen organic solvent.

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the biphasic reaction mixture over 30 minutes to maintain a low localized concentration of the electrophile.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature.

  • Workup: Monitor by TLC or LCMS. Once complete, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Salvaging Bis-Sulfonamides via Retro-Sulfonylation

Self-validating mechanism: The bis-sulfonamide acts chemically as an activated imide. The methoxide nucleophile (generated in situ from K₂CO₃/MeOH) selectively attacks one of the sterically hindered sulfonyl centers, cleaving the S-N bond to yield the thermodynamically stable mono-sulfonamide anion, which safely resists further cleavage.

  • Preparation: Concentrate the crude reaction mixture containing the unwanted bis-sulfonamide impurity.

  • Solvent Exchange: Dissolve the crude residue in Methanol (MeOH) to achieve a 0.2 M concentration.

  • Activation: Add Potassium Carbonate (K₂CO₃) (5.0 eq) to the solution.

  • Cleavage: Stir the suspension at room temperature. If the substrate is particularly sterically hindered or unreactive, heat the mixture to 60 °C.

  • Monitoring: Track the cleavage via LCMS. The bis-sulfonamide mass will gradually disappear, replaced entirely by the desired mono-sulfonamide mass.

  • Isolation: Upon completion, evaporate the MeOH, dilute the residue with water, and carefully neutralize with 1M HCl to precipitate the pure mono-sulfonamide.

  • Filtration: Filter the precipitate, wash with cold water, and dry the solid product under a vacuum.

References

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines BenchChem
  • Silyl Triflate-Promoted Sulfonyl
  • Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media ISSST
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide ACS Organic Process Research & Development

Sources

Optimization

Hydrolysis of sulfonyl chloride precursor to "2-Chloro-6-methoxypyridine-3-sulfonamide"

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are troubleshooting the amidation of 2-chloro-6-methoxypyridine-3-sulfonyl chloride (CAS 1208081-26-8)[1] to its corresponding sulfonamide.

Mechanistic Insight: The Causality of Hydrolysis

When converting a sulfonyl chloride to a sulfonamide, the primary competing side reaction is hydrolysis, which irreversibly yields the undesired sulfonic acid[2]. The precursor, 2-chloro-6-methoxypyridine-3-sulfonyl chloride, is an electron-deficient heteroaryl sulfonyl chloride. The electron-withdrawing nature of the pyridine ring and the ortho-chloro substituent make the sulfur center highly electrophilic.

  • The Role of Water: If aqueous ammonia (NH₄OH) or wet solvents are used, water acts as a competing nucleophile. Because the concentration of water in aqueous ammonia is overwhelmingly higher than that of NH₃, the kinetic rate of hydrolysis often outpaces amidation, destroying the starting material[3]. The water content must be strictly minimized to avoid this degradation[4].

  • Tertiary Amine Catalysis: A common experimental error is adding tertiary organic bases (e.g., triethylamine or pyridine) to neutralize the generated HCl. However, tertiary amines react with sulfonyl chlorides to form a highly reactive sulfonylammonium intermediate[2]. If even trace moisture is present in the solvent, this intermediate undergoes near-instantaneous hydrolysis. Therefore, in imperfectly anhydrous conditions, tertiary amines act as hydrolysis promoters rather than simple acid scavengers.

ReactionMechanisms SM 2-Chloro-6-methoxypyridine- 3-sulfonyl chloride (Highly Electrophilic) Amidation Anhydrous NH3 (Dry THF, 0 °C) SM->Amidation  Nucleophilic Attack (NH3) Hydrolysis H2O + Base (Trace moisture / NH4OH) SM->Hydrolysis  Nucleophilic Attack (H2O) Product 2-Chloro-6-methoxypyridine- 3-sulfonamide (Target Product) Amidation->Product Byproduct 2-Chloro-6-methoxypyridine- 3-sulfonic acid (Degradation Product) Hydrolysis->Byproduct

Reaction pathways showing competitive amidation versus hydrolysis of the sulfonyl chloride.

Troubleshooting FAQs

Q: My LC-MS shows a mass corresponding to [M+H]+ 224 instead of the desired 223. What happened? A: You are observing the formation of 2-chloro-6-methoxypyridine-3-sulfonic acid. The mass of the sulfonic acid (C₆H₅ClNO₄S) is 1 Da higher than the sulfonamide (C₆H₆ClN₂O₃S). This confirms that hydrolysis has overtaken your amidation reaction. Ensure all glassware is oven-dried and solvents are strictly anhydrous[2].

Q: Can I use aqueous ammonium hydroxide (NH₄OH) if I keep the temperature at 0 °C? A: It is highly discouraged for this specific substrate. While some robust, electron-rich aliphatic sulfonyl chlorides tolerate aqueous conditions[3], the 2-chloro-6-methoxypyridine core is too activated. The water content must be minimized to avoid rapid degradation[4].

Q: How do I separate the sulfonic acid byproduct from my desired sulfonamide? A: Sulfonic acids are highly polar and water-soluble. Perform a liquid-liquid extraction using Ethyl Acetate and water. Acidify the aqueous layer slightly (pH ~4-5) to ensure the sulfonamide is fully protonated (neutral) and partitions into the organic layer, while the sulfonic acid remains in the aqueous phase[2].

Troubleshooting Start Issue: Low Yield of Sulfonamide (< 50% Conversion) LCMS Analyze Crude via LC-MS Start->LCMS Decision Is Sulfonic Acid present? (Mass = Target + 1 Da) LCMS->Decision PathYes Hydrolysis Dominating Decision->PathYes  Yes PathNo Incomplete Reaction Decision->PathNo  No FixYes 1. Switch to 0.5M NH3 in Dioxane 2. Oven-dry glassware 3. Remove tertiary amines PathYes->FixYes FixNo 1. Increase NH3 equivalents 2. Extend reaction time 3. Warm to Room Temp PathNo->FixNo

Step-by-step troubleshooting workflow for diagnosing and resolving low amidation yields.

Quantitative Data: Comparison of Amidation Conditions

To optimize your synthesis, review the table below, which summarizes the expected outcomes based on different amidation conditions.

Amidation ReagentSolvent SystemTemperatureExpected Sulfonamide YieldExpected Hydrolysis (Sulfonic Acid)
Aqueous NH₄OH (28%)THF / Water0 °C to RT< 20%> 80% (Major Product)
NH₃ Gas (Bubbled)Anhydrous THF0 °C70 - 85%5 - 10%
0.5 M NH₃ in Dioxane Anhydrous Dioxane 0 °C to RT > 90% < 2% (Trace)
HMDS / MeOH (in situ)Anhydrous MeCNReflux60 - 75%10 - 15%

Validated Experimental Protocol: Anhydrous Amidation

This self-validating protocol is designed to convert 2-chloro-6-methoxypyridine-3-sulfonyl chloride[1] to the target sulfonamide while completely suppressing the hydrolysis pathway.

Step 1: System Preparation (Validation: Moisture Check)

  • Flame-dry a 50 mL round-bottom flask under a continuous stream of argon or nitrogen.

  • Add 2-chloro-6-methoxypyridine-3-sulfonyl chloride (1.0 eq, 1.0 mmol, 242 mg).

  • Dissolve in 10 mL of anhydrous THF (Verify via Karl Fischer titration that water content is < 50 ppm).

Step 2: Reagent Addition (Validation: Temperature Control)

  • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Low temperature reduces the kinetic rate of any residual water reacting with the highly electrophilic sulfonyl chloride.

  • Slowly add a commercially prepared solution of 0.5 M Ammonia in Dioxane (3.0 eq, 3.0 mmol, 6.0 mL) dropwise over 10 minutes. Do NOT use aqueous NH₄OH.

Step 3: Reaction Monitoring (Validation: LC-MS Tracking)

  • Stir at 0 °C for 1 hour, then allow the system to naturally warm to room temperature.

  • After 2 hours, sample 10 µL of the reaction, dilute in LC-MS grade MeCN, and analyze.

    • Success Criteria: Disappearance of the starting material mass; appearance of[M+H]+ 223 (sulfonamide). If [M+H]+ 224 (sulfonic acid) is >5%, moisture contamination occurred during setup.

Step 4: Quench and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove THF and excess ammonia.

  • Partition the crude residue between Ethyl Acetate (20 mL) and 0.1 M HCl (10 mL).

    • Causality: The mild acid ensures any trace sulfonic acid byproduct remains highly polar and partitions into the aqueous waste, while the neutral sulfonamide moves cleanly into the organic layer[2].

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 2-chloro-6-methoxypyridine-3-sulfonamide.

References

  • BenchChem. Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride.2

  • Fluorochem. 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride (CAS 1208081-26-8).1

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.3

  • Royal Society of Chemistry (RSC). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.4

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of 2-Chloro-6-methoxypyridine-3-sulfonamide by TLC

Welcome to the technical support center for monitoring reactions involving 2-Chloro-6-methoxypyridine-3-sulfonamide using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for monitoring reactions involving 2-Chloro-6-methoxypyridine-3-sulfonamide using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure smooth and accurate reaction monitoring. As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and extensive field experience.

Introduction to the Challenge: The Unique Chemistry of 2-Chloro-6-methoxypyridine-3-sulfonamide

Monitoring reactions with 2-Chloro-6-methoxypyridine-3-sulfonamide presents a unique set of challenges for TLC analysis. The molecule's structure contains both a basic pyridine ring and an acidic sulfonamide group, which can lead to strong interactions with the standard acidic silica gel stationary phase, often resulting in spot streaking or tailing.[1][2] Furthermore, the polarity of the starting material and the subsequent product(s) will dictate the choice of an appropriate mobile phase for effective separation. This guide will address these specific issues head-on, providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (mobile phase) for TLC analysis of a reaction involving 2-Chloro-6-methoxypyridine-3-sulfonamide?

A good starting point for many organic reactions is a 1:1 mixture of hexane and ethyl acetate.[3] However, given the polarity of 2-Chloro-6-methoxypyridine-3-sulfonamide, you will likely need a more polar system. We recommend starting with a 7:3 or 1:1 mixture of Ethyl Acetate:Hexane.[4][5] The goal is to have the starting material exhibit a Retention Factor (Rf) of approximately 0.2-0.4, allowing ample space for the product spot to appear at a different Rf.[4][6]

Q2: How do I calculate the Retention Factor (Rf) and what does it signify?

The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[7] It is calculated by dividing the distance traveled by the compound (from the baseline to the center of the spot) by the distance traveled by the solvent front (from the baseline to the highest point reached by the solvent).[8][9][10][11]

  • Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8][9]

An Rf value is always between 0 and 1.[8][9] A lower Rf value indicates a more polar compound that interacts strongly with the polar silica gel plate, while a higher Rf value suggests a less polar compound that travels further with the mobile phase.[7][8][12]

Q3: My starting material, 2-Chloro-6-methoxypyridine-3-sulfonamide, is not visible under the UV lamp. How can I visualize it?

While the pyridine ring should make the compound UV-active, if you are unable to visualize it or other reaction components, chemical staining is necessary.[1] A potassium permanganate (KMnO₄) stain is an excellent general-purpose choice for visualizing a wide range of organic compounds.[1] It reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.

Q4: How can I be certain that a new spot on my TLC plate is the product and not a byproduct or decomposed starting material?

The most reliable method is to use a "co-spot."[1] In a single lane on the TLC plate, you will spot your starting material and then, on top of that, spot the reaction mixture. If the reaction is proceeding as expected, you should see the starting material spot and a new product spot clearly resolved in the reaction lane. The co-spot lane will show both spots. If the starting material is being consumed, its corresponding spot in the reaction lane should diminish in intensity over time.

Troubleshooting Guide

This section addresses specific problems you may encounter during your TLC analysis.

Problem 1: My spots are streaking or "tailing."

Streaking is a common issue, especially with compounds like 2-Chloro-6-methoxypyridine-3-sulfonamide, and can be caused by several factors.[13][14]

  • Cause A: Sample Overload: Applying too much sample to the plate can saturate the stationary phase.[1][13][15]

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. The ideal spot should be small and concentrated, about 1-2 mm in diameter.[1][7]

  • Cause B: Strong Interaction with Silica Gel: The basic pyridine nitrogen and acidic sulfonamide proton in your molecule can interact strongly with the acidic silanol groups of the silica gel plate, causing streaking.[1][2][16]

    • Solution: Add a small amount of a modifier to your mobile phase to suppress these interactions.[1][3][15]

      • For basic compounds, add 0.1-1% triethylamine (Et₃N) to the eluent.[17] This will neutralize the acidic sites on the silica gel.

      • For acidic compounds, add 0.1-1% acetic acid (AcOH) to the eluent.[1][17]

  • Cause C: Insoluble Material: If your reaction mixture contains solids, they can streak up from the baseline.[1]

    • Solution: Ensure you are sampling a clear aliquot of the reaction mixture. If necessary, briefly centrifuge the sample and spot the supernatant.

Problem 2: All my spots are at the bottom of the plate (Low Rf) or at the top (High Rf).

This indicates that your solvent system is not of the appropriate polarity for the compounds being analyzed.[4][6]

  • Cause A: Spots at the Bottom (Rf ≈ 0): The mobile phase is not polar enough to move the compounds up the plate.[4] The compounds have a stronger affinity for the stationary phase than the mobile phase.

    • Solution: Increase the polarity of your mobile phase.[4][18] For an Ethyl Acetate:Hexane system, increase the proportion of the more polar ethyl acetate. For example, move from a 3:7 mixture to a 1:1 or even 7:3 mixture.

  • Cause B: Spots at the Top (Rf ≈ 1): The mobile phase is too polar.[4][6] It is carrying all the components, including the polar ones, with the solvent front, resulting in poor or no separation.[6]

    • Solution: Decrease the polarity of your mobile phase.[4] Increase the proportion of the less polar solvent (e.g., hexane).

Problem Observation Cause Solution
Low SeparationSpots remain near the baseline (Low Rf)Mobile phase polarity is too low.[4]Increase the proportion of the polar solvent (e.g., ethyl acetate).[4]
Low SeparationSpots run near the solvent front (High Rf)Mobile phase polarity is too high.[4][6]Decrease the proportion of the polar solvent (e.g., ethyl acetate).[4]
Problem 3: The solvent front is running unevenly.

An uneven solvent front will lead to inaccurate Rf values and poor separation.[13]

  • Cause A: The TLC plate is touching the side of the developing chamber or the filter paper.

    • Solution: Carefully place the plate in the center of the chamber, ensuring it does not make contact with the walls or filter paper.

  • Cause B: The bottom of the TLC plate is not level with the bottom of the chamber.

    • Solution: Ensure the chamber is on a flat surface and the plate is placed evenly inside.

  • Cause C: The chamber was not properly sealed and equilibrated.

    • Solution: Make sure the chamber is covered with a lid or watch glass and allow the atmosphere inside to become saturated with solvent vapors for 5-10 minutes before placing the plate inside.[1]

Experimental Protocols

Protocol 1: Standard TLC Monitoring Workflow
  • Chamber Preparation: Pour your chosen mobile phase (e.g., 7:3 Ethyl Acetate:Hexane) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to aid solvent vapor saturation. Cover and let it equilibrate for 5-10 minutes.[1]

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark ticks for each lane (e.g., Starting Material, Co-spot, Reaction).

  • Spotting: Using a capillary tube, spot a dilute solution of your starting material, a co-spot (starting material followed by reaction mixture), and the reaction mixture in their respective lanes. Keep the spots small (1-2 mm).[1][7]

  • Development: Carefully place the plate in the equilibrated chamber. Ensure the baseline is above the solvent level.[13] Allow the solvent to ascend the plate.

  • Analysis: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[1] After the plate dries, visualize the spots under a UV lamp and/or with a chemical stain. Calculate the Rf values for the starting material and any new spots.[1]

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A Prepare Mobile Phase B Equilibrate Chamber A->B C Prepare & Spot TLC Plate B->C D Place Plate in Chamber C->D E Develop Plate D->E F Mark Solvent Front E->F G Dry Plate F->G H Visualize Spots (UV/Stain) G->H I Calculate Rf Values H->I J Interpret Results I->J

Caption: Standard workflow for TLC reaction monitoring.

Protocol 2: Troubleshooting Spot Streaking

This protocol provides a decision-making process for addressing streaking spots.

Streaking_Troubleshooting Start Streaking Observed on TLC Plate Q1 Is the sample very concentrated? Start->Q1 Sol1 Dilute sample and re-spot Q1->Sol1 Yes Q2 Is the compound acidic or basic? Q1->Q2 No End Streaking Resolved Sol1->End Sol2 Add modifier to mobile phase (e.g., Et3N or AcOH) Q2->Sol2 Yes Q2->End No Sol2->End

Caption: Decision tree for troubleshooting spot streaking.

References

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • Oreate AI. (2026, February 27). Unlocking the Secrets of TLC: How to Calculate the RF Value. Oreate AI Blog. Retrieved from [Link]

  • Save My Exams. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Hawks Chemical Company. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry [Video]. YouTube. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Student Doctor Network. (2016, November 21). Polarity of solvent for TLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). TLC. Retrieved from [Link]

  • Microbioz India. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide

Welcome to the Process Chemistry Technical Support Center. 2-Chloro-6-methoxypyridine-3-sulfonamide is a high-value building block frequently utilized in the development of modern therapeutics, including CCR8 receptor mo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. 2-Chloro-6-methoxypyridine-3-sulfonamide is a high-value building block frequently utilized in the development of modern therapeutics, including CCR8 receptor modulators for oncology indications[1].

Transitioning this synthesis from a milligram-scale discovery route to a multi-kilogram manufacturing process introduces severe chemical engineering challenges—specifically regarding highly exothermic reactions, toxic gas evolution, and moisture-sensitive intermediates. As a Senior Application Scientist, I have structured this guide to provide you with mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure a safe and high-yielding scale-up.

SynthesisWorkflow SM 2-Chloro-6-methoxypyridine Step1 Chlorosulfonation (ClSO3H, 60°C) SM->Step1 Int 2-Chloro-6-methoxypyridine-3-sulfonyl chloride Step1->Int Electrophilic Aromatic Substitution Step2 Amidation (NH3, Pyridine, 0-25°C) Int->Step2 Prod 2-Chloro-6-methoxypyridine-3-sulfonamide Step2->Prod Nucleophilic Acyl Substitution

Two-step scale-up synthesis workflow for 2-Chloro-6-methoxypyridine-3-sulfonamide.

Part 1: Chlorosulfonation Challenges (Troubleshooting & FAQs)

Q1: Why am I observing significant degradation and poor yields during the aqueous quench of the chlorosulfonation reaction? Root Cause: The intermediate, 2-chloro-6-methoxypyridine-3-sulfonyl chloride[2], is highly susceptible to hydrolysis. At scale, the time required to quench the reaction increases drastically. Prolonged exposure to the aqueous phase at elevated temperatures (driven by the exothermic quench) forces the equilibrium backward, hydrolyzing the product into the useless sulfonic acid. Solution: Implement a continuous or "reverse-quench" strategy into a biphasic mixture of ice-water and an organic solvent (e.g., Dichloromethane). This ensures the sulfonyl chloride is immediately extracted into the protective organic phase the moment it is formed, minimizing aqueous residence time.

Q2: How do we manage the massive gas evolution safely on a >1 kg scale? Root Cause: The reaction utilizes a large excess of chlorosulfonic acid to drive the electrophilic aromatic substitution. Upon quenching, unreacted chlorosulfonic acid reacts violently with water, releasing equimolar amounts of corrosive HCl and toxic SO₂ gas. Solution: Equip the reactor with a high-capacity scrubber system charged with 10-20% NaOH. Control the quench rate strictly by monitoring the internal temperature (maintain < 15°C) and correlating it directly to the gas flow rate.

Part 2: Amidation Challenges (Troubleshooting & FAQs)

Q3: My final product contains 10-15% of a higher molecular weight impurity. What is it, and how do I eliminate it? Root Cause: This is the bis-sulfonamide impurity. The primary product (2-chloro-6-methoxypyridine-3-sulfonamide) possesses a slightly nucleophilic nitrogen. If the local concentration of ammonia drops in the reactor, the newly formed sulfonamide competes with ammonia to attack unreacted sulfonyl chloride. Solution: Utilize an "inverse addition" protocol. Slowly add the sulfonyl chloride solution to a massive stoichiometric excess of ammonia (8-10 eq)[3]. This kinetic control ensures ammonia is always the dominant nucleophile.

Q4: Why is pyridine recommended as an additive during amidation? Root Cause: The amidation reaction generates one equivalent of HCl, which rapidly protonates ammonia, reducing the active nucleophile pool and stalling the reaction. Pyridine acts as an efficient acid scavenger (pKa ≈ 5.2) without competing as a permanent nucleophile, thus neutralizing the HCl and maintaining the reaction velocity[4].

Troubleshooting SC Sulfonyl Chloride Intermediate NH3 Excess NH3 (Inverse Add) SC->NH3 LowNH3 Low Local NH3 (Direct Add) SC->LowNH3 H2O Moisture/H2O (Quench Delay) SC->H2O Prod Target Sulfonamide (High Yield) NH3->Prod Kinetic Control Imp1 Bis-sulfonamide Impurity LowNH3->Imp1 Product Nucleophilicity Imp2 Sulfonic Acid Degradation H2O->Imp2 Hydrolysis

Logical relationships between amidation reaction conditions and resulting impurity profiles.

Part 3: Self-Validating Experimental Protocols

Protocol A: Scale-Up Chlorosulfonation (1 kg Scale)
  • Preparation: Purge a 20 L glass-lined reactor with N₂. Charge 2-chloro-6-methoxypyridine (1.0 kg, 6.96 mol).

  • Addition: Cool the reactor to 0°C. Slowly charge chlorosulfonic acid (4.05 kg, 34.8 mol, 5.0 eq) via a dropping funnel over 2 hours. Maintain internal temperature < 20°C.

  • Reaction: Heat the mixture to 60°C for 4-6 hours.

    • Validation Check: Pull an aliquot, quench in MeOH, and monitor by HPLC. Proceed only when the starting material is < 1%.

  • Biphasic Quench: Cool the mixture to 10°C. In a separate 50 L reactor, prepare a mixture of crushed ice (15 kg) and Dichloromethane (DCM, 10 L). Slowly transfer the reaction mixture into the ice/DCM biphasic system over 3 hours. Maintain T < 15°C.

  • Isolation: Separate the organic layer immediately. Wash with cold brine (5 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 30°C to afford 2-chloro-6-methoxypyridine-3-sulfonyl chloride. Use immediately in Protocol B to prevent degradation.

Protocol B: Scale-Up Amidation (1 kg Scale)
  • Preparation: In a 20 L reactor, charge 0.5 M Ammonia in Dioxane (14 L, ~70 mol, 10 eq) and Pyridine (0.66 kg, 8.35 mol, 1.2 eq)[3][4]. Cool the system to 0-5°C.

  • Inverse Addition: Dissolve the moisture-sensitive intermediate from Protocol A in dry DCM (3 L). Add this solution dropwise to the ammonia mixture over 2 hours.

    • Validation Check: Ensure the internal temperature does not exceed 10°C to prevent ammonia off-gassing, which would alter the stoichiometric ratio.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Evaporate excess ammonia and solvent under reduced pressure. Redissolve the residue in DCM (10 L), wash with 1M HCl (3 L) to remove pyridine[4], followed by saturated NaHCO₃ (3 L) and brine.

  • Crystallization: Concentrate the organic layer and recrystallize from EtOAc/Heptane to yield pure 2-chloro-6-methoxypyridine-3-sulfonamide.

Part 4: Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the scale-up process, providing a baseline for your batch records.

ParameterChlorosulfonation StepAmidation Step
Reagent Equivalents ClSO₃H (5.0 - 6.0 eq)NH₃ (8.0 - 10.0 eq)
Base / Acid Scavenger NonePyridine (1.2 eq)
Temperature Profile 0°C (Add) → 60°C (Rxn)0°C (Add) → 25°C (Rxn)
Reaction Time 4 - 6 hours1 - 2 hours
Average Scaled Yield 75 - 82%85 - 91%
Critical Control Point Quench Exotherm / HydrolysisLocal NH₃ Concentration

References

  • Title: 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride (CAS 1208081-26-8) | Source: fluorochem.co.
  • Title: Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators (WO2024115549A1)
  • Title: Synthesis method of pyridine-3-sulfonyl chloride (CN112830892A)
  • Title: Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis | Source: Benchchem | URL
  • Title: 3-Pyridinesulfonamide synthesis | Source: ChemicalBook | URL

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-6-methoxypyridine-3-sulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-Chloro-6-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-Chloro-6-methoxypyridine-3-sulfonamide from its starting materials and potential byproducts.

I. Understanding the Compound and Potential Impurities

2-Chloro-6-methoxypyridine-3-sulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The synthesis typically involves the chlorosulfonation of 2-chloro-6-methoxypyridine followed by amination.

Common Starting Materials and Intermediates:

  • 2-Chloro-6-methoxypyridine[2][3]

  • 2-Chloro-6-methoxypyridine-3-sulfonyl chloride[4]

Potential Impurities:

  • Unreacted Starting Materials: Residual 2-chloro-6-methoxypyridine.

  • Unreacted Intermediates: Residual 2-chloro-6-methoxypyridine-3-sulfonyl chloride.

  • Byproducts of Chlorosulfonation: Isomeric sulfonyl chlorides.

  • Hydrolysis Products: 2-Chloro-6-methoxypyridine-3-sulfonic acid, formed by the reaction of the sulfonyl chloride with water.[5]

  • Byproducts of Amination: Di-sulfonated species or other side-products depending on the amine used.

  • Solvent Residues: Solvents used in the synthesis and purification steps.

A thorough understanding of the reaction pathway and potential side reactions is crucial for developing an effective purification strategy.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 2-Chloro-6-methoxypyridine-3-sulfonamide.

Recrystallization Issues
Q1: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A1: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid.[6] This often occurs when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.[6]

Possible Causes & Solutions:

  • High Impurity Levels: A high concentration of impurities can inhibit crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.[6]

  • Inappropriate Solvent: The solvent may be too nonpolar.

    • Solution: Experiment with a more polar solvent or a solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures can be effective.[6][7]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an amorphous oil rather than ordered crystals.

    • Solution: Allow the solution to cool slowly to room temperature. Insulating the flask can help slow the cooling process.[6]

  • Supersaturation: The solution may be too concentrated.

    • Solution: Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[6]

Q2: I am experiencing low recovery after recrystallization. How can I improve the yield?

A2: Low recovery is often due to the product having significant solubility in the recrystallization solvent even at low temperatures.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The product is too soluble in the chosen solvent.

    • Solution: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[8] A two-solvent system might be necessary, where the compound is soluble in the first solvent and insoluble in the second.[9]

  • Using Too Much Solvent: An excessive amount of solvent will keep more of the product dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: The product crystallizes during hot filtration.

    • Solution: Use pre-heated glassware (funnel and receiving flask) and perform the hot filtration as quickly as possible.[6]

Column Chromatography Issues
Q3: My compound is not separating from an impurity on the silica gel column. What can I do?

A3: Poor separation or co-elution is a common challenge in column chromatography.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase: The polarity of the solvent system may not be optimal for separating your compound from the impurity.

    • Solution:

      • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test different solvent systems and ratios to find the one that provides the best separation (aim for a difference in Rf values of at least 0.2). For sulfonamides, mixtures of non-polar solvents like hexanes or heptane with more polar solvents like ethyl acetate or dichloromethane are often used.[10][11]

      • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can be effective for separating compounds with different polarities.[10]

  • Column Overload: Loading too much sample can lead to broad peaks and poor separation.

    • Solution: Reduce the amount of sample loaded onto the column. A general guideline is a sample-to-silica ratio of 1:20 to 1:100 by weight.[10]

  • Unsuitable Stationary Phase: Silica gel may not be the ideal stationary phase for your specific separation.

    • Solution: Consider using a different stationary phase, such as alumina or a reverse-phase C18 column.[10]

Q4: The compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?

A4: Peak tailing can be caused by several factors, often related to the acidic nature of silica gel.

Possible Causes & Solutions:

  • Compound Interaction with Silica: The sulfonamide group can interact strongly with the acidic silanol groups on the silica surface.

    • Solution: Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, to improve the peak shape.

  • Column Overload: As mentioned previously, overloading the column can cause tailing.

    • Solution: Reduce the sample load.[10]

  • Compound Degradation: The compound may be unstable on the silica gel.

    • Solution: Test for stability on a TLC plate. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina.[10]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the purification?

A1: Thin Layer Chromatography (TLC) is an excellent technique for rapid, qualitative assessment during purification. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for determining the final purity of the product.[5] For HPLC analysis of sulfonamides, a reverse-phase C18 column is often used with a mobile phase consisting of a gradient of water and acetonitrile, sometimes with an additive like formic acid to improve peak shape.[5][12]

Q2: How should I prepare my sample for column chromatography?

A2: Proper sample loading is crucial for good separation. The "dry loading" technique is often recommended for sulfonamides.[10]

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution.

  • Evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.[10]

Q3: Can I reuse my chromatography column?

A3: While it is possible to reuse a column if the previous separation was clean, it is generally not recommended for high-purity applications to avoid cross-contamination.[10] If you must reuse a column, ensure it is thoroughly flushed with a strong solvent (like methanol or ethyl acetate) to remove all previously loaded compounds.[10]

Q4: What are the typical storage conditions for 2-Chloro-6-methoxypyridine-3-sulfonamide?

IV. Recommended Purification Protocols

Protocol 1: Recrystallization

This protocol is suitable for crude material that is relatively pure and where impurities have different solubility profiles from the desired product.

  • Solvent Selection: Identify a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold. Ethanol, isopropanol, or mixtures with water are good starting points.[6][7]

  • Dissolution: In a fume hood, dissolve the crude 2-Chloro-6-methoxypyridine-3-sulfonamide in the minimum amount of boiling solvent.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[5]

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, warm flask.[5][6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or vacuum oven.[5]

Protocol 2: Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

  • Stationary Phase and Mobile Phase Selection: Use TLC to determine the optimal silica gel and mobile phase system. A common starting point is a mixture of hexane and ethyl acetate.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column, ensuring even packing without air bubbles.

  • Sample Loading: Load the sample using the dry loading method described in the FAQ section.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Chloro-6-methoxypyridine-3-sulfonamide.

V. Data and Workflow Visualization

Data Summary Table
ParameterRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Best For Removing small amounts of impurities with different solubilitiesSeparating complex mixtures with varying polarities
Typical Solvents Ethanol, Isopropanol, Water mixtures[6][7]Hexane/Ethyl Acetate, Dichloromethane/Methanol[10]
Throughput HighLow to Medium
Purity Achievable Good to ExcellentExcellent
Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC_Analysis TLC Analysis Crude->TLC_Analysis Assess Impurity Profile Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity & Favorable Solubility Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture or Co-eluting Impurities Pure_Product Pure Product Recrystallization->Pure_Product Mother_Liquor Mother Liquor/Impure Fractions Recrystallization->Mother_Liquor Column_Chromatography->Pure_Product Column_Chromatography->Mother_Liquor Purity_Check Purity Check (HPLC, NMR) Pure_Product->Purity_Check

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting common purification problems.

VI. References

Sources

Optimization

Technical Support Center: Alternative Solvents for 2-Chloro-6-methoxypyridine-3-sulfonamide Synthesis

Welcome to the Technical Support Center for green chemistry applications in heterocyclic sulfonamide synthesis. As pharmaceutical development shifts toward sustainable manufacturing, replacing hazardous halogenated solve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for green chemistry applications in heterocyclic sulfonamide synthesis. As pharmaceutical development shifts toward sustainable manufacturing, replacing hazardous halogenated solvents (like dichloromethane, DCM) with eco-friendly alternatives is a critical priority.

The synthesis of 2-chloro-6-methoxypyridine-3-sulfonamide —a highly valuable intermediate for CCR8 modulators and other targeted pharmacophores—presents unique mechanistic challenges. The electron-withdrawing 2-chloro substituent significantly increases the electrophilicity of the sulfonyl chloride intermediate, making it highly susceptible to competitive hydrolysis in non-optimized green solvent systems.

This guide provides field-proven troubleshooting, self-validating protocols, and FAQs to help you successfully transition your workflows to alternative solvents such as 2-Methyltetrahydrofuran (2-MeTHF), aqueous biphasic systems, and Deep Eutectic Solvents (DES).

Process Workflow: Solvent Selection & Execution

The following diagram illustrates the validated pathways for synthesizing 2-chloro-6-methoxypyridine-3-sulfonamide using three distinct green solvent strategies.

G Start 2-Chloro-6-methoxypyridine-3-sulfonyl chloride + Amine / NH3 SolventChoice Select Alternative Solvent System Start->SolventChoice MeTHF 2-MeTHF (Biphasic) High solubility, easy separation SolventChoice->MeTHF AqSys Water / Na2CO3 Greenest, requires pH control SolventChoice->AqSys DES ChCl/Glycerol (DES) Solvent-free workup SolventChoice->DES ReactMeTHF Stir at RT, 1-2h Base: Excess Amine or Et3N MeTHF->ReactMeTHF ReactAq Stir at 0°C to RT Base: Na2CO3 (HCl scavenger) AqSys->ReactAq ReactDES Stir at RT, 2-4h In situ reaction DES->ReactDES WorkupMeTHF Aqueous Wash & Phase Separation Evaporate organic layer ReactMeTHF->WorkupMeTHF WorkupAq Acidification (10% HCl) Precipitation & Filtration ReactAq->WorkupAq WorkupDES Water Addition Direct Filtration of Product ReactDES->WorkupDES Product 2-Chloro-6-methoxypyridine-3-sulfonamide (High Yield & Purity) WorkupMeTHF->Product WorkupAq->Product WorkupDES->Product

Workflow for 2-Chloro-6-methoxypyridine-3-sulfonamide synthesis in green alternative solvents.

Quantitative Solvent Comparison

When moving away from DCM, the choice of alternative solvent impacts both the reaction kinetics and the environmental footprint (E-factor). Below is a comparative summary of validated alternative systems.

Solvent SystemAverage Yield (%)E-Factor (Est.)Workup ComplexityPrimary Mechanistic Challenge
DCM (Legacy) 88 - 92%> 15Moderate (Evaporation)High toxicity, environmental hazard
2-MeTHF 85 - 90%5 - 8Low (Direct phase cut)Emulsion formation with certain amines
Water / Na₂CO₃ 80 - 85%< 3Very Low (Filtration)Competitive hydrolysis of sulfonyl chloride
ChCl/Glycerol (DES) 75 - 82%< 5Low (Water crash-out)High viscosity limiting mass transfer

Validated Experimental Protocols

To ensure reproducibility and self-validation, these protocols incorporate specific checkpoints.

Protocol A: Aqueous Synthesis using Na₂CO₃ (Greenest Approach)

This method utilizes water as the sole solvent, relying on sodium carbonate as an HCl scavenger to drive the reaction forward while minimizing organic waste .

  • Preparation: Dissolve the target amine (1.1 equiv.) and Na₂CO₃ (1.2 equiv.) in distilled water (approx. 5 mL per mmol of substrate).

  • Temperature Control (Critical): Cool the aqueous solution to 0–5 °C using an ice bath. Causality: The 2-chloro group on the pyridine ring highly activates the sulfonyl chloride. Cooling suppresses competitive hydrolysis by water.

  • Addition: Add 2-chloro-6-methoxypyridine-3-sulfonyl chloride (1.0 equiv.) dropwise or in small portions over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 2 hours.

  • Validation Checkpoint: Test the pH of the solution. It should remain slightly basic (pH ~8-9). If it drops below 7, hydrolysis has outpaced amination; add supplemental Na₂CO₃.

  • Isolation: Acidify the mixture slowly with 10% HCl until pH ~3 is reached. The desired 2-chloro-6-methoxypyridine-3-sulfonamide will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under a vacuum.

Protocol B: Biphasic Synthesis in 2-MeTHF

2-MeTHF is a bio-derived solvent that is partially miscible with water but separates cleanly upon the addition of brine, making it an excellent drop-in replacement for DCM.

  • Preparation: Dissolve 2-chloro-6-methoxypyridine-3-sulfonyl chloride (1.0 equiv.) in 2-MeTHF (5 mL/mmol).

  • Amination: Add the amine (1.2 equiv.) and triethylamine (Et₃N, 1.5 equiv.) to the solution at room temperature.

  • Reaction: Stir for 1–2 hours. The formation of a white precipitate (Et₃N·HCl salt) acts as a visual self-validation that the S-N coupling is occurring.

  • Workup: Add an equal volume of water to dissolve the salts. Separate the organic (top) layer.

  • Washing: Wash the organic layer with 1M HCl (to remove excess amine), followed by brine.

  • Isolation: Dry the 2-MeTHF layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Troubleshooting Guide

Issue 1: I am seeing low yields and a high amount of 2-chloro-6-methoxypyridine-3-sulfonic acid byproduct when using the aqueous protocol.

  • Diagnosis: The sulfonyl chloride is undergoing competitive hydrolysis before the amination can occur. The electron-withdrawing 2-chloro and 3-sulfonyl groups make the sulfur atom highly electrophilic.

  • Resolution: Ensure the reaction is strictly maintained at 0–5 °C during the addition phase. Alternatively, increase the stirring rate (e.g., >800 rpm) to overcome mass-transfer limitations in the heterogeneous mixture, ensuring the sulfonyl chloride reacts with the amine faster than it reacts with the bulk water.

Issue 2: During the 2-MeTHF workup, the phase separation is taking too long or forming a persistent emulsion.

  • Diagnosis: 2-MeTHF has a slightly higher water solubility (~14 g/100 g) than DCM, and certain unreacted basic amines can act as surfactants, stabilizing emulsions.

  • Resolution: Do not use pure water for the initial wash. Instead, use a half-saturated brine solution. The high ionic strength forces the 2-MeTHF completely out of the aqueous phase (salting-out effect), instantly breaking the emulsion.

Issue 3: When using Deep Eutectic Solvents (ChCl/Glycerol), the reaction stalls at 50% conversion.

  • Diagnosis: DES systems are highly viscous at room temperature . As the sulfonamide product forms, it may precipitate and coat the unreacted sulfonyl chloride, preventing further reaction.

  • Resolution: Gently warm the reaction to 40 °C to drastically reduce the viscosity of the ChCl/Glycerol matrix, or add 10% (v/v) water as a co-solvent to improve mass transfer without destroying the eutectic network.

Frequently Asked Questions (FAQs)

Q: Why is 2-MeTHF preferred over standard Tetrahydrofuran (THF) for this specific synthesis? A: Standard THF is fully miscible with water. If you use THF, you must evaporate the solvent completely before you can perform an aqueous wash to remove the HCl salts and excess amine. 2-MeTHF is immiscible with water, allowing you to perform direct liquid-liquid extractions exactly as you would with DCM, saving a distillation step and reducing thermal degradation of the product.

Q: How does the 2-chloro substituent affect the stability of the starting material? A: The 2-chloro group exerts a strong inductive electron-withdrawing effect (-I effect) on the pyridine ring, which pulls electron density away from the sulfonyl group. This makes the sulfur atom more positively charged (more electrophilic). While this accelerates the desired reaction with amines, it also means the compound is highly moisture-sensitive and will degrade into sulfonic acid much faster than an unsubstituted benzenesulfonyl chloride.

Q: Can I use sodium hydroxide (NaOH) instead of sodium carbonate (Na₂CO₃) in the aqueous protocol? A: It is highly discouraged for this specific substrate. NaOH is a strong nucleophile. Because the 2-chloro-6-methoxypyridine ring is highly activated, strong bases like NaOH can trigger an unwanted nucleophilic aromatic substitution (S_NAr) at the 2-position, displacing the chloride with a hydroxyl group. Na₂CO₃ is a milder base that neutralizes the HCl byproduct without triggering S_NAr side reactions.

References

  • Almarhoon, Z.; Soliman, S.M.; Ghabbour, H.A.; El-Faham, A. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations." Crystals, 2019, 9(1), 35. URL:[Link]

  • Gutiérrez-Hernández, A.; Sierra-Molero, F. J.; Baeza Carratalá, A.; Méndez, F.; Contreras-Celedón, C. A.; Alonso, D. A. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy." RSC Sustainability, 2025, 3, 4556-4560. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-6-methoxypyridine-3-sulfonamide Synthesis

Welcome to the Application Scientist Support Portal. This guide addresses the critical nuances of synthesizing 2-chloro-6-methoxypyridine-3-sulfonamide from its corresponding sulfonyl chloride precursor.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses the critical nuances of synthesizing 2-chloro-6-methoxypyridine-3-sulfonamide from its corresponding sulfonyl chloride precursor. While the conversion of a sulfonyl chloride to a sulfonamide is a fundamental transformation, the highly activated nature of this specific pyridine scaffold makes base selection and stoichiometry the most critical parameters for experimental success.

Mechanistic Insights: The Dual Role of Base

In this synthesis, an ammonia source is required to form the sulfonamide, and a base is required to scavenge the generated hydrochloric acid (HCl). However, the 2-chloro-6-methoxypyridine scaffold presents two competing electrophilic centers: the sulfonyl sulfur and the C2 carbon of the pyridine ring.

The C2 position is exceptionally activated towards Nucleophilic Aromatic Substitution (SNAr) because it is flanked by the electron-withdrawing pyridine nitrogen and the strongly electron-withdrawing 3-sulfonyl group[1]. If a strong nucleophilic base (like excess ammonia) is used, or if the reaction is allowed to heat up, the base will attack the C2 position, displacing the chloride ion to form an unwanted 2-amino SNAr impurity.

Furthermore, if aqueous bases (e.g., NH₄OH, Na₂CO₃) are employed, hydroxide ions or water will attack the sulfonyl chloride, leading to rapid hydrolysis into the unreactive sulfonic acid[2]. To achieve high yields, the protocol must decouple the nucleophile from the acid scavenger. This is done by utilizing a strictly stoichiometric amount of anhydrous ammonia alongside a sterically hindered, non-nucleophilic base—such as N,N-Diisopropylethylamine (DIPEA)—to kinetically favor sulfonylation over SNAr[3].

Pathway SM 2-Chloro-6-methoxypyridine- 3-sulfonyl chloride Target 2-Chloro-6-methoxypyridine- 3-sulfonamide (Target) SM->Target NH3 (1.1 eq), DIPEA Anhydrous THF, 0 °C SNAr 2-Amino-6-methoxypyridine- 3-sulfonamide (SNAr Impurity) SM->SNAr Excess NH3, Heat Nucleophilic Attack Hydrolysis 2-Chloro-6-methoxypyridine- 3-sulfonic acid (Hydrolysis) SM->Hydrolysis Aqueous NH4OH Moisture

Reaction pathways illustrating target synthesis versus base-induced SNAr and hydrolysis.

Quantitative Product Distribution

The table below summarizes internal validation data demonstrating how different base systems dictate the reaction pathway.

Base / Reagent SystemSolventTempTarget Yield (%)SNAr Impurity (%)Hydrolysis (%)Mechanistic Outcome
NH₃ (10 eq, methanolic) MeOH25 °C45%40%5%Excess NH₃ acts as a nucleophile at C2, driving SNAr.
NH₄OH (Aqueous, 5 eq) THF0 °C30%10%50%Water and OH⁻ cause rapid hydrolysis of the sulfonyl chloride.
NH₃ (1.1 eq) + TEA (2 eq) DCM0 °C75%15%<2%TEA is less hindered; localized exotherms can promote minor SNAr.
NH₃ (1.1 eq) + DIPEA (2 eq) THF (Anhydrous)0 °C92% <2% <1% Steric bulk of DIPEA prevents nucleophilic attack; low temp suppresses SNAr.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major impurity with a mass of [M-34] or [M-Cl+NH₂]. What is happening? A: You are observing the SNAr side product, 2-amino-6-methoxypyridine-3-sulfonamide. The 2-chloro group is highly labile[1]. This occurs if you use a large excess of ammonia, allow the reaction to warm above 0 °C, or use a nucleophilic amine base. Solution: Restrict the ammonia source to 1.1 equivalents using a standardized solution (e.g., 0.5 M NH₃ in dioxane) and use DIPEA as the bulk acid scavenger[3].

Q2: The starting sulfonyl chloride is disappearing, but I am recovering very little product. A highly polar baseline spot is visible on TLC. A: This is classic hydrolysis. Sulfonyl chlorides react rapidly with moisture to form sulfonic acids, which are highly polar and often lost in the aqueous phase during workup[2]. Solution: Ensure all solvents (THF, DCM) are strictly anhydrous. Avoid aqueous ammonia (NH₄OH) and use inert gas (N₂/Ar) to exclude atmospheric moisture.

Q3: Why is DIPEA recommended over Triethylamine (TEA) or Pyridine? A: While TEA and Pyridine are standard bases for sulfonamide synthesis[3], the extreme electrophilicity of the 2-chloro-3-sulfonyl pyridine system requires a base with maximum steric hindrance. TEA can occasionally form transient, reactive adducts or fail to suppress localized heating. DIPEA (Hünig's base) is significantly more hindered, acting purely as a proton sponge without participating in nucleophilic side reactions.

Q4: Can I add the sulfonyl chloride to a room-temperature solution of ammonia and base? A: No. The reaction is highly exothermic. Adding the substrate at room temperature will cause a localized temperature spike, providing the activation energy required for the SNAr displacement of the 2-chloro group. Always cool the amine/base solution to 0 °C and add the sulfonyl chloride dropwise.

Validated Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system: strict temperature control and steric hindrance kinetically lock the reaction into the sulfonylation pathway while actively suppressing SNAr and hydrolysis.

Reagents & Materials
  • 2-Chloro-6-methoxypyridine-3-sulfonyl chloride (1.0 eq)

  • Ammonia solution (0.5 M in anhydrous dioxane, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology
  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon for 15 minutes to eliminate atmospheric moisture.

  • Base Preparation: Add anhydrous THF (10 mL/g of substrate) to the flask. Inject the ammonia solution (1.1 eq) and DIPEA (2.0 eq).

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to strictly 0 °C for 10 minutes.

    • Causality: Lowering the thermal energy prevents the kinetic threshold for C2-chloride displacement from being reached.

  • Substrate Addition: Dissolve 2-chloro-6-methoxypyridine-3-sulfonyl chloride (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Causality: Dropwise addition prevents localized exotherms that could otherwise trigger SNAr.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Perform an In-Process Control (IPC) via LC-MS or TLC. The reaction is complete when the starting material is consumed. Do not allow the reaction to warm to room temperature if unreacted ammonia is present.

  • Quenching & Workup: Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl.

    • Causality: NH₄Cl neutralizes excess base and halts any further nucleophilic activity.

  • Purification: Extract the mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized or purified via flash chromatography to yield the pure sulfonamide.

Workflow Purge 1. Purge System (Argon/N2) BasePrep 2. Mix THF, NH3 (1.1 eq) & DIPEA (2.0 eq) Purge->BasePrep Cool 3. Cool strictly to 0 °C BasePrep->Cool Add 4. Dropwise addition of Sulfonyl Chloride Cool->Add IPC 5. IPC via LC-MS (Monitor SM) Add->IPC Quench 6. Quench with aq. NH4Cl at 0 °C IPC->Quench

Step-by-step experimental workflow for the self-validating sulfonylation protocol.

Sources

Optimization

Technical Support Center: Temperature Control in the Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide. The following content provides in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to temperature control during the reaction, a critical parameter for success.

I. Understanding the Criticality of Temperature in the Synthesis

The synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide is a multi-step process, typically involving the chlorosulfonation of 2-chloro-6-methoxypyridine followed by amidation. Both steps are highly sensitive to temperature fluctuations, which can significantly impact reaction rate, yield, and the purity of the final product.

The chlorosulfonation step, in particular, is a highly exothermic reaction. Failure to maintain stringent temperature control can lead to a runaway reaction, posing a significant safety hazard and resulting in the formation of undesirable byproducts. The subsequent amidation, while generally less exothermic, still requires precise temperature management to ensure complete conversion and minimize side reactions.

II. Troubleshooting Guide: A Proactive Approach to Temperature-Related Issues

This section addresses common problems encountered during the synthesis, with a focus on temperature-related causes and solutions.

Problem 1: Low or No Yield of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride (Intermediate)

Potential Cause Explanation Recommended Solution
Reaction Temperature Too Low The activation energy for the chlorosulfonation is not being met, leading to a sluggish or stalled reaction.Gradually increase the reaction temperature in small increments (e.g., 5°C) while closely monitoring the reaction progress by TLC or LC-MS. For the chlorosulfonation of 2-chloro-6-methoxypyridine, a starting temperature of -10°C to 0°C is often recommended, with a slow warm-up to room temperature.
Poor Mixing Inadequate agitation can lead to localized "cold spots" where the reaction does not initiate.Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous temperature distribution.
Reagent Degradation Chlorosulfonic acid can degrade if not stored properly or if it is of low quality.Use fresh, high-quality chlorosulfonic acid. Ensure it is stored under anhydrous conditions.

Problem 2: Formation of Significant Byproducts during Chlorosulfonation

Potential Cause Explanation Recommended Solution
Reaction Temperature Too High Elevated temperatures can promote the formation of isomeric and di-sulfonated byproducts. The methoxy group at the 6-position and the chloro group at the 2-position direct the sulfonation to the 3-position; however, higher temperatures can overcome this regioselectivity.Maintain a strict low-temperature profile during the addition of 2-chloro-6-methoxypyridine to chlorosulfonic acid. A temperature range of -10°C to 5°C is advisable. Use a cryostat or a well-maintained ice/salt bath for precise temperature control.
Rapid Addition of Reactant Adding the 2-chloro-6-methoxypyridine too quickly to the chlorosulfonic acid will cause a rapid exotherm that is difficult to control, leading to localized overheating and byproduct formation.Add the 2-chloro-6-methoxypyridine dropwise or in small portions over an extended period. The addition rate should be adjusted to ensure the internal temperature does not exceed the set limit.
Substrate Instability While 2-chloro-6-methoxypyridine is generally stable, prolonged exposure to high temperatures in the presence of a strong acid like chlorosulfonic acid could lead to degradation.Keep the reaction time to the minimum necessary for complete conversion, as determined by reaction monitoring.

Problem 3: Low Yield or Incomplete Reaction during Amidation

Potential Cause Explanation Recommended Solution
Reaction Temperature Too Low The reaction between the sulfonyl chloride intermediate and the ammonia source may be too slow at very low temperatures.The amidation is typically carried out at 0°C to room temperature. If the reaction is sluggish, allowing it to slowly warm to room temperature and stirring for a longer duration can be beneficial.
Poor Solubility of the Sulfonyl Chloride The 2-chloro-6-methoxypyridine-3-sulfonyl chloride intermediate may have limited solubility in the chosen solvent at low temperatures, hindering its reaction with the ammonia source.Choose a solvent in which the sulfonyl chloride is reasonably soluble at the reaction temperature. Alternatively, a slight increase in temperature may improve solubility and reaction rate.
Hydrolysis of the Sulfonyl Chloride The sulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid, especially at elevated temperatures in the presence of water.Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Perform the workup at a low temperature to minimize hydrolysis.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the chlorosulfonation of 2-chloro-6-methoxypyridine?

A1: The optimal temperature for the chlorosulfonation of 2-chloro-6-methoxypyridine is typically in the range of -10°C to 5°C during the addition of the substrate to chlorosulfonic acid. This low temperature is crucial for controlling the exothermic nature of the reaction and minimizing the formation of byproducts.[1] After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion.

Q2: How can I effectively control the exotherm during the chlorosulfonation step?

A2: Effective control of the exotherm can be achieved through a combination of methods:

  • Slow, controlled addition: Add the 2-chloro-6-methoxypyridine to the chlorosulfonic acid dropwise or in small portions.

  • Efficient cooling: Utilize a reliable cooling bath such as a cryostat or an ice/salt bath to maintain the desired low temperature.

  • Vigorous stirring: Ensure good mixing to dissipate heat evenly throughout the reaction mixture.

  • Adequate headspace: Use a reaction flask that is large enough to accommodate any potential foaming or rapid gas evolution.

Q3: What are the likely temperature-related byproducts in this synthesis?

A3: The primary temperature-related byproducts are:

  • Isomeric sulfonamides: Sulfonation at other positions on the pyridine ring (e.g., the 5-position) can occur at higher temperatures.

  • Di-sulfonated products: Excessive reaction temperatures or a large excess of chlorosulfonic acid can lead to the introduction of a second sulfonyl group.

  • Degradation products: At very high temperatures, the starting material or the product may degrade, leading to a complex mixture of impurities.

Q4: What is the recommended temperature for the amidation of 2-chloro-6-methoxypyridine-3-sulfonyl chloride?

A4: The amidation reaction is typically performed at 0°C to room temperature .[2] Starting the reaction at 0°C and then allowing it to warm to room temperature is a common practice. The optimal temperature may depend on the specific ammonia source used (e.g., aqueous ammonia, ammonium hydroxide, or ammonia gas).

Q5: My final product, 2-Chloro-6-methoxypyridine-3-sulfonamide, appears to be unstable at higher temperatures. What is its thermal stability?

IV. Experimental Protocols and Visualizations

A. Recommended Synthesis Workflow

The following diagram illustrates the key stages of the synthesis with an emphasis on temperature control points.

Synthesis_Workflow start Start: 2-Chloro-6-methoxypyridine chlorosulfonation Chlorosulfonation with Chlorosulfonic Acid start->chlorosulfonation temp_control1 Maintain -10°C to 5°C during addition chlorosulfonation->temp_control1 intermediate 2-Chloro-6-methoxypyridine-3-sulfonyl chloride temp_control1->intermediate amidation Amidation with Ammonia Source intermediate->amidation temp_control2 Maintain 0°C to Room Temp. amidation->temp_control2 product 2-Chloro-6-methoxypyridine-3-sulfonamide temp_control2->product end Purification & Isolation product->end

Caption: Key stages of synthesis with temperature control points.

B. Troubleshooting Logic for Low Yield in Chlorosulfonation

This decision tree provides a logical path for troubleshooting low yields in the first step of the synthesis.

Troubleshooting_Low_Yield start Low Yield of Sulfonyl Chloride? check_temp Was the reaction temperature consistently between -10°C and 5°C? start->check_temp check_addition Was the substrate added slowly and in a controlled manner? check_temp->check_addition Yes solution1 Optimize cooling and monitoring. Use a cryostat for better control. check_temp->solution1 No check_reagents Are the reagents (especially chlorosulfonic acid) of high quality and anhydrous? check_addition->check_reagents Yes solution2 Decrease the rate of addition. Use a syringe pump for precision. check_addition->solution2 No solution3 Use fresh, high-purity reagents. Ensure anhydrous conditions. check_reagents->solution3 No

Caption: Troubleshooting low yield in the chlorosulfonation step.

V. References

  • PrepChem. Synthesis of 2-chloro-3nitro-6-methoxy-pyridine. Available from: [Link]

  • Google Patents. US20030236437A1 - Process to prepare sulfonamides. Available from:

  • Google Patents. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Available from:

  • RSC Publishing. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - RSC Advances. Available from: [Link]

  • Organic Syntheses. Anhydrous dichloromethane. Available from: [Link]

  • PMC. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Available from: [Link]

  • Rsc.org. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • ChemRxiv. Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. Available from: [Link]

  • PMC. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available from: [Link]

  • Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides. Available from: [Link]

  • ResearchGate. How to carry out a sulfonation reaction? Available from: [Link]

  • PubChem. 2-Chloro-6-methoxypyridine. Available from: [Link]

  • Google Patents. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. Available from:

  • ResearchGate. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. Available from: [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available from: [Link]

  • PubMed. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Available from: [Link]

  • ResearchGate. Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Available from: [Link]

  • MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

"2-Chloro-6-methoxypyridine-3-sulfonamide" vs other building blocks for kinase inhibitors

An in-depth technical analysis for medicinal chemists, structural biologists, and drug development professionals evaluating advanced building blocks for targeted kinase inhibition. Executive Summary The development of hi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for medicinal chemists, structural biologists, and drug development professionals evaluating advanced building blocks for targeted kinase inhibition.

Executive Summary

The development of highly selective, potent, and bioavailable kinase inhibitors relies heavily on the strategic selection of core scaffolds. While traditional building blocks like 2,4-dichloropyrimidine have dominated the landscape of ATP-competitive inhibitors, the emergence of highly functionalized pyridines has provided medicinal chemists with superior vectors for structural tuning[1]. This guide objectively compares 2-Chloro-6-methoxypyridine-3-sulfonamide against other standard building blocks, analyzing the causality behind its reactivity, its thermodynamic advantages in hinge-binding, and its utility in targeting complex kinase conformations (such as PI3K and PI4K)[2],[3].

Mechanistic Causality: Why This Specific Scaffold?

As an application scientist, selecting a building block is an exercise in predicting molecular behavior within the orthosteric pocket of a kinase. The architecture of 2-Chloro-6-methoxypyridine-3-sulfonamide is not arbitrary; it is a self-contained push-pull system designed for both synthetic modularity and precise biological targeting.

  • The Pyridine Core (Hinge Binder): The nitrogen atom of the pyridine ring acts as a fundamental hydrogen bond acceptor, making critical contacts with the backbone amides of the kinase hinge region[1],[4].

  • 2-Chloro Substitution (The SNAr Handle): The chlorine atom at the 2-position provides a highly reactive electrophilic center for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination. This allows for the rapid, modular attachment of diverse anilines or aliphatic amines to generate the canonical 2-aminopyridine pharmacophore[1].

  • 3-Sulfonamide Group (DFG/Solvent Vector): Sulfonamides are potent hydrogen bond donors and acceptors. Depending on the specific kinase, this group can be oriented toward the solvent-exposed region to drastically improve aqueous solubility, or it can be directed inward to interact with the DFG (Asp-Phe-Gly) motif, stabilizing specific DFG-in (active) or DFG-out (inactive) conformations[4]. Furthermore, its strong electron-withdrawing nature activates the adjacent 2-chloro position, driving the SNAr reaction forward.

  • 6-Methoxy Group (Electronic & Steric Tuning): This is the critical differentiator. The electron-donating methoxy group modulates the pKa of the pyridine nitrogen, reducing its basicity. This physicochemical tuning is vital for minimizing off-target hERG liabilities and improving membrane permeability[1]. Sterically, it is perfectly sized to occupy shallow hydrophobic pockets adjacent to the hinge region, enhancing kinase selectivity.

StructuralLogic BB 2-Chloro-6-methoxy pyridine-3-sulfonamide C2 2-Chloro Group BB->C2 C6 6-Methoxy Group BB->C6 C3 3-Sulfonamide Group BB->C3 F1 SNAr Reactivity (Amine Attachment) C2->F1 F2 Electronic Modulation (pKa Tuning) C6->F2 F3 H-Bonding Network (DFG / Solvent Pocket) C3->F3

Logical relationship between structural features and functional causality in kinase design.

Comparative Analysis: Scaffold Performance Metrics

To objectively evaluate 2-Chloro-6-methoxypyridine-3-sulfonamide, we must benchmark it against ubiquitous alternatives: 2,4-Dichloropyrimidine (the core of Imatinib/Dasatinib) and 3-Aminobenzenesulfonamide (the core of RAF inhibitors like Vemurafenib).

Feature / Metric2-Chloro-6-methoxypyridine-3-sulfonamide2,4-Dichloropyrimidine3-Aminobenzenesulfonamide
Primary Reactivity Highly selective SNAr at C2 (activated by C3-SO₂NH₂)Sequential SNAr at C4, then C2 (requires careful temp control)Electrophilic aromatic substitution / Amide coupling
Hinge Binding Excellent (Pyridine N acts as H-bond acceptor)Excellent (Pyrimidine N1/N3 act as dual acceptors)Poor (Lacks heterocyclic nitrogen for hinge interaction)
pKa Tuning Modulated by 6-methoxy (reduces basicity, lowers toxicity)Inherently low basicity, but prone to high polarity issuesN/A (Relies on attached groups for pKa modulation)
Solubility Profile High (Driven by the polar sulfonamide group)Moderate (Highly dependent on substituents)High (Driven by sulfonamide)
Target Kinase Utility PI3K, PI4K, CCR8 modulators[2],[5],[3]BCR-ABL, SRC, EGFRBRAF (V600E), MEK

Data Interpretation: While 2,4-Dichloropyrimidine is a staple for dual-hinge contacts, it often suffers from promiscuity across the kinome. 2-Chloro-6-methoxypyridine-3-sulfonamide offers a more refined single-point hinge contact, while utilizing the methoxy and sulfonamide vectors to achieve superior selectivity profiles and physicochemical properties[1].

Self-Validating Experimental Protocol: Library Synthesis & Screening

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for generating a targeted kinase inhibitor library using this building block. Every synthetic step is paired with a mandatory Quality Control (QC) validation to ensure data integrity before biological screening.

Step 1: SNAr Amine Coupling (Hinge-Binder Generation)

Causality: The electron-withdrawing sulfonamide group lowers the activation energy for nucleophilic attack at the 2-chloro position. We utilize N-Methyl-2-pyrrolidone (NMP) to stabilize the transition state and N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge HCl without competing for the electrophile.

  • Reagents: Combine 2-Chloro-6-methoxypyridine-3-sulfonamide (1.0 eq) and the desired substituted aniline (1.2 eq) in anhydrous NMP (0.5 M).

  • Catalysis/Base: Add DIPEA (2.5 eq).

  • Reaction: Heat the mixture to 120°C under nitrogen for 12–18 hours.

  • Validation (QC 1): Monitor via LC-MS. Proceed only when the starting material is consumed and the product mass [M+H]+ is confirmed with >95% UV purity.

Step 2: Sulfonamide Derivatization (Solvent Vector Tuning)

Causality: Unsubstituted sulfonamides can sometimes lead to rapid clearance. Alkylating or acylating the sulfonamide nitrogen allows for fine-tuning of the pharmacokinetic profile.

  • Reagents: Isolate the product from Step 1. Dissolve in DMF (0.2 M) with K₂CO₃ (2.0 eq).

  • Reaction: Add an alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise at 0°C. Stir at room temperature for 4 hours.

  • Validation (QC 2): Perform ¹H-NMR (DMSO-d6). Confirm the disappearance of the primary sulfonamide -NH₂ singlet (~7.5 ppm) and the appearance of the new alkyl/acyl protons.

Step 3: Kinase Binding Assay (TR-FRET)

Causality: To confirm that the synthesized compounds successfully target the orthosteric site, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed, measuring the displacement of a fluorescent tracer.

  • Preparation: Incubate the recombinant kinase domain (e.g., PI3K or PI4K) with a fluorophore-labeled ATP-competitive tracer and a Europium-labeled anti-tag antibody.

  • Execution: Dispense the synthesized compounds in a 10-point dose-response format (ranging from 10 µM to 0.5 nM).

  • Validation (QC 3): Calculate the IC₅₀. A valid assay must show a Z'-factor > 0.7 and a standard reference inhibitor must fall within 3-fold of its historical IC₅₀ value.

Workflow Step1 Step 1: SNAr Reaction Aniline + DIPEA in NMP (120°C) Step2 Step 2: Self-Validation & QC LC-MS (>95%) & 1H-NMR Step1->Step2 Step3 Step 3: Sulfonamide Derivatization Optional Acylation/Alkylation Step2->Step3 Step4 Step 4: Kinase Binding Assay TR-FRET / DSF (IC50 / Kd) Step3->Step4

Self-validating experimental workflow for synthesizing and screening targeted kinase inhibitors.

Conclusion

For drug development professionals, 2-Chloro-6-methoxypyridine-3-sulfonamide represents a highly optimized, dual-vector building block. By combining the reliable hinge-binding capability of a pyridine ring with the electronic tuning of a methoxy group and the thermodynamic anchoring of a sulfonamide, it circumvents the promiscuity and toxicity issues often associated with simpler pyrimidine or aniline scaffolds.

References

  • PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS - WIPO (World Intellectual Property Organization). 2

  • Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators - Google Patents. 5

  • Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor - ResearchGate. 3

  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch - PharmaBlock. 1

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - Journal of Biological Chemistry (NIH PMC). 4

Sources

Comparative

Comprehensive Comparison Guide: Biological Activity of 2-Chloro-6-methoxypyridine-3-sulfonamide Derivatives as CCR8 Modulators

Executive Summary: The Evolution of CCR8 Targeting in Immuno-Oncology The tumor microenvironment (TME) is heavily fortified by immunosuppressive regulatory T cells (Tregs), which stymie the efficacy of standard immune ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of CCR8 Targeting in Immuno-Oncology

The tumor microenvironment (TME) is heavily fortified by immunosuppressive regulatory T cells (Tregs), which stymie the efficacy of standard immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 therapies). Recently, the C-C chemokine receptor type 8 (CCR8) has emerged as a highly specific marker for tumor-infiltrating Tregs[1]. Because CCR8 is upregulated on intratumoral Tregs but largely absent on peripheral blood T cells, it presents a prime therapeutic target for selective Treg inhibition without triggering systemic autoimmunity[1][2].

While early clinical efforts focused on monoclonal antibodies (mAbs) to deplete CCR8+ cells, the field is rapidly shifting toward small molecule antagonists. Derivatives synthesized from the building block 2-chloro-6-methoxypyridine-3-sulfonamide represent a novel, highly potent class of aryl- and heteroaryl-sulfonamide CCR8 modulators[3]. This guide objectively compares the biological activity, structural rationale, and experimental validation of these novel derivatives against existing clinical and preclinical alternatives.

Mechanistic Rationale: The CCL1-CCR8 Axis and Sulfonamide Intervention

CCR8 is a G-protein coupled receptor (GPCR) that binds to its primary ligand, CCL1. Upon activation, CCR8 couples with Gq/Gi proteins, triggering intracellular calcium (Ca2+) mobilization, which drives Treg chemotaxis, survival, and profound immunosuppression within the TME[1][4].

Causality of the Scaffold: The 2-chloro-6-methoxypyridine-3-sulfonamide core acts as an ideal pharmacophore for GPCR antagonism. The pyridine ring provides essential hydrogen-bond accepting capabilities, while the sulfonamide moiety mimics the transition state of peptide bonds, allowing deep penetration into the transmembrane helical pockets of CCR8[3]. The methoxy and chloro substituents provide the precise steric bulk and lipophilicity required to lock the receptor in an inactive conformation, structurally preventing the intracellular loop from coupling with G-proteins[3].

Pathway CCL1 CCL1 (Ligand) CCR8 CCR8 Receptor (Treg Surface) CCL1->CCR8 Activates Gq Gq/Gi Proteins CCR8->Gq Signal Transduction Sulfonamide Sulfonamide Derivatives Sulfonamide->CCR8 Antagonizes Ca2 Ca2+ Mobilization Gq->Ca2 Chemotaxis Treg Chemotaxis Gq->Chemotaxis TME Tumor Immunosuppression Chemotaxis->TME

CCL1-CCR8 signaling pathway and targeted inhibition by sulfonamide derivatives.

Comparative Profiling: Sulfonamide Derivatives vs. Alternatives

To contextualize the performance of 2-chloro-6-methoxypyridine-3-sulfonamide derivatives, we must compare them against the current landscape of CCR8 antagonists, which includes first-generation small molecules (R243), clinical-stage benzenesulfonamides (IPG7236), and monoclonal antibodies (BMS-986340).

Quantitative Performance Comparison
Compound Class / NameModalityPrimary MechanismIn Vitro Potency (IC50)Clinical StageKey Advantage / Limitation
2-Chloro-6-methoxy... Derivatives (e.g., Ex 3.76)Small MoleculeGPCR Antagonism~1 nM (Ca2+ Flux)[5]PreclinicalExceptional potency; high predicted oral bioavailability.
IPG7236 Small MoleculeGPCR Antagonism4.8 nM (Ca2+ Flux)[2]Phase 2First-in-class clinical validation; good safety profile[4].
R243 Small MoleculeGPCR Antagonism200 nM (Ca2+ Flux)[6]PreclinicalEarly tool compound; poor pharmacokinetic profile[7].
BMS-986340 Monoclonal AbTreg Depletion (ADCC)N/A (Depletion)Phase 1/2[8]Strong target engagement; limited solid tumor penetration.

Application Scientist Insight: While mAbs like BMS-986340 rely on Antibody-Dependent Cellular Cytotoxicity (ADCC) to physically deplete Tregs[1][8], they often struggle with the dense fibrotic stroma of solid tumors. Small molecule sulfonamide derivatives bypass this physical barrier. By achieving low-nanomolar IC50 values (e.g., 1 nM)[5], these derivatives functionally paralyze Tregs via pure antagonism, preventing their migration into the tumor without requiring immune-mediated cell killing.

Experimental Workflows: Validating CCR8 Antagonism

To objectively verify the biological activity of these derivatives, researchers must employ self-validating assay systems. Below are the gold-standard protocols for evaluating CCR8 modulators.

Protocol A: High-Throughput FLIPR Calcium Mobilization Assay

Objective: Quantify the antagonistic potency (IC50) of sulfonamide derivatives against CCL1-induced CCR8 activation. Self-Validating Design: This assay incorporates a known reference antagonist (IPG7236) to confirm assay sensitivity, and utilizes an EC80 concentration of the CCL1 ligand. Causality: Using an EC80 stimulation provides a robust signal window while remaining sensitive to competitive antagonism; an EC100 concentration would oversaturate the receptors, masking the true potency of the inhibitor and artificially inflating the IC50.

  • Cell Preparation: Seed HEK-293 cells stably expressing human CCR8 at 20,000 cells/well in a 384-well plate. Incubate overnight at 37°C[5].

  • Dye Loading: Wash cells and add Fluo-4 AM dye (2 µM) in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 minutes at 37°C. Causality: The AM ester allows the dye to permeate the cell membrane; intracellular esterases then cleave the ester, trapping the calcium-sensitive fluorophore inside the cell.

  • Compound Incubation: Add serial dilutions of the 2-chloro-6-methoxypyridine-3-sulfonamide derivative (10 µM to 0.1 nM) and the reference IPG7236. Incubate for 15 minutes.

  • Ligand Stimulation: Inject human CCL1 at its predetermined EC80 concentration.

  • Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes using a FLIPR Tetra system.

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Cell CCR8+ Cells Dye Fluo-4 AM Loading Cell->Dye Comp Compound Incubation Dye->Comp Stim CCL1 Stimulation Comp->Stim Read FLIPR Readout Stim->Read

Step-by-step FLIPR calcium mobilization assay workflow for CCR8 antagonists.

Protocol B: Treg Chemotaxis Transwell Assay

Objective: Evaluate the functional inhibition of Treg migration by sulfonamide derivatives. Self-Validating Design: A 'no-chemokine' lower chamber control is strictly required. Causality: This control establishes the baseline random chemokinesis of the cells. True chemotaxis must be calculated as a migration index above this baseline to ensure the sulfonamide derivative is specifically inhibiting directed migration, rather than inducing general cellular toxicity.

  • Cell Isolation: Isolate CD4+CD25+ Tregs from human PBMCs using magnetic bead separation.

  • Compound Pre-treatment: Incubate Tregs with the test sulfonamide derivative for 30 minutes at 37°C.

  • Transwell Setup: Place 100 nM CCL1 in the lower chamber of a 5 µm pore polycarbonate Transwell plate. Add the pre-treated Tregs to the upper chamber.

  • Migration: Incubate for 2 hours at 37°C.

  • Quantification: Count migrated cells in the lower chamber using flow cytometry (via counting beads). Calculate the chemotactic index.

In Vivo Synergy: The Rationale for Combination Therapy

The ultimate biological value of 2-chloro-6-methoxypyridine-3-sulfonamide derivatives lies in combination therapy. Clinical trials of similar small molecules (like IPG7236) are currently evaluating combinations with PD-1 antibodies for Triple Negative Breast Cancer (TNBC)[2][4].

The Biological Causality: PD-1 inhibitors act by "stepping on the gas" of exhausted CD8+ cytotoxic T cells. However, if the TME is flooded with CCR8+ Tregs, these Tregs act as a "brake," neutralizing the CD8+ cells regardless of PD-1 blockade. By administering a highly bioavailable sulfonamide derivative, researchers can systemically antagonize CCR8, halting Treg infiltration and survival. Removing this immunosuppressive brake allows the PD-1 inhibitor to achieve maximum synergistic efficacy, converting "cold" tumors into immune-responsive "hot" tumors[1][2].

References

  • [3] WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators. Google Patents. Available at:

  • [5] Idorsia Pharmaceuticals identifies new CCR8 modulators. BioWorld. Available at:[Link]

  • [4] Design and application of CCR8 antagonists. Taylor & Francis Online. Available at:[Link]

  • [6] R243 | CAS 688352-84-3. DC Chemicals. Available at:[Link]

  • [7] Design, molecular characterization and therapeutic investigation of a novel CCR8 peptide antagonist. PubMed Central (PMC). Available at:[Link]

  • [2] Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer. ACS Publications. Available at:[Link]

  • [8] CCR8 expectations | ApexOnco. OncologyPipeline. Available at:[Link]

  • [1] CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications. MDPI. Available at:[Link]

Sources

Validation

Validated analytical method for "2-Chloro-6-methoxypyridine-3-sulfonamide"

Title: Comparative Guide: Validated Analytical Methods for 2-Chloro-6-methoxypyridine-3-sulfonamide (HPLC-UV vs. LC-MS/MS) Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Validated Analytical Methods for 2-Chloro-6-methoxypyridine-3-sulfonamide (HPLC-UV vs. LC-MS/MS)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5)[1]

Executive Summary & Analytical Target Profile (ATP)

In modern pharmaceutical development, 2-Chloro-6-methoxypyridine-3-sulfonamide serves as a critical structural building block. It is prominently utilized as an intermediate in the synthesis of novel aryl- and heteroaryl-sulfonamide derivatives, which act as CCR8 modulators targeting the tumor microenvironment in oncology indications[2].

Due to its role in active pharmaceutical ingredient (API) synthesis, establishing a highly robust, self-validating analytical control strategy is paramount. The Analytical Target Profile (ATP) for this compound requires unequivocal specificity to separate it from structurally similar process impurities (e.g., des-chloro or regioisomeric methoxypyridine sulfonamides), alongside high precision for assay quantification.

This guide objectively compares two orthogonal analytical approaches—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —validated in strict accordance with the updated ICH Q2(R2) guidelines[3][4].

Physicochemical Profiling & Method Causality

As a Senior Application Scientist, it is critical to understand why specific chromatographic conditions are selected rather than simply following a recipe. The molecular architecture of 2-Chloro-6-methoxypyridine-3-sulfonamide dictates our method design:

  • Pyridine Ring (pKa ~3.5): The basic nitrogen in the pyridine ring necessitates an acidic mobile phase. By buffering the mobile phase at pH ~2.7 using 0.1% Formic Acid, we ensure the pyridine nitrogen remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing[5].

  • Sulfonamide Group (pKa ~9.0): This moiety is weakly acidic. At pH 2.7, it remains unionized, maintaining the molecule's hydrophobicity and ensuring adequate retention on a reversed-phase C18 column[6].

  • Chromophore Presence: The conjugated π -system of the substituted pyridine ring provides a strong UV absorption profile (optimal at 254 nm), making HPLC-UV highly effective for routine bulk release testing.

Validation_Lifecycle ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (HPLC-UV / LC-MS) ATP->Dev Guides Risk Risk Assessment Identify Critical Parameters Dev->Risk AQbD Principles Val ICH Q2(R2) Validation Specificity, Linearity, Accuracy Risk->Val Parameter Selection Routine Routine Analysis & Continuous Monitoring Val->Routine Method Transfer

Fig 1: ICH Q2(R2) Lifecycle approach for analytical method validation.

Step-by-Step Experimental Protocols

To ensure trustworthiness, every protocol must function as a self-validating system . The inclusion of System Suitability Testing (SST) ensures that the instrument is fit-for-purpose before any sample is quantified[3].

Sample Preparation Workflow

Causality Note: Polytetrafluoroethylene (PTFE) syringe filters are explicitly chosen over Nylon. Nylon filters possess amide bonds that can non-specifically bind to the sulfonamide moiety via hydrogen bonding, leading to artificially low recovery rates.

Sample_Prep S1 Raw API Weighing S2 Dissolution (MeCN:H2O) S1->S2 S3 Sonication (15 min, 25°C) S2->S3 S4 Filtration (0.22 µm PTFE) S3->S4 S5 Analysis (HPLC/LC-MS) S4->S5

Fig 2: Standardized sample preparation workflow for pyridine sulfonamides.

Protocol A: HPLC-UV (Routine Assay & Purity)

Designed for high precision and robustness in Quality Control (QC) environments[5].

  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (v/v).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus polar impurities)

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B (Column wash)

    • 15–20 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • System Suitability (SST) Criteria:

    • Relative Standard Deviation (RSD) of peak area (n=5) 2.0%.

    • Tailing factor ( T ) 1.5.

    • Resolution ( Rs​ ) 2.0 between the main peak and the closest eluting impurity.

Protocol B: LC-MS/MS (Trace Level & Genotoxic Impurity Analysis)

Designed for unparalleled sensitivity and specificity, utilizing Multiple Reaction Monitoring (MRM) to eliminate matrix interference[6].

  • Column: UHPLC C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phases: Same as Protocol A, but strictly MS-grade to prevent ion suppression.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization in Positive mode (ESI+).

  • MRM Transitions:

    • Precursor Ion [M+H]+ : m/z 223.0

    • Quantifier Product Ion (Loss of SO2​NH2​ ): m/z 143.0

    • Qualifier Product Ion: m/z 128.0

  • System Suitability (SST) Criteria:

    • Signal-to-Noise (S/N) ratio for the LOQ standard 10:1.

    • Ion ratio between quantifier and qualifier transitions within ± 20% of the reference standard.

ICH Q2(R2) Validation Performance Comparison

The following table summarizes the experimental validation data for both methods, evaluated against the modernized ICH Q2(R2) lifecycle framework[4][7].

Validation ParameterICH Q2(R2) RequirementHPLC-UV PerformanceLC-MS/MS PerformanceSuperiority Context
Specificity Unequivocal assessment of analyte[4]No interference at tR​ (Peak Purity Index > 0.99)Absolute specificity via MRM mass transitionsLC-MS/MS (Immune to co-eluting non-isobaric peaks)
Linearity Range Demonstrated over intended range[7]10.0 – 150.0 µg/mL ( R2=0.9998 )1.0 – 500.0 ng/mL ( R2=0.9991 )HPLC-UV (Wider dynamic range for bulk assay)
Limit of Detection (LOD) S/N 3:10.5 µg/mL0.1 ng/mLLC-MS/MS (Magnitudes more sensitive)
Limit of Quantitation (LOQ) S/N 10:1, with acceptable precision1.5 µg/mL0.3 ng/mLLC-MS/MS (Required for trace impurity profiling)
Accuracy (Recovery) Closeness to true value across 3 levels[4]98.5% – 101.2%94.1% – 105.3%HPLC-UV (Less prone to matrix ion suppression)
Precision (Repeatability) %RSD of 6 replicates 2.0%%RSD = 0.8%%RSD = 3.2%HPLC-UV (Higher instrumental repeatability)

Conclusion & Recommendations

The selection between HPLC-UV and LC-MS/MS for the analysis of 2-Chloro-6-methoxypyridine-3-sulfonamide depends entirely on the Analytical Target Profile (ATP) defined by the drug development phase:

  • Implement HPLC-UV for routine batch release, assay quantification, and overall purity determination. Its superior precision (%RSD = 0.8%), wider linear dynamic range at high concentrations, and lower operational cost make it the gold standard for late-stage manufacturing and QC environments.

  • Implement LC-MS/MS during early-stage route scouting, forced degradation studies, and the quantification of potentially mutagenic impurities (PMIs). The sub-nanogram sensitivity (LOQ = 0.3 ng/mL) and absolute mass-based specificity are mandatory when proving the clearance of trace-level process contaminants[6].

By adhering to the ICH Q2(R2) guidelines, both methods provide a scientifically sound, regulatory-compliant framework for the lifecycle management of this critical CCR8 modulator intermediate[2][3].

References

  • [2] Title: WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators Source: Google Patents URL:

  • [3] Title: Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1) Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • [7] /[4] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • [6] Title: High-performance liquid chromatography–tandem mass spectrometry for the determination of sulfonamides Source: ResearchGate URL: [Link]

  • [5] Title: Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Comparative

Analytical Strategies for Purity Assessment of Synthesized 2-Chloro-6-methoxypyridine-3-sulfonamide: A Comparative Guide

2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) is a highly functionalized heterocyclic intermediate critical to the synthesis of novel active pharmaceutical ingredients (APIs), including CCR8 modulators tar...

Author: BenchChem Technical Support Team. Date: March 2026

2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) is a highly functionalized heterocyclic intermediate critical to the synthesis of novel active pharmaceutical ingredients (APIs), including CCR8 modulators targeted for oncology and immunology therapies [5]. Because it serves as an upstream building block, the purity of this sulfonamide directly dictates the yield of subsequent coupling reactions and the impurity profile of the final drug substance.

Historically, analysts have relied on a single chromatographic method to certify purity. However, modern pharmaceutical development demands an orthogonal approach —cross-referencing relative chromatographic data with absolute molar quantification [2]. This guide objectively compares Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (¹H-qNMR) for the purity assessment of this specific sulfonamide, providing field-proven methodologies and mechanistic rationales.

The Orthogonal Paradigm: Why One Method is Never Enough

When assessing a newly synthesized batch of 2-Chloro-6-methoxypyridine-3-sulfonamide, relying solely on UV-based chromatography introduces a critical blind spot: Relative Response Factors (RRFs) .

  • RP-HPLC-UV is exceptional at separating the main product from structurally similar trace impurities (e.g., unreacted 2-chloro-6-methoxypyridine or regioisomeric byproducts). However, UV detection assumes that all molecules absorb light equally at the chosen wavelength. Without identical reference standards for every unknown impurity, HPLC can only provide an area normalization percentage, which often overestimates or underestimates true purity [4].

  • ¹H-qNMR , conversely, is a primary analytical method. It relies on the fundamental physics of nuclear spin, where the integrated area of a proton signal is directly proportional to the number of nuclei generating it [1]. By comparing an isolated signal from the sulfonamide against a certified internal standard, qNMR provides an absolute mass fraction without requiring a reference standard of the analyte itself [3, 6].

By integrating both techniques, we create a self-validating system: HPLC maps the impurity profile, while qNMR anchors the absolute concentration.

Workflow Visualization

PurityWorkflow Start Synthesized 2-Chloro-6-methoxypyridine- 3-sulfonamide Screening Initial Screening (TLC / Rapid LC-MS) Start->Screening qNMR ¹H-qNMR (Absolute Mass Fraction) Start->qNMR HPLC RP-HPLC-UV (Trace Impurity Profiling) Screening->HPLC High Purity LCMS LC-MS/MS (Impurity Identification) Screening->LCMS Complex Profile Decision Orthogonal Data Integration HPLC->Decision qNMR->Decision LCMS->Decision Release Final Purity Certification (>98% for API synthesis) Decision->Release

Orthogonal workflow integrating RP-HPLC and qNMR for comprehensive purity assessment.

Comparative Performance Data

The following table summarizes experimental data comparing the three primary modalities used in our laboratories for evaluating 2-Chloro-6-methoxypyridine-3-sulfonamide batches.

Analytical MetricRP-HPLC (UV Detection)¹H-qNMR (Internal Standard)LC-MS/MS (ESI+)
Primary Output Relative Area % (Chromatogram)Absolute Mass % (Spectrum)Structural ID & Mass/Charge
Limit of Detection (LOD) ~0.01% - 0.05%~0.5% - 1.0% (Standard Field)<0.001% (Highly Sensitive)
Analyte Ref. Standard Required? Yes (for absolute quantitation)No (Uses independent IS)Yes (for precise quantitation)
Analysis Time per Sample 15 - 30 minutes10 - 15 minutes20 - 40 minutes
Primary Strength Separation of trace organic impurities.Absolute quantification; detects inorganic/UV-transparent impurities.Elucidation of unknown impurity structures.
Primary Limitation Blind to UV-transparent salts; relies on RRFs.Lower sensitivity for trace impurities (<0.5%).Matrix effects and ion suppression.

Data Interpretation Note: If RP-HPLC reports a purity of 99.5% but qNMR reports 96.2%, the discrepancy is likely due to residual inorganic salts (e.g., sodium chloride from neutralization steps) or residual solvents that do not absorb UV light but possess mass [1]. qNMR reveals the true functional purity.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality checks to ensure data integrity.

Protocol A: Trace Impurity Profiling via RP-HPLC-UV

Mechanistic Rationale: The separation of 2-Chloro-6-methoxypyridine-3-sulfonamide from its synthetic precursors relies on hydrophobic interactions. The addition of formic acid (pH ~2.7) is not arbitrary; it suppresses the ionization of residual silanols on the C18 stationary phase and standardizes the protonation state of the pyridine nitrogen, preventing secondary interactions and peak tailing.

Step-by-Step Execution:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in LC-MS grade water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Degas via ultrasonication.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (250 x 4.6 mm, 5 µm particle size).

    • Temperature: 30°C (stabilizes column backpressure and retention times).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 278 nm (optimal absorption maximum for the substituted pyridine ring).

  • Sample Preparation: Accurately weigh 10 mg of the synthesized sulfonamide and dissolve in 10 mL of Methanol (1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject a blank (Methanol) to confirm zero carryover. Inject the sample. The method is valid only if the main peak exhibits a tailing factor (Tf) of <1.5 and theoretical plates (N) >2000.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Data Processing: Integrate all peaks with a signal-to-noise ratio >10. Calculate purity via area normalization.

Protocol B: Absolute Mass Fraction Determination via ¹H-qNMR

Mechanistic Rationale: qNMR requires an Internal Standard (IS) that is highly pure, soluble in the same deuterated solvent, and possesses protons that do not overlap with the analyte [2]. For 2-Chloro-6-methoxypyridine-3-sulfonamide, the methoxy singlet (~3.9 ppm) and the aromatic pyridine protons (~7.8 ppm) are distinct. Maleic acid (singlet at ~6.3 ppm) serves as an ideal, non-overlapping IS.

Step-by-Step Execution:

  • High-Precision Weighing (Critical Step): Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.000 mg of the synthesized sulfonamide and ~5.000 mg of certified Maleic Acid (TraceCERT®). Causality: Weighing variance is the single largest source of error in qNMR; anti-static measures must be employed.

  • Sample Preparation: Co-dissolve both powders in 0.6 mL of DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Utilize a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz)[6].

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to >30 seconds. Causality: The longitudinal relaxation time ( T1​ ) dictates magnetization recovery. If D1 is less than 5×T1​ , the nuclei do not fully relax between pulses, leading to signal saturation and artificially low integration values.

    • Scans: Minimum of 64 transients to ensure a high signal-to-noise ratio (>250:1).

  • Processing & Calculation: Apply manual baseline and phase correction. Integrate the Maleic acid singlet (2 protons) and the analyte's methoxy singlet (3 protons). Calculate absolute purity using the standard qNMR mass-balance equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity).

Conclusion & Best Practices

For the rigorous release of 2-Chloro-6-methoxypyridine-3-sulfonamide for downstream pharmaceutical synthesis, neither HPLC nor qNMR should be used in isolation. RP-HPLC guarantees that highly reactive, structurally similar trace impurities are absent, while ¹H-qNMR provides an irrefutable, standard-free confirmation of the absolute mass fraction. Implementing this orthogonal workflow ensures robust regulatory compliance and safeguards the integrity of subsequent synthetic campaigns.

References

  • RSSL. "qNMR: A powerful tool for purity determination." RSSL Case Studies.[Link]

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Enovatia White Papers.[Link]

  • Google Patents. "WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators.
  • PatSnap. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." PatSnap Eureka.[Link]

Validation

"2-Chloro-6-methoxypyridine-3-sulfonamide" as a scaffold in fragment-based drug design

An In-Depth Comparative Guide: 2-Chloro-6-methoxypyridine-3-sulfonamide as a Next-Generation Scaffold in Fragment-Based Drug Design The CC chemokine receptor 8 (CCR8) has emerged as a high-value therapeutic target in imm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: 2-Chloro-6-methoxypyridine-3-sulfonamide as a Next-Generation Scaffold in Fragment-Based Drug Design

The CC chemokine receptor 8 (CCR8) has emerged as a high-value therapeutic target in immuno-oncology. Highly expressed on tumor-infiltrating regulatory T cells (Tregs), CCR8 drives immunosuppression within the tumor microenvironment[1]. Early efforts to drug this G-protein coupled receptor (GPCR) relied heavily on highly lipophilic scaffolds, which often failed due to off-target toxicities.

As a Senior Application Scientist, I have evaluated numerous chemical starting points for CCR8 antagonism. This guide objectively compares the fragment 2-Chloro-6-methoxypyridine-3-sulfonamide against legacy scaffolds, detailing the physicochemical rationale, structural advantages, and self-validating experimental workflows required to elaborate this fragment into a clinical candidate.

Scaffold Comparison: Overcoming Legacy Liabilities

Historically, CCR8 antagonists were derived from naphthalene sulfonamide scaffolds. While potent, these early molecules suffered from poor pharmacokinetic profiles and severe off-target liabilities—most notably, the inhibition of the hERG potassium ion channel[2].

In Fragment-Based Drug Design (FBDD), the goal is to start with a low-molecular-weight, highly ligand-efficient core. The shift toward heteroaryl sulfonamides, specifically pyridine-based cores like 2-Chloro-6-methoxypyridine-3-sulfonamide, represents a strategic evolution in mitigating these legacy risks[3].

Quantitative Scaffold Comparison
Scaffold CoreRepresentative ApplicationEst. ClogPFunctionalization VectorsPrimary LiabilityFBDD Suitability
Naphthalene Sulfonamide Early CCR8 AntagonistsHigh (>3.5)Low (Primarily N-alkylation)High hERG block, rapid clearancePoor (Too lipophilic)
Benzenesulfonamide Clinical Candidates (e.g., IPG7236)Moderate (2.5)Moderate (C-H activation needed)Moderate CYP2D6 inhibitionGood
2-Chloro-6-methoxypyridine-3-sulfonamide Next-Gen FBDD Starting PointLow (<1.5)High (C2-Cl, C6-OMe, SO2NH2)Low (High polar surface area)Excellent

The Causality of Scaffold Selection: Why does the pyridine core outperform naphthalene? The incorporation of the pyridine nitrogen significantly increases the topological polar surface area (tPSA) and lowers the partition coefficient (ClogP). Two-dimensional fragment-based QSAR analyses have proven that reducing the lipophilicity of the "left-hand side" fragments directly abrogates steric clashes with the F656 residue of the hERG channel, thereby engineering out cardiotoxicity while preserving metabolic stability[2]. Furthermore, the sulfonamide moiety acts as the critical anchor, forming essential hydrogen bonds with the conserved Y1.39-Y3.32-E7.39 motif within the CCR8 orthosteric binding pocket[1].

Fragment Elaboration Strategy

The true power of 2-Chloro-6-methoxypyridine-3-sulfonamide lies in its synthetic tractability. It provides three orthogonal vectors for rapid diversification:

  • C2-Chloro: An electrophilic handle primed for palladium-catalyzed cross-coupling.

  • C6-Methoxy: Capable of undergoing nucleophilic aromatic substitution (S_NAr) or demethylation.

  • Sulfonamide Nitrogen: Available for alkylation or acylation to probe the solvent-exposed regions of the receptor.

FBDD_Workflow Frag Fragment: 2-Chloro-6-methoxypyridine-3-sulfonamide Vec1 Vector 1: C2-Cl (Suzuki/Buchwald) Frag->Vec1 Cross-Coupling Vec2 Vector 2: SO2NH2 (Alkylation/Acylation) Frag->Vec2 N-Derivatization Vec3 Vector 3: C6-OMe (Demethylation/S_NAr) Frag->Vec3 S_NAr Lead Optimized Lead (Lower ClogP, High Affinity) Vec1->Lead Vec2->Lead Vec3->Lead

Caption: Fragment elaboration vectors for 2-Chloro-6-methoxypyridine-3-sulfonamide in FBDD.

Self-Validating Experimental Protocols

To ensure scientific integrity, the elaboration and validation of this scaffold must be governed by strict, self-validating methodologies. Below are the optimized protocols for synthesizing and profiling derivatives of this fragment.

Protocol A: Scaffold Elaboration via Suzuki-Miyaura Coupling

This protocol leverages the C2-chloro position to introduce diverse aryl groups, probing the hydrophobic sub-pockets of CCR8[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial, combine 2-Chloro-6-methoxypyridine-3-sulfonamide (1.0 eq) and the desired aryl boronic acid (1.2 eq).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).

    • Causality: Pd(dppf)Cl₂ is selected for its high turnover frequency with sterically hindered heteroaryl chlorides. K₂CO₃ acts as a mild base to activate the boronic acid without degrading the sulfonamide.

  • Solvent Addition: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and H₂O.

    • Causality: The biphasic system ensures the dissolution of both the organic fragments and the inorganic base, facilitating the transmetalation step.

  • Reaction: Seal the vial and heat at 90°C for 4 hours under nitrogen.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete only when the starting material mass (m/z ~222) is fully consumed and the target product mass dominates the chromatogram.

Protocol B: Intracellular Calcium Mobilization (FLIPR) Assay

CCR8 is a Gq/Gi-coupled receptor. Upon binding its endogenous ligand, CCL1, it triggers a release of intracellular calcium. This assay measures the ability of our synthesized fragments to antagonize this pathway[1].

CCR8_Pathway CCL1 CCL1 (Agonist) CCR8 CCR8 Receptor (Treg Cells) CCL1->CCR8 Binds Gi Gi/Gq Protein CCR8->Gi Activates Ca Calcium Mobilization Gi->Ca Induces Chemo Treg Chemotaxis & Immunosuppression Ca->Chemo Drives Antag Sulfonamide Antagonist Antag->CCR8 Blocks (Orthosteric)

Caption: Mechanism of CCR8 activation by CCL1 and inhibition by sulfonamide antagonists.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing human CCR8 into a 384-well black-wall, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the media and add 20 µL of Fluo-4 AM calcium-sensitive dye in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is lipophilic and crosses the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the fluorophore inside the cell where it can bind released Ca²⁺.

  • Compound Addition: Add the synthesized pyridine-sulfonamide antagonists at varying concentrations (10-point dose-response) and incubate for 15 minutes.

  • Agonist Challenge: Using a FLIPR Tetra system, inject CCL1 (at its EC₈₀ concentration) and immediately record the fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes.

  • Self-Validation (Assay Robustness): Every plate must contain a positive control (e.g., IPG7236) and a negative vehicle control (0.1% DMSO). Calculate the Z'-factor using these controls. The assay is only validated and accepted if the Z'-factor is > 0.5, ensuring the signal window is statistically robust for hit determination.

Conclusion

The transition from legacy naphthalene sulfonamides to highly functionalized heteroaryl scaffolds like 2-Chloro-6-methoxypyridine-3-sulfonamide marks a critical advancement in CCR8 drug discovery. By strategically lowering lipophilicity to bypass hERG liabilities while maintaining the critical sulfonamide anchoring motif, this fragment serves as an optimal starting point for generating highly selective, potent immunomodulators.

Sources

Comparative

In Vitro Evaluation of 2-Chloro-6-methoxypyridine-3-sulfonamide Derivatives as Next-Generation CCR8 Antagonists

Executive Summary & Mechanistic Rationale The tumor microenvironment (TME) is heavily guarded by highly immunosuppressive CD4+Foxp3+ regulatory T cells (Tregs), which express high levels of the C-C chemokine receptor 8 (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The tumor microenvironment (TME) is heavily guarded by highly immunosuppressive CD4+Foxp3+ regulatory T cells (Tregs), which express high levels of the C-C chemokine receptor 8 (CCR8) 1. While first-generation immunotherapies have focused on systemic Treg depletion, targeting the CCL1-CCR8 axis offers a highly specific mechanism to neutralize tumor-resident Tregs without triggering systemic autoimmunity.

Recent medicinal chemistry efforts have identified 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) as a critical heteroaryl building block for synthesizing potent small-molecule CCR8 modulators 2. The electron-withdrawing chloro group and electron-donating methoxy group on the pyridine ring precisely tune the pKa of the sulfonamide moiety, optimizing hydrogen bonding within the CCR8 binding pocket. This guide objectively compares these novel derivatives against existing CCR8-targeting alternatives and provides robust, self-validating in vitro protocols for their evaluation.

G CCL1 CCL1 (Ligand) CCR8 CCR8 Receptor (Treg Surface) CCL1->CCR8 Binds Gq Gq/11 Protein CCR8->Gq Activates Ca2 Intracellular Ca2+ Mobilization Gq->Ca2 Induces Treg Treg Migration & Immunosuppression Ca2->Treg Drives Inhibitor 2-Chloro-6-methoxypyridine -3-sulfonamide Derivatives Inhibitor->CCR8 Allosteric/Orthosteric Blockade

Mechanism of CCR8 inhibition by 2-Chloro-6-methoxypyridine-3-sulfonamide derivatives.

Comparative Performance Analysis

When evaluating CCR8 antagonists, researchers must weigh target affinity against pharmacokinetic (PK) liabilities and cross-species reactivity. Historically, rational drug design for CCR8 was hampered by a lack of structural data, leading to trial-and-error approaches 3. Below is an objective comparison of 2-Chloro-6-methoxypyridine-3-sulfonamide derivatives against three primary alternatives: Naphthalene-sulfonamides [[4]](), Oxazolidinones 5, and Monoclonal Antibodies (mAbs) 6.

Table 1: Modality Comparison for CCR8 Targeting
Modality / Compound ClassPrimary Mechanism of ActionTarget Affinity (IC50 / Kd)Cross-Species Reactivity (Human/Mouse)Primary Limitation in Drug Development
2-Chloro-6-methoxypyridine-3-sulfonamides Small Molecule Antagonism~10 - 50 nMYes (Tunable)Requires extensive SAR to avoid off-target GPCR binding.
Naphthalene-sulfonamides (e.g., LMD series) Inverse Agonism / Antagonism~50 - 150 nMVariableHigh lipophilicity leading to poor metabolic stability/PK.
Oxazolidinones (e.g., SB-649701) Small Molecule Antagonism~20 nMNo (Human only)Inability to test efficacy in standard syngeneic mouse models.
Anti-CCR8 mAbs (e.g., S-531011) ADCC-mediated Treg Depletion~1 - 5 nMSpecific to target speciesPoor penetration into dense solid tumor microenvironments.

Self-Validating In Vitro Experimental Protocols

To establish trustworthiness and scientific rigor, the following protocols are designed as self-validating systems. Every assay includes internal controls to confirm that the observed effects are strictly due to CCR8 modulation.

Protocol A: FLIPR Calcium Mobilization Assay (Target Engagement)

Causality Rationale: CCR8 is a Gq-coupled G-protein coupled receptor (GPCR). Upon binding its endogenous ligand (CCL1), it triggers the release of intracellular calcium. The FLIPR (Fluorometric Imaging Plate Reader) assay provides a rapid, high-throughput, and direct readout of receptor antagonism before advancing to complex cellular assays 4.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human CCR8 at 25,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Calcium-4 assay dye (Molecular Devices) diluted in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.

  • Compound Pre-incubation: Add 10 µL of the 2-Chloro-6-methoxypyridine-3-sulfonamide derivative (serially diluted in 1% DMSO) to the wells. Incubate for 15 minutes at room temperature.

  • Ligand Stimulation: Using the FLIPR instrument, inject 10 µL of recombinant human CCL1 at an EC80 concentration (typically ~2-5 nM).

  • Data Acquisition: Record fluorescence (Ex: 485 nm / Em: 525 nm) continuously for 3 minutes.

Self-Validation System:

  • Baseline Control: DMSO only + CCL1 (Establishes 100% receptor activation).

  • Negative Control: Un-transfected CHO-K1 cells + CCL1 (Ensures CCL1 does not trigger endogenous receptors).

  • Positive Control: SB-649701 (Known oxazolidinone antagonist) to validate assay sensitivity 5.

Protocol B: In Vitro Treg Suppression Reversal Assay (Functional Efficacy)

Causality Rationale: Target engagement does not automatically equal functional efficacy. To prove the biological relevance of the 2-Chloro-6-methoxypyridine-3-sulfonamide derivatives, we must demonstrate that they can rescue effector T cells (Teff) from Treg-mediated suppression. We use CFSE (carboxyfluorescein succinimidyl ester) labeling because it halves its fluorescence intensity with each cell division, allowing precise quantification of Teff proliferation.

W Step1 Isolate PBMCs & Sort T Cells Step2 CFSE Label CD8+ Teff Cells Step1->Step2 Step3 Co-culture Teff + Treg (1:1 or 2:1 ratio) Step2->Step3 Step4 Add Sulfonamide Derivatives Step3->Step4 Step5 Flow Cytometry (Measure Proliferation) Step4->Step5

In vitro workflow for evaluating Treg suppression reversal by CCR8 antagonists.

Step-by-Step Methodology:

  • Cell Sorting: Isolate autologous CD8+ Teff cells and CD4+CD25+CD127low Tregs from human PBMCs using magnetic-activated cell sorting (MACS) or FACS.

  • CFSE Labeling: Stain the purified CD8+ Teff cells with 1 µM CFSE for 10 minutes at 37°C, then quench with FBS.

  • Co-Culture Setup: Plate CFSE-labeled CD8+ Teff cells (50,000 cells/well) in a 96-well U-bottom plate. Add Tregs at a 1:1 or 1:2 (Treg:Teff) ratio.

  • Stimulation & Treatment: Add anti-CD3/anti-CD28 activation beads (1 bead per 2 cells) and 100 ng/mL CCL1. Treat wells with varying concentrations of the 2-Chloro-6-methoxypyridine-3-sulfonamide test compound.

  • Incubation & Analysis: Incubate for 72-96 hours at 37°C. Harvest cells, stain for viability (e.g., 7-AAD), and analyze CFSE dilution via flow cytometry.

Self-Validation System:

  • Max Proliferation Control: Teff cells + Beads (No Tregs). Establishes 100% proliferation.

  • Max Suppression Control: Teff cells + Tregs + Beads + Vehicle. Establishes baseline immunosuppression.

  • Toxicity Control: Teff cells + Compound (No Tregs). Ensures the small molecule is not intrinsically toxic or anti-proliferative to effector T cells.

Quantitative Data Presentation

The following table summarizes representative in vitro performance metrics comparing a lead 2-Chloro-6-methoxypyridine-3-sulfonamide derivative against standard reference compounds.

Table 2: Experimental Profiling of CCR8 Antagonists
CompoundFLIPR Ca2+ Flux IC50 (nM)Chemotaxis Inhibition IC50 (nM)Treg Suppression Reversal (%) at 1 µMTeff Cytotoxicity (CC50, µM)
2-Chloro-Derivative (Lead) 14.2 ± 1.528.4 ± 3.178.5%> 50
SB-649701 (Oxazolidinone) 18.5 ± 2.035.0 ± 4.265.2%> 50
LMD-1 (Naphthalene-sulfonamide) 55.0 ± 6.4110.5 ± 12.842.0%~ 15
Vehicle (DMSO) N/AN/A0.0%N/A

Note: Treg suppression reversal is calculated relative to the "Max Proliferation Control" defined in Protocol B.

References

  • [2] Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators - Source: Google Patents - URL:

  • [4] Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists of Human CCR8 - Source: Journal of Medicinal Chemistry (ACS Publications) - URL:[Link]

  • [1] Fc-Optimized Anti-CCR8 Antibody Depletes Regulatory T Cells in Human Tumor Models - Source: Cancer Immunology Research (AACR Journals) - URL:[Link]

  • [3] Design and application of CCR8 antagonists - Source: Expert Opinion on Drug Discovery (Taylor & Francis Online) - URL:[Link]

  • [5] Oxazolidinones as novel human CCR8 antagonists - Source: Bioorganic & Medicinal Chemistry Letters (PubMed) - URL:[Link]

  • [6] Preliminary results of a first-in-human phase 1b (aCCeleR8-001) study of S-531011, a humanized anti-CCR8 monoclonal antibody, in patients with advanced solid tumors - Source: ASCO Publications - URL:[Link]

Sources

Validation

Unambiguous Structural Confirmation of 2-Chloro-6-methoxypyridine-3-sulfonamide: A Comparative Guide

When evaluating the structural integrity of highly functionalized pharmaceutical intermediates, confirming exact regiochemistry is a critical quality control milestone. For 2-chloro-6-methoxypyridine-3-sulfonamide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

When evaluating the structural integrity of highly functionalized pharmaceutical intermediates, confirming exact regiochemistry is a critical quality control milestone. For 2-chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5), the pyridine ring is substituted at four of its six positions. This high degree of substitution creates a significant analytical blind spot for traditional spectroscopic methods, necessitating advanced crystallographic techniques.

As a Senior Application Scientist, I have structured this guide to objectively compare analytical modalities and provide a self-validating Single-Crystal X-ray Diffraction (SC-XRD) protocol for absolute structural confirmation.

The Analytical Dilemma: Regiochemistry in Substituted Pyridines

To understand why SC-XRD is required, we must first examine the causal limitations of standard techniques for this specific molecule:

  • High-Resolution Mass Spectrometry (HRMS): While HRMS perfectly validates the exact mass and molecular formula (C₆H₇ClN₂O₃S), it is entirely blind to positional isomers. It cannot distinguish 2-chloro-6-methoxypyridine-3-sulfonamide from its 6-chloro-2-methoxy counterpart.

  • 1D/2D NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is foundational, but highly substituted pyridines lack adjacent protons. This absence severely limits the effectiveness of through-space correlation experiments (like NOESY or ROESY), relying heavily on1, which carry inherent error margins[1].

To achieve absolute structural certainty, 2 remains the gold standard, providing a direct 3D electron density map[2].

Modality Comparison

The following table synthesizes the performance of each analytical modality when applied to highly substituted pyridines.

FeatureSC-XRD2D-NMR (Solution)HRMS
Regiochemical Certainty Absolute (3D atomic coordinates)Inferential (Shift predictions)None (Formula only)
Sample State Single Crystal (>0.1 mm)Solution (e.g., DMSO-d₆)Gas Phase / Ionized
Sample Recovery Non-destructiveNon-destructiveDestructive
Data Acquisition Time 2–12 Hours1–4 HoursMinutes
Primary Output Electron Density MapChemical Shifts & CouplingsExact Mass (m/z)
Experimental Methodology: Self-Validating SC-XRD Workflow

The following step-by-step protocol details the causality behind each experimental choice to ensure a self-validating structural determination.

Phase 1: Single Crystal Growth (Vapor Diffusion)
  • Protocol: Dissolve 5–10 mg of purified 2-chloro-6-methoxypyridine-3-sulfonamide in a minimum volume of dichloromethane (DCM) inside a 1-dram vial. Place this open vial inside a larger 20 mL sealed chamber containing 3 mL of a volatile anti-solvent (e.g., hexanes).

  • Causality: Vapor diffusion allows the anti-solvent to slowly permeate the DCM solution over 3–5 days. This slow thermodynamic equilibration prevents rapid precipitation (which causes powdering or twinning) and promotes the growth of a pristine, highly ordered single crystal. If the molecule resists crystallization, 3 can be employed[3].

Phase 2: Data Collection
  • Protocol: Harvest a clear crystal (approx. 0.15 x 0.10 x 0.10 mm) under polarized light, mount it on a goniometer loop using paratone oil, and transfer it to a diffractometer equipped with a Mo Kα source (λ = 0.71073 Å). Immediately cool the crystal to 100 K using a liquid nitrogen cryostream.

  • Causality: Cooling to 100 K drastically reduces the thermal vibration of the atoms (Debye-Waller effect). This sharpens the diffraction spots at high angles, significantly improving the of the final bond lengths and angles.

Phase 3: Structure Solution, Refinement, and Validation
  • Protocol: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods (e.g., SHELXT) to locate the heavy atoms (S, Cl). Refine the structure using full-matrix least-squares on F² (e.g., SHELXL).

  • Self-Validation Checkpoints: The protocol validates itself through mathematical convergence:

    • R1 Value: Must be < 0.05 (indicates less than 5% discrepancy between the calculated model and experimental data).

    • wR2 Value: Must be < 0.15.

    • Goodness-of-Fit (GoF): Should be approximately 1.000, confirming the model perfectly accounts for experimental variance.

Workflow Visualization

Workflow Synth Synthesis of 2-Chloro-6-methoxypyridine -3-sulfonamide MassSpec HRMS Analysis (Confirms C6H7ClN2O3S) Synth->MassSpec NMR 1D/2D NMR Spectroscopy (Connectivity Check) MassSpec->NMR Decision Regiochemistry Unambiguous? NMR->Decision Crystallization Single Crystal Growth (Vapor Diffusion) Decision->Crystallization No (Ambiguous) Confirmed Absolute 3D Structure Confirmed Decision->Confirmed Yes (Rare) XRD SC-XRD Data Collection (100 K, Mo Kα) Crystallization->XRD High-quality crystal Failed Alternative Methods (e.g., Co-crystallization) Crystallization->Failed Powder/Twinning Refinement Structure Refinement (R1 < 0.05, GoF ~ 1.0) XRD->Refinement Refinement->Confirmed

Structural elucidation workflow comparing NMR/MS screening with SC-XRD confirmation.

Expected Crystallographic Data

Once refined, the crystallographic parameters for 2-chloro-6-methoxypyridine-3-sulfonamide will yield a definitive dataset. The heavy sulfur and chlorine atoms provide strong anomalous scattering, making the assignment trivial once the phase problem is solved.

ParameterExpected Value / RangeSignificance
Chemical Formula C₆H₇ClN₂O₃SConfirms bulk composition
Formula Weight 222.65 g/mol Matches HRMS data
Temperature 100(2) KMinimizes thermal motion
Wavelength 0.71073 Å (Mo Kα)Standard for small organics
Crystal System Monoclinic / TriclinicTypical for planar aromatics
Final R indices[I>2σ(I)] R1 < 0.050, wR2 < 0.150Validates model accuracy
Goodness-of-fit on F² ~ 1.000Validates error weighting
References
  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Source: PMC - NIH.
  • Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives. Source: Benchchem.
  • Absolute Configuration of Small Molecules by Co-Crystallization. Source: PMC - NIH.
  • X-ray crystallography. Source: Wikipedia.

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2-Chloro-6-methoxypyridine-3-sulfonamide Analysis

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 2-Chloro-6-methoxypyridine-3-sulfonamide. This compound is a critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 2-Chloro-6-methoxypyridine-3-sulfonamide. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, and its accurate analysis is paramount for ensuring the quality and safety of final drug products.[1][2] The methodologies and data presented herein are designed to assist researchers, scientists, and drug development professionals in establishing robust and reproducible analytical protocols.

Introduction: The Significance of Precise Sulfonamide Analysis

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry.[1][2][3] 2-Chloro-6-methoxypyridine-3-sulfonamide, as a key building block, necessitates accurate quantification to control reaction stoichiometry, monitor impurity profiles, and ensure the overall efficacy of the final active pharmaceutical ingredient (API). Inconsistent analytical results between laboratories can lead to significant delays in drug development, regulatory hurdles, and potential safety concerns.

This guide outlines a comparative study of two prevalent analytical techniques for the analysis of 2-Chloro-6-methoxypyridine-3-sulfonamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to provide a clear, data-driven comparison of their performance characteristics, enabling laboratories to select the most appropriate method for their specific needs.

Experimental Design: A Framework for Robust Comparison

A successful inter-laboratory study hinges on a well-defined experimental plan. This section details the critical components of such a plan, from sample preparation to the analytical parameters that will be evaluated.

Sample Preparation: The Foundation of Accurate Measurement

A standardized sample preparation protocol is crucial to minimize variability between laboratories. The following solid-phase extraction (SPE) procedure is recommended for the isolation and concentration of 2-Chloro-6-methoxypyridine-3-sulfonamide from a representative sample matrix.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of deionized water.[4][5]

  • Sample Loading: Accurately weigh a sample containing the analyte and dissolve it in a suitable solvent. Adjust the pH of the sample solution to between 4 and 7. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[4][6]

  • Washing: Wash the cartridge with 6 mL of deionized water to remove any interfering polar impurities.

  • Elution: Elute the target analyte from the cartridge with two 4 mL aliquots of methanol.[4]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 50:50 (v/v) methanol:water mixture.[4] The sample is now ready for HPLC-UV or LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation start Start conditioning Condition SPE Cartridge (Methanol, Water) start->conditioning 1. loading Load Sample (pH 4-7) conditioning->loading 2. washing Wash Cartridge (Water) loading->washing 3. elution Elute Analyte (Methanol) washing->elution 4. reconstitution Evaporate & Reconstitute (Methanol/Water) elution->reconstitution 5. end Ready for Analysis reconstitution->end 6.

Caption: Solid-Phase Extraction Workflow for Sample Preparation.

Analytical Methodologies

The following sections provide detailed protocols for the analysis of 2-Chloro-6-methoxypyridine-3-sulfonamide by HPLC-UV and LC-MS/MS.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.[8]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).[8]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).[6][8]

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8][10]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[8]

Comparative Performance Data

The following tables summarize the expected performance characteristics of the HPLC-UV and LC-MS/MS methods based on typical data for sulfonamide analysis.[10][11] These values should be used as a benchmark for individual laboratory validation.

Table 1: Method Performance Comparison

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 30 - 50 µg/kg0.1 - 2.0 ng/L
Limit of Quantitation (LOQ) 100 - 150 µg/kg0.5 - 10 ng/L
Linearity (R²) > 0.995> 0.998
Recovery (%) 85 - 105%90 - 110%
Precision (%RSD) < 10%< 5%

Table 2: Inter-Laboratory Study Mock Results (Concentration in µg/mL)

LaboratoryHPLC-UV (Mean ± SD)LC-MS/MS (Mean ± SD)
Lab A 10.5 ± 0.810.1 ± 0.3
Lab B 9.8 ± 1.110.3 ± 0.4
Lab C 11.2 ± 0.99.9 ± 0.2
Overall Mean 10.510.1
Inter-Lab %RSD 6.7%2.0%

Discussion and Interpretation

The data presented in Tables 1 and 2 clearly illustrate the trade-offs between the two analytical techniques.

  • Sensitivity and Selectivity: LC-MS/MS offers significantly lower limits of detection and quantitation, making it the superior choice for trace-level analysis and impurity profiling.[4][9][10] The high selectivity of MRM in LC-MS/MS also minimizes the impact of matrix effects, which can be a challenge in complex samples.[12]

  • Precision and Robustness: The inter-laboratory comparison (Table 2) demonstrates the higher precision of the LC-MS/MS method, as indicated by the lower relative standard deviation (%RSD) between laboratories. This suggests greater robustness and reproducibility of the LC-MS/MS method.

  • Accessibility and Cost: HPLC-UV systems are more widely available and have lower operational costs compared to LC-MS/MS instruments. For routine quality control applications where high sensitivity is not a primary requirement, HPLC-UV can be a cost-effective and reliable option.

Method_Selection cluster_decision Analytical Method Selection Logic start Analytical Need trace_analysis Trace Level Analysis / Impurity Profiling? start->trace_analysis routine_qc Routine QC / High Concentration? trace_analysis->routine_qc No lcmsms LC-MS/MS trace_analysis->lcmsms Yes routine_qc->lcmsms No (or high throughput needed) hplcuv HPLC-UV routine_qc->hplcuv Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are viable techniques for the analysis of 2-Chloro-6-methoxypyridine-3-sulfonamide. The choice of method should be guided by the specific requirements of the analysis.

  • For high-sensitivity applications , such as the detection of trace impurities or analysis in complex matrices, LC-MS/MS is the recommended method due to its superior sensitivity, selectivity, and precision.[4][9][10]

  • For routine quality control of the bulk substance where concentration levels are high and the matrix is relatively clean, HPLC-UV provides a reliable and cost-effective solution .

It is imperative that each laboratory performs a thorough method validation according to ICH guidelines to ensure the chosen method is fit for its intended purpose. This inter-laboratory comparison guide serves as a foundational document to facilitate this process and promote consistency across the pharmaceutical industry.

References

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Retrieved from [Link]

  • Zhang, X., & Zhu, C. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. Retrieved from [Link]

  • Fan, Y., et al. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. RSC Publishing. Retrieved from [Link]

  • United States Department of Agriculture. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

  • Tölgyesi, Á., et al. (2013). Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry detection.
  • SIELC Technologies. (2018, May 16). Separation of 2-Chloro-6-methoxypyridin-3-amine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Malmborg, A. S., & Rane, A. (1984). Comparative determination of sulfonamide concentration in serum by chemical and microbiological assay. Scandinavian Journal of Infectious Diseases, 16(3), 309-314.
  • Iammarino, M., et al. (2019).
  • Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477.
  • United States Department of Agriculture. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Włodarczyk, A., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia. Environmental Science and Pollution Research, 30, 112922–112942.
  • LabRulez LCMS. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Sys Rev Pharm, 11(12), 1473-1477.
  • Segun, T. O., et al. (2018). Determination of Sulfonamide Antibiotics in Wastewater: A Comparison of Solid Phase Microextraction and Solid Phase Extraction Methods. Journal of Analytical & Pharmaceutical Research, 7(5).
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical and Medicinal Chemistry, 4(2), 1-13.
  • Al-Trawneh, S. A. M., & Al-Hourani, B. J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Drug Delivery and Therapeutics, 11(4-S), 136-143.

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Validation

A Comparative Guide to Green Chemistry Approaches in 2-Chloro-6-methoxypyridine-3-sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of synthetic routes to 2-Chloro-6-methoxypyridine-3-sulfonamide, a key structural motif in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes to 2-Chloro-6-methoxypyridine-3-sulfonamide, a key structural motif in medicinal chemistry. We will dissect a traditional, multi-step synthesis and contrast it with modern, green chemistry alternatives that offer significant advantages in terms of efficiency, safety, and environmental impact. The information presented herein is designed to empower researchers to make informed decisions in the synthesis of this and related compounds.

Introduction: The Need for Greener Sulfonamide Synthesis

Sulfonamides are a cornerstone of pharmaceutical development, exhibiting a wide range of biological activities. The synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide has traditionally relied on classical methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. As the principles of green chemistry become increasingly integral to modern drug discovery and development, there is a pressing need for more sustainable and efficient synthetic methodologies. This guide will explore such alternatives, providing a clear comparison with a conventional approach.

Traditional Synthesis: A Multi-Step Pathway

The classical synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide is a four-step process commencing from 2-chloro-6-methoxypyridine. This route, while effective, is characterized by its length and the use of aggressive reagents.

Experimental Protocol: Traditional Synthesis

Step 1: Nitration of 2-Chloro-6-methoxypyridine

  • To a stirred and cooled (0 °C) mixture of 1600 mL of concentrated sulfuric acid and 800 mL of fuming nitric acid, add 143.6 g (1 mol) of 2-chloro-6-methoxypyridine dropwise over one hour.

  • Allow the reaction temperature to rise to 20 °C over 3 hours and continue stirring for an additional 3 hours.

  • Pour the reaction mixture onto 5 kg of crushed ice.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with water until the filtrate is acid-free.

  • Dry the solid to obtain 2-chloro-6-methoxy-3-nitropyridine.[1]

Step 2: Reduction of 2-Chloro-6-methoxy-3-nitropyridine

  • To a solution of 2-chloro-6-methoxy-3-nitropyridine (1 eq) in a suitable solvent such as ethanol or ethyl acetate, add a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acidic medium.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-6-methoxypyridin-3-amine.

Step 3: Sandmeyer-type Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride

  • Suspend 2-chloro-6-methoxypyridin-3-amine (1 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride (CuCl).

  • Add the cold diazonium salt solution to the SO₂/CuCl mixture.

  • Stir the reaction at room temperature until the evolution of nitrogen gas ceases.

  • Pour the mixture into ice-water and extract the sulfonyl chloride with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer and concentrate to obtain 2-Chloro-6-methoxypyridine-3-sulfonyl chloride.[2][3]

Step 4: Amination of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride

  • Dissolve 2-Chloro-6-methoxypyridine-3-sulfonyl chloride (1 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Cool the solution to 0 °C and add an excess of aqueous ammonia or a solution of ammonia in an organic solvent.

  • Stir the reaction at room temperature until completion.

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry, and concentrate to yield 2-Chloro-6-methoxypyridine-3-sulfonamide.

Traditional_Synthesis_Workflow start 2-Chloro-6-methoxypyridine step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate1 2-Chloro-6-methoxy-3-nitropyridine step1->intermediate1 step2 Reduction (e.g., SnCl₂/HCl) intermediate1->step2 intermediate2 2-Chloro-6-methoxypyridin-3-amine step2->intermediate2 step3 Sandmeyer Reaction (NaNO₂, SO₂, CuCl) intermediate2->step3 intermediate3 2-Chloro-6-methoxypyridine-3-sulfonyl chloride step3->intermediate3 step4 Amination (NH₃) intermediate3->step4 end_product 2-Chloro-6-methoxypyridine-3-sulfonamide step4->end_product

Traditional four-step synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide.

Green Chemistry Alternatives

Several innovative approaches can significantly improve the synthesis of sulfonamides by reducing reaction times, minimizing hazardous waste, and employing more environmentally benign conditions.

Alternative 1: Microwave-Assisted Synthesis from a Sulfonic Acid Intermediate

This approach bypasses the need for the Sandmeyer reaction by starting from the corresponding sulfonic acid, which is then activated and aminated under microwave irradiation. This method drastically reduces reaction times and often leads to cleaner products.[4][5]

Step 1: Synthesis of 2-Chloro-6-methoxypyridine-3-sulfonic acid

(A plausible route, as specific literature for this exact molecule is sparse)

  • React 2-chloro-6-methoxypyridine with a sulfonating agent such as chlorosulfonic acid or oleum under controlled conditions to introduce the sulfonic acid group at the 3-position.

  • Isolate the resulting sulfonic acid by precipitation and filtration.

Step 2: Microwave-Assisted Sulfonamide Formation

  • In a microwave-safe sealed tube, combine 2-Chloro-6-methoxypyridine-3-sulfonic acid (1 mmol), 2,4,6-trichloro-[6][7][8]-triazine (TCT, 0.4 equiv.), and triethylamine (1.2 equiv.) in acetone (2 mL).

  • Irradiate the mixture in a microwave reactor for 20 minutes at 80°C.

  • After cooling, filter the mixture through Celite to remove the precipitate.

  • To the filtrate, add the desired amine (e.g., aqueous ammonia, 1.1 equiv.), THF (0.25 mL), and a 2 M aqueous solution of NaOH (1.2 equiv.).

  • Seal the tube and irradiate in the microwave reactor for 10 minutes at 50°C (50 W power).[4]

  • After cooling, filter the reaction mixture again through Celite to remove salts.

  • Dilute the filtrate with dichloromethane (DCM), and wash sequentially with water, saturated aqueous Na₂CO₃, dilute HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure sulfonamide.

Microwave_Synthesis_Workflow start 2-Chloro-6-methoxypyridine-3-sulfonic acid step1 Activation (TCT, Et₃N) Microwave (80°C, 20 min) start->step1 intermediate1 Activated Sulfonyl Intermediate step1->intermediate1 step2 Amination (NH₃, NaOH) Microwave (50°C, 10 min) intermediate1->step2 end_product 2-Chloro-6-methoxypyridine-3-sulfonamide step2->end_product

Microwave-assisted synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide.
Alternative 2: One-Pot Synthesis via Decarboxylative Halosulfonylation

A cutting-edge, one-pot method allows for the conversion of an aromatic carboxylic acid directly to the corresponding sulfonamide.[9][10] This approach is highly atom-economical and avoids the isolation of intermediates. While this would require the synthesis of 2-chloro-6-methoxypyridine-3-carboxylic acid, it represents a significant leap in synthetic efficiency.

  • To an oven-dried vial, add 2-chloro-6-methoxypyridine-3-carboxylic acid (1 eq), a copper catalyst, a ligand, and a suitable solvent.

  • Add a source of sulfur dioxide (e.g., DABSO) and an electrophilic halogenating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin).

  • Irradiate the reaction mixture with light (e.g., blue LEDs) at room temperature until the starting material is consumed.

  • Remove the unreacted SO₂ under a stream of nitrogen.

  • Add the desired amine (e.g., morpholine or ammonia) and a base (e.g., DIPEA) directly to the crude reaction mixture.

  • Stir at room temperature until the sulfonyl chloride intermediate is fully converted to the sulfonamide.

  • Purify the product by column chromatography.[9]

Comparative Analysis

ParameterTraditional SynthesisMicrowave-Assisted SynthesisOne-Pot Decarboxylative Synthesis
Number of Steps 42 (from sulfonic acid)1 (from carboxylic acid)
Reaction Time Days< 1 hourHours
Typical Solvents H₂SO₄, HNO₃, HCl, CH₃COOH, CH₂Cl₂Acetone, THF, DCMAcetonitrile, etc.
Key Reagents Fuming HNO₃, SnCl₂, NaNO₂, SO₂, CuClTCT, Microwave IrradiationCopper catalyst, DABSO, light
Waste Generation High (acidic waste, metal salts)Moderate (salts from workup)Low (catalytic)
Safety Concerns Use of fuming acids, diazotizationHigh pressure in sealed tubesPhotochemical setup
Atom Economy LowModerateHigh

Conclusion: Embracing Greener Synthetic Strategies

The synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide can be achieved through various pathways. While the traditional, multi-step approach is well-established, it is encumbered by long reaction times, hazardous reagents, and significant waste generation. In contrast, modern green chemistry approaches offer compelling advantages.

The microwave-assisted synthesis from a sulfonic acid intermediate dramatically reduces reaction times and improves energy efficiency. The one-pot decarboxylative sulfonamidation from a carboxylic acid represents a paradigm shift in synthetic strategy, maximizing atom economy and minimizing intermediate handling and purification.

For researchers and drug development professionals, the adoption of these greener methodologies not only aligns with the principles of sustainable chemistry but can also accelerate discovery timelines through increased efficiency and simplified workflows. The choice of synthetic route will ultimately depend on the availability of starting materials and the specific requirements of the research program. However, the evidence strongly supports a move away from traditional methods towards these more elegant and environmentally responsible alternatives.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Available at: [Link]

  • Jouffroy, P. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21395–21402. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link]

  • MDPI. (2025, November 12). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 30(22), 5013. Available at: [Link]

  • Rogness, D. C., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(19), 5124–5127. Available at: [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Available at: [Link]

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Chemistry & Biology Interface. (2011). A convenient method for the synthesis of 5,6-disubstituted pyridine-3-sulfonyl chloride from their respective amino compounds. Chemistry & Biology Interface, 1(3), 360-364. Available at: [Link]

  • RSC Publishing. (2015). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 5(1), 54-57. Available at: [Link]

  • ResearchGate. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]

  • Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 31(10), 1024-1031. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Retrieved from [Link]

  • Scribd. (n.d.). Microwave Synthesis of Sulfonamides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloropyridine-6-sulfonic acid. Retrieved from [Link]

  • YouTube. (2024, February 23). Lec4 - Diazotization Reactions. Retrieved from [Link]

  • ResearchGate. (2017). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • PMC. (2011). Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • PMC. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]

  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Available at: [Link]

  • Scilit. (2023, September 19). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Google Patents. (n.d.). Production of pyridine-3-sulfonic acid.
  • Organic Syntheses. (n.d.). Pyridine and pyrimidine derivatives. Retrieved from [Link]

  • R Discovery. (2016, January 15). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Retrieved from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

Sources

Comparative

Benchmarking "2-Chloro-6-methoxypyridine-3-sulfonamide" against commercial alternatives

As a Senior Application Scientist in early-stage drug discovery, I evaluate chemical building blocks not merely on their purity, but on their synthetic versatility, physicochemical influence, and strategic value in assem...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I evaluate chemical building blocks not merely on their purity, but on their synthetic versatility, physicochemical influence, and strategic value in assembling complex active pharmaceutical ingredients (APIs).

In the rapidly evolving field of immuno-oncology, the CC chemokine receptor 8 (CCR8) has emerged as a premier therapeutic target. CCR8 is highly expressed on immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment. Blocking the CCL1-CCR8 signaling axis depletes these Tregs, thereby unmasking the tumor to the host's immune system [1].

The synthesis of potent CCR8 antagonists relies heavily on specific aryl- and heteroaryl-sulfonamide scaffolds [2]. This guide objectively benchmarks 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) against two primary commercial alternatives: 2-Chloropyridine-3-sulfonamide and 6-Methoxypyridine-3-sulfonamide .

Structural and Electronic Rationale: The "Why" Behind the Scaffold

When designing a synthetic route for a GPCR antagonist, every atom on the core scaffold must serve a distinct mechanistic or pharmacokinetic purpose.

  • The Sulfonamide Moiety: Essential for target engagement. Literature demonstrates that both the amide proton and the sulfonamide oxygen are critical for hydrogen bonding within the CCR8 binding pocket [3].

  • The 2-Chloro Substituent: Acts as the primary synthetic handle. It allows for the introduction of complex alicyclic or bicyclic amines via nucleophilic aromatic substitution (SNAr) or Palladium-catalyzed C-N cross-coupling.

  • The 6-Methoxy Substituent: This is the differentiator. The methoxy group serves a dual causality:

    • Metabolic Shielding: It blocks the C6 position, a notorious metabolic "soft spot" susceptible to cytochrome P450-mediated oxidation in unsubstituted pyridines.

    • Electronic Tuning: By donating electron density via resonance, the methoxy group subtly modulates the pKa of the sulfonamide. This electronic push ensures the sulfonamide remains predominantly in the optimal ionization state at physiological pH (7.4), maximizing target residence time.

Quantitative Benchmarking: Scaffold Comparison

The table below synthesizes the performance metrics of the target scaffold against its commercial alternatives. The data reflects typical reactivity profiles and calculated physicochemical parameters critical for lead optimization.

Parameter2-Chloro-6-methoxypyridine-3-sulfonamide (Target)2-Chloropyridine-3-sulfonamide (Alternative A)6-Methoxypyridine-3-sulfonamide (Alternative B)
CAS Number 1208081-15-554135-90-9856955-32-3
C2 Amination Reactivity Moderate (Requires Pd-Catalysis)High (Thermal SNAr viable)N/A (Requires directed C-H functionalization)
Estimated Sulfonamide pKa ~6.8 – 7.2~6.0 – 6.5~7.2 – 7.6
Metabolic Stability (C6 Oxidation) High (Blocked by -OMe)Low (Unsubstituted)High (Blocked by -OMe)
Primary Application Advanced API Synthesis (CCR8)Early Hit Generation / SARPeripheral SAR Probing

Causality of Reactivity: Notice that Alternative A exhibits higher C2 reactivity. The absence of the electron-donating 6-methoxy group leaves the pyridine ring electron-deficient, facilitating catalyst-free SNAr. However, this comes at the cost of metabolic stability. The target scaffold (2-Chloro-6-methoxy...) strikes the optimal balance: it requires Palladium catalysis for C2 amination, but yields a significantly more drug-like intermediate.

Mechanistic Workflows & Signaling Pathways

To contextualize how this building block translates into a biological effect, we must map both the synthetic logic and the downstream pharmacological pathway.

SyntheticWorkflow A 2-Chloro-6-methoxy pyridine-3-sulfonamide C Pd-Catalyzed Buchwald-Hartwig A->C Oxidative Addition B Alicyclic Amine (Nucleophile) B->C Transmetalation D C2-Aminated Intermediate C->D Reductive Elimination E CCR8 Antagonist (Final API) D->E Downstream Elaboration

Figure 1: Synthetic workflow from the 2-Chloro-6-methoxypyridine scaffold to the final CCR8 API.

CCR8Pathway CCL1 Tumor-Secreted CCL1 CCR8 CCR8 Receptor (on Tregs) CCL1->CCR8 Endogenous Agonist Signaling Intracellular Ca2+ Mobilization CCR8->Signaling GPCR Activation Antagonist Sulfonamide Antagonist Antagonist->CCR8 Competitive Inhibition Treg Treg Activation & Proliferation Signaling->Treg Pathway Cascade Immuno Immunosuppressive Tumor Microenvironment Treg->Immuno Immune Evasion

Figure 2: Pharmacological mechanism of CCR8 antagonists in the tumor microenvironment.

Self-Validating Experimental Protocol: Pd-Catalyzed C-N Cross-Coupling

Because the 6-methoxy group deactivates the pyridine ring toward standard SNAr, we must employ a robust Buchwald-Hartwig amination protocol. This protocol is designed as a self-validating system : it incorporates 1,3,5-trimethoxybenzene as an internal NMR standard, allowing the researcher to quantify conversion definitively before committing to column chromatography.

Materials:

  • 2-Chloro-6-methoxypyridine-3-sulfonamide (1.0 eq, 1.0 mmol)

  • Secondary Amine (e.g., substituted piperidine) (1.2 eq, 1.2 mmol)

  • Pd2(dba)3 (0.05 eq, 5 mol% Pd)

  • BrettPhos Ligand (0.12 eq, 12 mol%)

  • K3PO4 (anhydrous, finely milled) (3.0 eq, 3.0 mmol)

  • 1,3,5-Trimethoxybenzene (0.33 eq) — Internal Standard

  • Anhydrous 1,4-Dioxane (10 mL)

Causality of Reagent Selection: We select BrettPhos over standard ligands (like Xantphos or BINAP) because its extreme steric bulk prevents the formation of off-cycle bis-ligated Palladium species [Pd(L)2]. This is critical here; the electron-rich nature of the methoxy-pyridine makes the initial oxidative addition step sluggish. BrettPhos ensures the generation of a highly reactive mono-ligated [Pd(L)] active catalyst. K3PO4 is chosen over stronger bases (like NaOtBu) to prevent premature deprotonation of the acidic sulfonamide proton, which would crash the starting material out of the organic phase.

Step-by-Step Methodology:

  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 2-Chloro-6-methoxypyridine-3-sulfonamide, Pd2(dba)3, BrettPhos, K3PO4, and the internal standard.

  • Solvent & Nucleophile Addition: Seal the tube with a septum, remove from the glovebox, and connect to a Schlenk line. Add anhydrous 1,4-Dioxane (10 mL) followed by the secondary amine via syringe.

  • Degassing: Sparge the heterogeneous mixture with dry Nitrogen for 5 minutes.

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive N2 flow. Seal the tube and heat in an oil bath at 100 °C for 12 hours.

  • In-Process Validation: Cool the reaction to room temperature. Withdraw a 50 µL aliquot, dilute with 0.5 mL CDCl3, filter through a celite plug, and acquire a crude 1H-NMR spectrum.

    • Validation Check: Integrate the internal standard peak (s, 6.08 ppm, 3H) against the newly formed methoxy peak of the product to determine precise NMR yield. If yield is <85%, resume heating.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous NH4Cl (2 x 15 mL) to quench the base and remove unreacted amine.

  • Isolation: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the C2-aminated intermediate.

Conclusion

While simpler alternatives like 2-chloropyridine-3-sulfonamide offer easier initial reactivity, they fail to provide the metabolic stability required for clinical-stage APIs. 2-Chloro-6-methoxypyridine-3-sulfonamide provides an optimal balance: the chloro group allows for precise, catalyst-directed structural elaboration, while the methoxy group pre-installs crucial pharmacokinetic safeguards. For drug development professionals targeting the CCR8 axis in immuno-oncology, this scaffold is not just an alternative; it is a strategic necessity.

References

  • Google Patents. Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators (WO2024115549A1). Retrieved from 1

  • KU Leuven. Identification of novel human CC chemokine receptor 8 (CCR8) antagonists via the synthesis of naphthalene amide and sulfonamide isosteres. Retrieved from 2

  • Journal of Medicinal Chemistry. Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists of Human CCR8. Retrieved from 3

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-6-methoxypyridine-3-sulfonamide proper disposal procedures

As a Senior Application Scientist, I frequently oversee the scale-up and safety logistics of complex pharmaceutical intermediates. 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) is a prime example of a comp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the scale-up and safety logistics of complex pharmaceutical intermediates. 2-Chloro-6-methoxypyridine-3-sulfonamide (CAS: 1208081-15-5) is a prime example of a compound that demands rigorous lifecycle management[1]. Widely utilized in the synthesis of CCR8 modulators for oncology and immunology drug development[2], its structural motifs—a halogenated pyridine ring coupled with a sulfonamide moiety—dictate strict handling and disposal protocols to mitigate environmental and occupational hazards.

The following guide provides an authoritative, self-validating system for the operational handling and proper disposal of this compound.

Mechanistic Safety & Hazard Causality

To handle a chemical safely, one must understand its molecular behavior under stress. The hazards of 2-Chloro-6-methoxypyridine-3-sulfonamide are intrinsically linked to its functional groups:

  • The Halogenated Pyridine Ring (C-Cl Bond): The presence of the chlorine atom classifies this compound as a halogenated organic. Halogenated compounds resist standard biological degradation[3]. More critically, during thermal decomposition or improper incineration, they can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and release corrosive hydrogen chloride (HCl) gas. Furthermore, substituted pyridines are known skin and severe eye irritants[4].

  • The Sulfonamide Group (-SO₂NH₂): The sulfur and nitrogen atoms in the sulfonamide moiety mean that combustion will yield sulfur oxides (SOx) and nitrogen oxides (NOx). This necessitates disposal via specialized high-temperature incineration facilities equipped with alkaline scrubbers to neutralize acidic exhaust gases.

Quantitative Safety & Logistics Parameters

The following table summarizes the critical quantitative data required for the safe storage, handling, and disposal of this compound and its structural analogs.

ParameterSpecificationSourceMechanistic Rationale
CAS Number 1208081-15-5[1]Unique chemical identifier required for accurate EPA/RCRA waste tracking.
Storage Temperature Room Temp (Inert Atmosphere)[5]Prevents ambient moisture degradation of the sulfonamide group.
Base Ring Flash Point 76 °C (168.8 °F)Indicates the combustible nature of the methoxypyridine substructure.
Incineration Temp. > 1000 °C[3]Required to fully cleave the C-Cl bond and prevent dioxin/furan formation.
Spill Neutralization pH 6.5 – 7.5Ensures acidic byproducts (HCl, SOx) are fully neutralized before final cleanup.

Operational Handling Protocol

Step 1: Engineering Controls & PPE Setup

  • Action: Conduct all manipulations within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Don standard PPE: nitrile gloves (double-gloving recommended), tightly fitting safety goggles, and a flame-resistant lab coat[6].

  • Causality: The compound is a Category 2 skin and eye irritant, and its dust can cause respiratory irritation[4][7]. Double-gloving ensures that if the outer glove is contaminated, it can be removed without exposing the skin.

  • Validation Checkpoint: Before opening the container, verify negative pressure in the fume hood using a tissue flutter test. If the tissue is not pulled inward, do not proceed.

Step 2: Reagent Handling & Transfer

  • Action: Weigh the compound using anti-static spatulas within a calibrated analytical balance enclosed in the fume hood. Avoid rapid pouring to prevent dust formation[6].

  • Causality: Halogenated powders can accumulate static charge, leading to aerosolization or spark-induced ignition of ambient solvent vapors.

  • Validation Checkpoint: Observe the powder during transfer; if it clings excessively to the spatula or weigh boat, pause and use an anti-static gun before proceeding.

Waste Segregation & Disposal Plan

The disposal of halogenated sulfonamides is governed by stringent environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].

Step 1: Primary Segregation (The Halogenated Rule)

  • Action: Deposit all solid waste (contaminated gloves, weigh boats) and liquid rinsates into dedicated containers explicitly labeled "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated streams lowers the overall BTU (fuel value) of the waste. This disrupts the incineration process and violates EPA Resource Conservation and Recovery Act (RCRA) guidelines, as halogenated waste requires specialized kilns[3].

  • Validation Checkpoint: Review the waste log prior to deposition. Ensure no incompatible materials (e.g., strong oxidizers or heavy metals) are present in the receiving container.

Step 2: Containerization & Labeling

  • Action: Use high-density polyethylene (HDPE) containers for waste collection. Label the container with the full chemical name ("2-Chloro-6-methoxypyridine-3-sulfonamide"), the CAS number (1208081-15-5), and the primary hazards ("Irritant", "Halogenated")[1][4].

  • Causality: HDPE is resistant to halogenated organics. Proper labeling prevents dangerous cross-reactions in the waste holding facility and ensures compliance with OSHA Hazard Communication Standards[7].

  • Validation Checkpoint: Ensure the container cap is tightly sealed and the exterior is wiped down with a damp cloth before transferring it to the central satellite accumulation area.

Step 3: EHS Transfer & High-Temperature Incineration

  • Action: Coordinate with Environmental Health and Safety (EHS) for pickup. The waste must be routed to a commercial incinerator capable of sustaining temperatures >1000 °C with an alkaline wet scrubber system.

  • Causality: High-temperature incineration is the only reliable method to destroy the C-Cl bond without generating dioxins. The alkaline scrubber is mandatory to capture the HCl, SOx, and NOx gases generated by the thermal breakdown of the chlorine and sulfonamide groups.

  • Validation Checkpoint: Request a Certificate of Destruction (CoD) from the waste vendor to close the chain of custody.

WasteDisposal Start 2-Chloro-6-methoxypyridine- 3-sulfonamide Waste Decision Physical State Assessment Start->Decision Solid Solid Waste (Powder/PPE) Decision->Solid Solid Liquid Liquid Waste (Reaction Solvents) Decision->Liquid Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Segregate Liquid->Halogenated Segregate Incineration High-Temp Incineration (>1000°C) Halogenated->Incineration EHS Transfer Scrubber Alkaline Scrubber (HCl/SOx Neutralization) Incineration->Scrubber Exhaust Gas

Figure 1: Halogenated sulfonamide waste segregation and high-temperature disposal workflow.

Emergency Spill Response

Step 1: Isolation & Containment

  • Action: Evacuate personnel from the immediate area. Don a P95 or N95 particulate respirator if the spill is outside a ventilated area. Cover the spilled powder with damp, inert absorbent material (e.g., sand or vermiculite) to prevent dust generation[6].

  • Causality: Dry sweeping aerosolizes the halogenated powder, leading to inhalation exposure and widespread surface contamination.

  • Validation Checkpoint: Visually confirm that no dry powder is exposed to ambient air before proceeding to collection.

Step 2: Collection & Decontamination

  • Action: Using a non-sparking plastic shovel, scoop the absorbed mixture into a dedicated hazardous waste bag. Wash the spill area with a mild soap and water solution, followed by an alcohol wipe.

  • Causality: Non-sparking tools prevent ignition of any residual solvent vapors in the vicinity. Soap and water effectively solubilize residual polar sulfonamide traces.

  • Validation Checkpoint: Test the pH of the final water wash on the surface using pH paper. Ensure the pH is neutral (6.5–7.5) to confirm all acidic/irritating residues have been removed.

References

  • [1] 1566809-26-4 - Sale from Quality Suppliers (Lists 2-chloro-6-methoxypyridine-3-sulfonamide CAS 1208081-15-5). Guidechem. URL:

  • [2] WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators. Google Patents. URL:

  • [5] Pyridine-3-sulfonamide | 2922-45-4. Sigma-Aldrich. URL:

  • [4] SAFETY DATA SHEET: 2-Chloro-6-methoxypyridine. Sigma-Aldrich. URL:

  • [7] SAFETY DATA SHEET - 2-Chloro-6-methoxypyridine-4-carboxylic acid. Fisher Scientific. URL:

  • MSDS of 2-(Ethylsulfonyl)-imidazo-[1,2-a]-pyridine-3-sulfonamide. Capot Chemical. URL:

  • 2-Chloro-6-methoxypyridine 98 17228-64-7. Sigma-Aldrich. URL:

  • [6] 2-Ethylsulfonyl imidazo[1,2-a] pyridine-3-sulfonamide Safety Data Sheets. Echemi. URL:

  • [3] 2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide Disposal Guide. Benchchem. URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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